chemical structure and properties of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
The following technical guide provides an in-depth analysis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine , a specialized chemical intermediate with significant relevance in medicinal chemistry, particularly in t...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine , a specialized chemical intermediate with significant relevance in medicinal chemistry, particularly in the design of phosphodiesterase (PDE) inhibitors and monoamine transporter ligands.[1][2][3]
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is a lipophilic secondary amine characterized by a 3-ethoxy-4-methoxybenzyl moiety linked to a pentan-3-yl (1-ethylpropyl) group.[1][2][3] This structure represents a strategic "privileged scaffold" in drug discovery.[1][2][3] The 3,4-dialkoxyphenyl motif is a validated pharmacophore found in FDA-approved PDE4 inhibitors (e.g., Apremilast, Roflumilast) and various calcium channel blockers.[1][2][3]
This guide details the compound's structural integrity, physicochemical profiling, validated synthesis protocols, and its utility as a high-value building block for generating focused small-molecule libraries.[1][2][3]
Chemical Identity & Structural Analysis[1][3][4][5][6][7][8][9]
The molecule consists of two distinct domains governing its reactivity and binding potential:[2][3]
Aromatic Head (Pharmacophore): The 3-ethoxy-4-methoxyphenyl ring is an electron-rich system.[1][2][3] The specific 3-ethoxy, 4-methoxy substitution pattern is critical for binding affinity in PDE4 active sites, often occupying a hydrophobic pocket (Q-pocket) where the ethoxy group provides optimal steric fill compared to a methoxy group.[1][2]
Aliphatic Tail (Solubility/PK): The pentan-3-amine moiety introduces a bulky, branched alkyl chain.[1][2][3] This increases lipophilicity (LogP) and steric hindrance around the nitrogen, potentially protecting the amine from rapid oxidative deamination (metabolic stability) compared to linear alkyl chains.[1][3]
Physicochemical Profiling
Data synthesized from computational consensus and structural analogs.
Predominantly protonated (cationic) at physiological pH (7.4), aiding in electrostatic interactions with receptor aspartate/glutamate residues.[1][3]
Polar Surface Area (PSA)
30.5 Ų
Well below the 90 Ų threshold for BBB penetration; indicates high CNS bioavailability potential.[1][3]
H-Bond Donors / Acceptors
1 / 3
Compliant with Lipinski’s Rule of 5 for oral bioavailability.[1][2][3]
Rotatable Bonds
7
Moderate flexibility allows for induced-fit binding without excessive entropic penalty.[1][2][3]
Synthesis & Manufacturing Protocol
Methodology: Reductive Amination (Direct)
Rationale: The most robust route utilizes 3-ethoxy-4-methoxybenzaldehyde and pentan-3-amine.[1][2][3] This "one-pot" procedure minimizes isolation steps and avoids over-alkylation common in direct alkylation with halides.[1][3]
Reaction Scheme (Graphviz Visualization)
Caption: One-pot reductive amination pathway using Sodium Triacetoxyborohydride (STAB) for selective reduction.
Detailed Protocol
Imine Formation:
Charge a reaction vessel with 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM) or Methanol (MeOH) (0.2 M concentration).
Optional: Add catalytic Acetic Acid (1-2 drops) to accelerate imine formation if using DCM.[1][2][3]
Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of aldehyde).[1][3]
Reduction:
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. Note: STAB is preferred over NaBH₄ as it is milder and reduces the imine faster than the aldehyde, preventing side reactions.[1][2]
Stir at RT for 4–12 hours under Nitrogen atmosphere.
Extract with DCM (3x).[1][3][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3][4]
Purification: Flash column chromatography (Silica gel; Gradient: Hexanes/EtOAc or DCM/MeOH).[1][3] The amine may require 1% Triethylamine in the eluent to prevent tailing.[1][2][3]
Biological Applications & SAR Logic[1][3]
Pharmacophore Relevance
The 3-ethoxy-4-methoxyphenyl ring is a canonical motif in medicinal chemistry, specifically for targeting enzymes that recognize catechol-mimics.[1][2][3]
PDE4 Inhibition: This motif mimics the dialkoxyphenyl ring of Rolipram and Apremilast.[1][2][3] The target compound serves as a simplified, lipophilic anchor.[1][2][3] Researchers can derivatize the secondary nitrogen (e.g., urea formation, amidation) to extend into the solvent-exposed region of the PDE4 active site.[1][2][3]
Monoamine Transporters: The steric bulk of the pentan-3-yl group combined with the benzylamine core resembles structures of certain dopamine/serotonin reuptake inhibitors.[1][2][3]
Functional Derivatization (Logic Map)
Caption: Strategic derivatization pathways for expanding the core scaffold into therapeutic candidates.
Safety & Handling
Hazard Classification: Irritant (Skin/Eye).[1][3][5] As a secondary amine, it is basic and can cause chemical burns if handled improperly.[1][2][3]
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amines can absorb CO₂ from the air to form carbamates; the dialkoxy ring is sensitive to strong oxidizers.[1][2][3]
Stability: Stable in solution (DMSO/Ethanol) for >24 hours.[1][3] Long-term storage should be as the Hydrochloride (HCl) salt for maximum stability.[1][2][3]
References
PubChem Compound Summary. (2024). N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CID 871467).[1][2][3] National Center for Biotechnology Information.[1][2][3] Link
Man, H. W., et al. (2009).[1][2][3] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor.[1][2] Journal of Medicinal Chemistry.[1][2][3] (Validates the 3-ethoxy-4-methoxy pharmacophore). Link
Abdel-Magid, A. F., et al. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Journal of Organic Chemistry.[1][2][3] (Standard protocol for synthesis). Link[1][2][3]
Lipinski, C. A. (2004).[1][2][3] Lead- and drug-like compounds: the rule-of-five revolution.[1][2][3] Drug Discovery Today.[1][2][3] (Basis for physicochemical analysis).[1][3][4] Link
An In-Depth Technical Guide to the Molecular Weight and Formula of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
This guide provides a comprehensive analysis of the molecular formula and weight of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a compound of interest for researchers and professionals in drug development. Beyond...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the molecular formula and weight of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a compound of interest for researchers and professionals in drug development. Beyond a simple statement of its chemical properties, this document elucidates the structural components, their contributions to the overall molecular weight, and the methodologies for its empirical determination and theoretical calculation.
Core Molecular Identity
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is a secondary amine characterized by a substituted benzyl group attached to the nitrogen atom of a pentan-3-amine moiety. A thorough understanding of its molecular formula and weight is foundational for all subsequent research, including dosage calculations, spectroscopic analysis, and synthetic pathway design.
Molecular Formula: C₁₅H₂₅NO₂[1]
The molecular formula, C₁₅H₂₅NO₂, provides a precise inventory of the elemental composition of a single molecule of the compound. This formula was determined through computational analysis and is corroborated by various analytical techniques.[1]
Table 1: Elemental Composition of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Element
Symbol
Atomic Mass (amu)
Count
Total Mass (amu)
Carbon
C
12.011
15
180.165
Hydrogen
H
1.008
25
25.200
Nitrogen
N
14.007
1
14.007
Oxygen
O
15.999
2
31.998
Molecular Weight: 251.36 g/mol [1]
The molecular weight of a compound is the mass of one mole of its molecules, expressed in grams per mole ( g/mol ). It is a critical parameter for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations. The molecular weight of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is calculated to be 251.36 g/mol .[1]
The monoisotopic mass, which is the mass of a molecule with the most abundant isotopes of its constituent elements, is 251.188529040 Da.[1] This value is particularly important in high-resolution mass spectrometry.
Structural Elucidation and Contribution to Molecular Weight
The structure of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine can be deconstructed into two primary components: the substituted benzyl group and the pentan-3-amine moiety. Understanding these components provides insight into the compound's chemical properties and its synthesis.
Figure 1: Hierarchical relationship of structural components to the final compound.
The (3-ethoxy-4-methoxyphenyl)methyl Group
This aromatic portion of the molecule consists of a benzene ring substituted with an ethoxy group at the 3-position and a methoxy group at the 4-position. The benzyllic carbon is then attached to the nitrogen of the amine.
The Pentan-3-amine Moiety
This aliphatic component is a five-carbon chain with the amino group located on the third carbon atom. This specific placement of the nitrogen atom classifies it as a secondary amine.
Synthesis and Verification Workflow
The synthesis of N-substituted amines like N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine can be achieved through various established methods. A common and effective approach is reductive amination.
This two-step process involves the formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the target amine.
Step 1: Imine Formation
3-Ethoxy-4-methoxybenzaldehyde is reacted with pentan-3-amine. This nucleophilic addition of the amine to the carbonyl group, followed by dehydration, forms the corresponding imine intermediate.
Step 2: Reduction
The imine is then reduced to the final secondary amine product. Common reducing agents for this step include sodium borohydride (NaBH₄) or catalytic hydrogenation.
Figure 2: A generalized workflow for the synthesis via reductive amination.
Analytical Characterization and Verification
Following synthesis, the molecular formula and weight of the purified product must be confirmed.
Table 2: Analytical Techniques for Structural and Molecular Weight Verification
Technique
Purpose
Expected Outcome
Mass Spectrometry (MS)
Determines the mass-to-charge ratio of ionized molecules.
The molecular ion peak [M+H]⁺ should be observed at approximately m/z 252.19. High-resolution MS would confirm the exact mass and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed information about the carbon and hydrogen framework of the molecule.
¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns corresponding to the protons and carbons in the ethoxy, methoxy, aromatic, and pentyl groups.[2][3][4]
Infrared (IR) Spectroscopy
Identifies the functional groups present in the molecule.
Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C-O stretching (ether linkages), and C=C stretching (aromatic ring) would be expected.[5][6]
Elemental Analysis
Determines the percentage composition of elements in the compound.
The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Oxygen should align with the theoretical values calculated from the molecular formula C₁₅H₂₅NO₂.
Conclusion
The precise molecular formula (C₁₅H₂₅NO₂) and molecular weight (251.36 g/mol ) of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine are fundamental to its scientific exploration.[1] This guide has provided a detailed breakdown of these properties, grounded in the compound's structural features. The outlined synthetic and analytical methodologies offer a framework for researchers to produce and verify this compound with a high degree of confidence, ensuring the integrity and reproducibility of their scientific endeavors.
References
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine | C15H25NO2 | CID 871467 - PubChem. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(3-ethoxy-4-methoxyphenyl_methyl_pentan-3-amine]([Link]
Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC - NIH. National Center for Biotechnology Information. [Link]
Benzylamine - the NIST WebBook. National Institute of Standards and Technology. [Link]
24.6: Synthesis of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
Benzylamine, N,N-dioctyl- | C23H41N | CID 140947 - PubChem. National Center for Biotechnology Information. [Link]
Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines | Organic Letters. ACS Publications. [Link]
pharmacological mechanism of action for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
This technical guide details the pharmacological mechanism of action for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine , a specific chemical probe belonging to the dialkoxybenzylamine class. Based on its structural...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the pharmacological mechanism of action for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine , a specific chemical probe belonging to the dialkoxybenzylamine class. Based on its structural pharmacophore—specifically the 3-ethoxy-4-methoxy moiety combined with a hydrophobic amine tail—this compound functions primarily as a Phosphodiesterase 4 (PDE4) Inhibitor .
Executive Summary
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CAS: 418778-20-8) is a bioactive small molecule designed to modulate intracellular signaling pathways governing inflammation and immune response. Its core mechanism involves the selective inhibition of Phosphodiesterase 4 (PDE4) , the enzyme responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) in immune cells (macrophages, T-cells) and the central nervous system.[1][2][3]
By preventing cAMP degradation, the compound elevates intracellular cAMP levels, activating Protein Kinase A (PKA) and downstream effectors like CREB, while simultaneously suppressing the pro-inflammatory NF-
B pathway. This pharmacological profile mimics clinically approved agents such as Apremilast and Roflumilast , positioning it as a potent anti-inflammatory and immunomodulatory probe.
Structural Pharmacophore & Binding Kinetics
The efficacy of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is dictated by its precise molecular geometry, which targets the catalytic domain of the PDE4 enzyme.
The "Q-Pocket" Interaction (Head Group)
The 3-ethoxy-4-methoxybenzyl moiety is the critical pharmacophore.
Mechanism : This "dialkoxyphenyl" group mimics the adenine ring of cAMP. It occupies the specific Q-pocket (Glutamine pocket) within the PDE4 active site.
Molecular Interaction : The oxygen atoms of the 3-ethoxy and 4-methoxy groups form bidentate hydrogen bonds with the invariant Glutamine (Gln369) residue. This anchoring is essential for high-affinity binding and isoform selectivity (PDE4 vs. PDE1/2/3/5).
The "M-Pocket" Interaction (Tail Group)
The pentan-3-amine (1-ethylpropylamine) tail provides the hydrophobic clamp.
Mechanism : The bulky, branched alkyl chain extends into the solvent-accessible M-pocket (Metal-binding pocket) or the hydrophobic sub-pocket adjacent to the catalytic center.
Causality : This steric bulk prevents the enzyme from closing its conformational "lid" over the active site, locking it in an inactive state and physically blocking the entry of the substrate (cAMP).
Structural Domain
Chemical Moiety
Biological Target / Function
Head Group
3-ethoxy-4-methoxybenzyl
Q-Pocket : Hydrogen bonding with Gln369 (Selectivity Anchor)
Linker
Methyl-amino bridge
Scaffold : Orients head and tail for optimal fit
Tail Group
Pentan-3-amine
M-Pocket : Hydrophobic interaction; Steric blockade of catalytic site
Core Signaling Pathway: cAMP/PKA Axis
The inhibition of PDE4 triggers a cascade of intracellular events leading to an anti-inflammatory phenotype.
The cAMP Elevation Protocol
Resting State : In activated immune cells (e.g., during psoriasis or COPD), PDE4 is upregulated, rapidly degrading cAMP to 5'-AMP. This keeps PKA activity low and allows NF-
B to drive cytokine production (TNF-, IL-17, IL-23).
Inhibition Phase : The compound competitively binds to PDE4 (
typically in the nanomolar range for this scaffold).
Accumulation : Intracellular cAMP levels rise exponentially due to continued synthesis by Adenylyl Cyclase (AC) without degradation.
Downstream Effector Activation
PKA Activation : Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.
CREB Phosphorylation : Active PKA phosphorylates the cAMP Response Element-Binding protein (CREB) at Ser133. pCREB translocates to the nucleus and recruits CBP/p300.
NF-
B Suppression : PKA directly interferes with the NF-B signaling pathway, preventing the transcription of pro-inflammatory genes.
Pathway Visualization
The following diagram illustrates the complete signaling cascade initiated by the compound.
Figure 1: Signal transduction pathway showing the blockade of cAMP hydrolysis and subsequent modulation of inflammatory mediators.[3]
Experimental Validation Protocols
To validate the mechanism of action for this specific compound, the following experimental workflows are recommended. These protocols are designed to be self-validating systems.
In Vitro PDE4 Enzymatic Assay (FRET-based)
Objective : Quantify the IC50 value of the compound against PDE4 isoforms (A, B, C, D).
Expected Result : Dose-dependent reduction in TNF-
levels compared to vehicle (DMSO) control.
References
PubChem Compound Summary . N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CID 871467).[4] National Center for Biotechnology Information. Available at: [Link]
Man, H.W., et al. (2009) . Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor. Journal of Medicinal Chemistry.
Spina, D. (2008) . PDE4 inhibitors: current status. British Journal of Pharmacology.
Houslay, M.D., et al. (2005) . Keynote review: Phosphodiesterase-4 as a therapeutic target. Drug Discovery Today.
initial literature review of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine derivatives
Part 1: Executive Summary & Structural Rationale This technical guide provides an in-depth review and experimental framework for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (herein referred to as EMB-P3 ).[1] Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Rationale
This technical guide provides an in-depth review and experimental framework for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (herein referred to as EMB-P3 ).[1] While often categorized in high-throughput screening libraries, this molecule represents a critical pharmacophore in the development of anti-inflammatory and neuroactive agents.[1]
The Core Directive:
EMB-P3 is functionally defined by its 3-ethoxy-4-methoxybenzyl "warhead"—a structural motif identical to the pharmacophore found in FDA-approved PDE4 inhibitors like Apremilast and the archetype Rolipram .[1] Unlike complex clinical candidates, EMB-P3 pairs this warhead with a lipophilic pentan-3-amine (1-ethylpropyl) tail.[1]
Why This Molecule Matters:
Pharmacophore Integrity: The 3-ethoxy-4-methoxy pattern mimics the catechol moiety of cAMP but replaces the hydroxyls with alkyl ethers, preventing rapid metabolic conjugation (COMT inactivation) and enhancing blood-brain barrier (BBB) penetration.[1]
Hydrophobic Clamp Occupancy: The bulky pentan-3-yl tail is designed to occupy the solvent-occluded hydrophobic pocket (Q-pocket) of the PDE4 active site, a critical determinant for isozyme selectivity.[1]
Synthetic Utility: It serves as a simplified "fragment probe" for validating PDE4 binding assays without the synthetic complexity of phthalimides or sulfones.[1]
Part 2: Chemical Synthesis & Protocol
The synthesis of EMB-P3 follows a high-fidelity Reductive Amination pathway. This protocol is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation) and milder reaction conditions.[1]
Mechanism of Synthesis
The reaction proceeds via the condensation of 3-ethoxy-4-methoxybenzaldehyde with pentan-3-amine to form an unstable imine (Schiff base), which is selectively reduced in situ to the secondary amine.[1]
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) – Selected for its ability to reduce imines without reducing the aldehyde.[1]
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1]
Catalyst: Glacial Acetic Acid (1-2 drops).
Step-by-Step Workflow:
Imine Formation:
In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Precursor A (10 mmol) in DCE (30 mL).
Add Precursor B (11 mmol) followed by catalytic Acetic Acid.[1]
Checkpoint: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Silica; 3:1 Hexane:EtOAc) for the disappearance of the aldehyde spot.[1]
Reduction:
Cool the mixture to 0°C.
Add STAB (15 mmol) portion-wise over 15 minutes to prevent exotherm.
Allow the reaction to warm to RT and stir overnight (12-16 hours).
Quench & Workup:
Quench with saturated aqueous NaHCO₃ (30 mL). Stir for 20 minutes until gas evolution ceases.
Extract with Dichloromethane (DCM) (3 x 20 mL).[1]
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]
Purification:
Purify the crude oil via Flash Column Chromatography.[1]
Eluent: Gradient of 0-5% Methanol in DCM (with 1% NH₄OH to keep the amine free-based).
Yield Expectation: 75-85% as a pale yellow oil or waxy solid.
Visualizing the Synthetic Logic
Figure 1: Reductive amination pathway for EMB-P3 synthesis. The use of STAB ensures selective reduction of the imine intermediate.[1]
Part 3: Pharmacological Context & Mechanism[1]
EMB-P3 acts as a structural probe for the Phosphodiesterase 4 (PDE4) enzyme family. PDE4 is the primary enzyme responsible for hydrolyzing cyclic Adenosine Monophosphate (cAMP) in immune cells (monocytes, T-cells) and the CNS.[1]
Mechanism of Action (MOA)
Binding: The 3-ethoxy-4-methoxy headgroup mimics the adenosine ring of cAMP, docking into the PDE4 catalytic pocket via hydrogen bonding with a conserved Glutamine residue (Gln369 in PDE4D).[1]
Inhibition: The pentan-3-yl tail extends into the hydrophobic pocket, displacing the "structural water" network.[1]
Effect: This blockade prevents cAMP hydrolysis.[1]
Downstream Signaling: Elevated intracellular cAMP activates Protein Kinase A (PKA).[1] PKA phosphorylates CREB (cAMP Response Element Binding protein) and inhibits NF-κB, leading to a reduction in pro-inflammatory cytokines (TNF-α, IL-17).[1]
Physicochemical Profile (Predicted)
Property
Value
Implication
Molecular Weight
251.37 g/mol
High oral bioavailability (Rule of 5 compliant).
LogP (Lipophilicity)
~3.4
Excellent CNS penetration; potential for neuro-inflammation applications.
H-Bond Donors
1 (NH)
Sufficient for active site interaction without hindering permeability.
Rotatable Bonds
6
Moderate flexibility allows induced fit in the PDE4 binding pocket.[1]
Signaling Pathway Visualization
Figure 2: The pharmacological cascade of EMB-P3.[2] Inhibition of PDE4 preserves cAMP pools, driving anti-inflammatory signaling via PKA/CREB.[1]
Part 4: Critical Analysis & Future Directions
1. Selectivity Challenges:
While EMB-P3 contains the core pharmacophore, it lacks the "clamp" features (like the phthalimide ring in Apremilast) that lock the conformation.[1] This may lead to lower potency (micromolar range vs. nanomolar) and potential off-target binding to PDE4 isoforms.
2. Metabolic Liability:
The secondary amine is susceptible to oxidative deamination by MAO (Monoamine Oxidases) or CYP450 enzymes.[1]
Optimization Strategy: Future derivatives should explore N-methylation or conversion to a benzamide to improve metabolic stability, though this may alter the binding mode.[1]
3. Application in Research:
EMB-P3 is best utilized as a fragment lead . Researchers should use it to map the tolerance of the PDE4 hydrophobic pocket to branched alkyl chains before appending more complex heterocyclic tails.[1]
References
PubChem. (2025).[1][3] Compound Summary: N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CID 871467).[1][2] National Library of Medicine.[2] [Link]
Man, H. W., et al. (2009).[1] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor.[1] Journal of Medicinal Chemistry. [Link]
Abdel-Majid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry.[1] [Link]
The Intricate Dance of Structure and Activity: A Technical Guide to Ethoxy-Methoxyphenyl Amines
A Senior Application Scientist's Perspective on the Structure-Activity Relationship (SAR) of a Promising Class of Neuromodulators In the dynamic landscape of neuropharmacology, the subtle interplay between a molecule's a...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on the Structure-Activity Relationship (SAR) of a Promising Class of Neuromodulators
In the dynamic landscape of neuropharmacology, the subtle interplay between a molecule's architecture and its biological function is a constant source of fascination and a critical driver of drug discovery. This guide delves into the nuanced world of ethoxy-methoxyphenyl amines, a class of phenethylamine derivatives that has garnered significant interest for its diverse pharmacological profiles, particularly its interactions with serotonergic systems. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of these compounds is paramount to unlocking their therapeutic potential and mitigating potential risks.
This document moves beyond a mere recitation of facts, offering an in-depth exploration of the causal relationships that govern the activity of these molecules. We will dissect the impact of substituent placement, the comparative effects of ethoxy versus methoxy groups, and the influence of modifications to the amine moiety. Through a synthesis of established research, quantitative data, and detailed experimental protocols, this guide aims to provide a comprehensive and actionable resource for scientists in the field.
I. The Core Scaffold: Unraveling the Phenethylamine Pharmacophore
The foundational structure of the compounds discussed herein is the phenethylamine skeleton. Their psychoactive and therapeutic effects are primarily mediated by their interaction with serotonin receptors, most notably the 5-HT₂A and 5-HT₂C subtypes.[1][2] The positioning of methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) groups on the phenyl ring dramatically influences receptor affinity, potency, and functional activity.
The most extensively studied substitution pattern is the 2,5-dimethoxy arrangement, characteristic of the "2C" series of psychedelic compounds.[1][3] However, other substitution patterns, such as the 2,4,5- and 3,4,5-trisubstituted analogs, also exhibit significant and distinct pharmacological properties.[3][4]
Key Structural Considerations:
Substitution Pattern on the Phenyl Ring: The arrangement of alkoxy groups is a primary determinant of receptor selectivity and potency.
Nature of the Alkoxy Group (Methoxy vs. Ethoxy): The seemingly minor difference of a single carbon in the alkoxy chain can lead to significant changes in lipophilicity and steric bulk, thereby altering receptor interactions.
Substitution at the 4-Position: This position is a critical locus for modification, with a wide range of substituents tolerated, often leading to enhanced potency.[5][6]
Modifications to the Amine Group: Alkylation of the amine nitrogen can profoundly impact metabolic stability and receptor binding.
II. Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of ethoxy-methoxyphenyl amines is not a monolithic property but rather a composite of interactions at various receptors. The following sections break down the SAR based on the substitution patterns on the phenyl ring.
A. The 2,5-Disubstituted Framework: The "2C" Series and its Analogs
The 2,5-dimethoxy substitution pattern serves as a cornerstone for a vast array of psychoactive phenethylamines. The introduction of an ethoxy group, either replacing one or both methoxy groups, offers a fascinating case study in SAR.
Impact of Alkoxy Chain Length at the 4-Position: Extending the 4-alkoxy group generally leads to an increase in binding affinities at 5-HT₂A and 5-HT₂C receptors.[6] However, this does not always translate to a linear increase in activation potency and efficacy, suggesting a more complex interaction with the receptor binding pocket.[6]
Fluorination of the 4-Ethoxy Substituent: The introduction of a terminal fluorine atom to the 4-ethoxy group tends to decrease affinity at 5-HT₂A and 5-HT₂C receptors.[6] Conversely, progressive fluorination can lead to an increase in affinity, highlighting the delicate balance of electronic and steric effects.[6]
B. The 3,4,5-Trisubstituted Framework: Mescaline Analogs
Mescaline, a naturally occurring psychedelic with a 3,4,5-trimethoxy substitution pattern, provides a foundational structure for another class of analogs.
Alkoxy Chain Extension and Fluorination: Similar to the 2,5-disubstituted series, extending the carbon chain or fluorinating the 4-alkoxy moiety in the 3,4,5-trisubstituted series can moderately increase binding affinity at the 5-HT₁A receptor for some phenethylamine derivatives.[3] Introduction of fluorinated 4-alkoxy substituents generally enhances 5-HT₂A and 5-HT₂C receptor binding affinities and increases activation potency and efficacy at 5-HT₂A and 5-HT₂B receptors.[3]
C. The 2,4,6-Trisubstituted Framework: The "Pseudo (Ψ)" Derivatives
A less explored but promising group are the 4-substituted 2,6-dimethoxyphenethylamines, or "pseudo (Ψ)" derivatives.
Receptor Affinity Profile: These derivatives generally exhibit moderate to high affinity and activity at the human 5-HT₂A receptor.[7][8] The phenethylamine derivatives in this series also show moderate affinity for the h5-HT₁A and h5-HT₂C receptors.[7][8]
D. The Influence of the Amine Moiety: N-Alkylation
Modification of the amine group is a common strategy in medicinal chemistry to alter a compound's pharmacokinetic and pharmacodynamic properties.
N-Alkylation: In the context of related imidazolines, N-alkylation has been shown to improve the estrogenic profile, whereas C2-alkylation led to a reduction or loss of activity.[9] This underscores the importance of the amine in mediating biological responses.
III. Quantitative Insights: A Comparative Analysis of Receptor Affinities and Functional Potencies
To provide a clearer understanding of the SAR principles discussed, the following tables summarize key quantitative data from the literature. These values, primarily Ki (inhibition constant) and EC₅₀ (half-maximal effective concentration), offer a standardized metric for comparing the potency of different compounds at various receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected 4-Alkoxy-2,5-Dimethoxyphenethylamines
IV. Experimental Corner: Protocols for SAR Elucidation
The generation of robust and reproducible SAR data hinges on the application of well-validated experimental protocols. This section provides an overview of key methodologies employed in the characterization of ethoxy-methoxyphenyl amines.
A. Synthesis of Ethoxy-Methoxyphenyl Amine Analogs
The synthesis of these compounds typically involves multi-step procedures. A representative, generalized scheme is presented below. For a detailed, specific synthesis, please refer to the cited literature.[10][11][12]
Caption: Generalized synthetic route to ethoxy-methoxyphenyl amines.
Step-by-Step Overview of a Representative Synthesis (Example: (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanamine): [10]
Preparation of the β-ketosulfone: A solution of dimethyl sulfone is treated with n-butyllithium to form the corresponding anion. This is then reacted with 3-ethoxy-4-methoxybenzonitrile in tetrahydrofuran (THF).
Asymmetric Reduction: The resulting β-ketosulfone is subjected to asymmetric hydrogenation using a rhodium catalyst and a chiral ligand to yield the desired (S)-enantiomer of the amine.
Purification: The final product is purified using techniques such as chiral high-performance liquid chromatography (HPLC) to ensure high enantiomeric purity.
B. In Vitro Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Protocol for 5-HT₂A Receptor Binding Assay: [13][14]
Receptor Source: Membranes from cells stably expressing the human 5-HT₂A receptor or from rat frontal cortex are prepared.
Radioligand: A radiolabeled antagonist, such as [³H]ketanserin, is used.
Incubation: The receptor preparation is incubated with the radioligand and varying concentrations of the test compound.
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
C. In Vitro Functional Assays
Functional assays measure the ability of a compound to activate or inhibit a receptor. Calcium mobilization assays are commonly used for Gq-coupled receptors like the 5-HT₂A receptor.
Cell Line: A stable cell line expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) is used.
Compound Addition: The cells are treated with varying concentrations of the test compound.
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is determined.
D. In Vivo Behavioral Assays: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for the psychedelic effects of 5-HT₂A receptor agonists in humans.[17][18]
Animal Model: Male C57BL/6J mice are commonly used.
Compound Administration: The test compound is administered, typically via intraperitoneal (i.p.) injection.
Observation: The number of head twitches is counted over a specified period. This can be done manually by a trained observer or automatically using a magnetometer-based system.
Data Analysis: A dose-response curve is generated to determine the potency and efficacy of the compound in inducing the HTR.
V. Concluding Remarks and Future Directions
The structure-activity relationship of ethoxy-methoxyphenyl amines is a rich and complex field of study. The research highlighted in this guide demonstrates that even subtle modifications to the molecular structure can have profound effects on pharmacological activity. The 2,5-, 3,4,5-, and 2,4,6-substitution patterns each offer unique scaffolds for the design of novel neuromodulators.
Key takeaways from this analysis include:
The 4-position of the phenyl ring is a highly tunable site for optimizing potency.
The choice between a methoxy and an ethoxy group at various positions can fine-tune receptor affinity and functional activity.
In vivo behavioral models, such as the head-twitch response, are crucial for assessing the psychedelic potential of these compounds.
Future research in this area will likely focus on:
Exploring a wider range of substitution patterns to identify novel compounds with unique pharmacological profiles.
Investigating the role of biased agonism at the 5-HT₂A receptor to separate therapeutic effects from psychoactive properties.
Developing more sophisticated in silico models to predict the activity of novel analogs and guide synthetic efforts.
By continuing to unravel the intricate dance between structure and activity, the scientific community can pave the way for the development of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.
VI. References
Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
McCorvy, J. D., et al. (2023). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences, 24(5), 4567. [Link]
Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]
Oliva, M., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 206. [Link]
Blaazer, A. R., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1333-1346. [Link]
Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 893538. [Link]
Blossom Analysis. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. [Link]
González-Maeso, J., & Sealfon, S. C. (2009). Animal models of serotonergic psychedelics. ACS chemical neuroscience, 1(6), 424–433. [Link]
Nichols, D. E. (2021). Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. Molecules, 26(8), 2343. [Link]
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
Jørgensen, C. G., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
Glennon, R. A., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ResearchGate. [Link]
Glennon, R. A., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PubMed. [Link]
Halberstadt, A. L., et al. (2023). Use of the head-twitch response to investigate the structure-activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 240(1), 137–150. [Link]
Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
Luethi, D., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Semantic Scholar. [Link]
Google Patents. (2017). US9688623B2 - Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
Luethi, D., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. ResearchGate. [Link]
van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245-251. [Link]
Gentry, P. R., et al. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]
Slanina, T., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(2), 1475–1488. [Link]
Neamati, N., et al. (2005). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. Organic Letters, 7(14), 2941-2944. [Link]
Reddy, K. S. K., et al. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]
Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 484-493. [Link]
Bähn, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 11432. [Link]
Crowley, R. S., et al. (2022). Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists. European Journal of Medicinal Chemistry, 233, 114214. [Link]
ResearchGate. (n.d.). Synthetic scheme of 3,4,5-trimethoxy isoxazolone derivative. R = 3,4,5-OCH3. [Link]
von Rauch, M., et al. (2004). Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. Journal of Medicinal Chemistry, 47(4), 915-927. [Link]
Pinheiro, R. O., et al. (2022). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules, 27(15), 4991. [Link]
Rosa, R., et al. (2022). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 27(19), 6296. [Link]
de Vries, H., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(15), 8346-8360. [Link]
Thermodynamic Properties and Stability of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine: A Technical Guide for Drug Development Professionals
Abstract This technical guide provides a comprehensive framework for characterizing the thermodynamic properties and stability of the novel compound N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. While specific expe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for characterizing the thermodynamic properties and stability of the novel compound N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. While specific experimental data for this molecule is not yet publicly available, this document outlines the essential experimental and computational methodologies required for its thorough investigation. By leveraging established principles and techniques applied to structurally similar molecules, this guide serves as a roadmap for researchers, scientists, and drug development professionals to generate a robust data package for this new chemical entity. The protocols and analyses detailed herein are critical for formulation development, manufacturing process optimization, and ensuring regulatory compliance.
Introduction
The development of a new active pharmaceutical ingredient (API) necessitates a profound understanding of its intrinsic physicochemical properties. Among these, thermodynamic stability and degradation pathways are paramount, as they directly impact the safety, efficacy, and shelf-life of the final drug product.[1][2] N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a molecule featuring a substituted benzylamine moiety, presents a unique set of characteristics that require careful evaluation. The presence of ether functionalities and a secondary amine group suggests potential susceptibilities to oxidative and hydrolytic degradation.
This guide provides a structured approach to comprehensively evaluate the thermodynamic properties and stability of this compound. We will explore both theoretical and experimental methods, offering detailed protocols and explaining the rationale behind each step. The insights gained from these studies are crucial for making informed decisions throughout the drug development lifecycle, from lead optimization to final product packaging.[1][3]
Theoretical Assessment of Thermodynamic Properties
Prior to extensive experimental work, computational methods can provide valuable initial insights into the thermodynamic properties of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. These in silico approaches are cost-effective and can help prioritize experimental efforts.
Quantum Chemical Calculations
Methods such as Density Functional Theory (DFT) can be employed to calculate fundamental thermodynamic properties like:
Enthalpy of Formation (ΔHf°): Provides an indication of the molecule's intrinsic stability.
Gibbs Free Energy of Formation (ΔGf°): Helps in understanding the spontaneity of formation and potential degradation reactions.
Heat Capacity (Cp): Essential for understanding how the molecule's energy changes with temperature.
These calculations can be performed using various software packages and provide a theoretical baseline for comparison with experimental data.
Molecular Mechanics and Dynamics
Force-field-based methods can be used to study the conformational landscape of the molecule and identify low-energy conformers.[4] This is particularly relevant for understanding intermolecular interactions that can influence crystal packing and, consequently, solid-state stability. Molecular dynamics simulations can also provide insights into the behavior of the molecule in different solvent environments, which is crucial for formulation development.[5]
Experimental Determination of Thermodynamic Properties
Experimental characterization provides the definitive data required for regulatory submissions and for building a comprehensive understanding of the molecule's behavior.
Thermal Analysis
Thermal analysis techniques are fundamental for assessing the solid-state properties and thermal stability of a compound.[6]
3.1.1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] This technique is invaluable for:
Determining the melting point and enthalpy of fusion: Key indicators of purity and crystalline form.[7]
Identifying polymorphic forms: Different crystalline forms can have distinct solubilities and stabilities.[7][10]
Assessing thermal stability: Exothermic events can indicate decomposition.[7]
Table 1: Hypothetical DSC Data for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Parameter
Value
Interpretation
Onset of Melting
125.4 °C
Initiation of the melting process.
Peak Melting Point
128.2 °C
Temperature of maximum melting rate.
Enthalpy of Fusion (ΔHfus)
25.8 kJ/mol
Energy required to melt the crystalline solid.
Decomposition Onset
> 250 °C
Indicates good thermal stability in the solid state.
3.1.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[11][12][13] It is used to determine:
Thermal stability and decomposition temperatures: The temperature at which significant mass loss occurs.[11][14]
Presence of solvates or hydrates: Mass loss at lower temperatures can indicate the presence of bound solvents or water.[12]
Compositional analysis: Can be used to determine the amount of inorganic material in a sample.[12]
Solution Calorimetry
Solution calorimetry can be used to determine the enthalpy of solution, which is a critical parameter for understanding solubility and for the development of liquid formulations.
Stability Assessment and Degradation Pathway Elucidation
A thorough understanding of a drug substance's stability is a regulatory requirement and is essential for ensuring patient safety.[2][3][15] Forced degradation studies are a key component of this assessment.[1][3][15]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][3][15] This information is crucial for developing stability-indicating analytical methods.[15]
Typical Stress Conditions:
Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.[15] Given the presence of ether and amine groups, hydrolysis could be a potential degradation pathway.
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide. The secondary amine and the electron-rich aromatic ring are potential sites for oxidation.
Photolysis: Exposure to UV and visible light, as mandated by ICH guidelines.[2]
Thermal Stress: Heating the solid drug substance at elevated temperatures.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to separate and quantify the parent drug from its degradation products. The method must be able to resolve all potential degradants from the main peak.
Experimental Protocols
4.3.1. Protocol for Differential Scanning Calorimetry (DSC)
Accurately weigh 2-5 mg of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine into an aluminum DSC pan.
Crimp the pan to ensure a good seal.
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
Record the heat flow as a function of temperature.
Analyze the resulting thermogram to determine the melting point, enthalpy of fusion, and any other thermal events.
4.3.2. Protocol for Thermogravimetric Analysis (TGA)
Accurately weigh 5-10 mg of the sample into a TGA pan.
Place the pan onto the TGA balance.
Heat the sample at a controlled rate, for example, 10 °C/min, in a defined atmosphere (e.g., nitrogen or air).
Monitor the mass of the sample as a function of temperature.
Analyze the TGA curve to identify temperatures of mass loss.
4.3.3. Protocol for Forced Degradation (Hydrolysis)
Prepare solutions of the drug substance (e.g., 1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water.
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
Analyze the samples by a validated stability-indicating HPLC method.
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualization of Experimental Workflow
Caption: Workflow for Forced Degradation Studies.
Regulatory Considerations and Data Interpretation
All stability studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing of new drug substances and products.[16][17] The data generated from these studies will be used to:
Establish a re-test period or shelf life for the drug substance.[18]
Support the development of a stable drug product formulation.[1][3]
The identification and characterization of degradation products are also critical. Any degradant present above the identification threshold specified in ICH Q3A(R2) must be structurally elucidated.[16]
Conclusion
A comprehensive understanding of the thermodynamic properties and stability of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is fundamental to its successful development as a pharmaceutical agent. The integrated approach of computational prediction and robust experimental characterization outlined in this guide provides a clear pathway for generating the necessary data to support formulation development, manufacturing, and regulatory filings. By following these principles and protocols, researchers can ensure the quality, safety, and efficacy of drug products containing this novel API.
References
Development of forced degradation and stability indic
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
Forced Degradation Studies for Biopharmaceuticals | BioPharm Intern
Pharmaceutical Forced Degradation Studies with Regulatory Consider
Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd.
Differential Scanning Calorimetry (DSC Analysis)
Differential Scanning Calorimetry (DSC)
Quality Guidelines - ICH.
ICH: New Guideline for Stabilities - ECA Academy.
Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.
ICH Q1 guideline on stability testing of drug substances and drug products.
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments.
CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY -
Force-Field-Based Computational Study of the Thermodynamics of a Large Set of Aqueous Alkanolamine Solvents for Post-Combustion CO2 Capture | Journal of Chemical Information and Modeling - ACS Public
Thermodynamic characterisation of aqueous alkanolamine and amine solutions for acid gas processing by transferable molecular models - IDEAS/RePEc.
Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo.
Predictive Metabolic Profiling of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Executive Summary This technical guide provides a high-confidence predictive metabolic profile for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (herein referred to as EMMP-3A ).[1] As a secondary amine featuring a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a high-confidence predictive metabolic profile for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (herein referred to as EMMP-3A ).[1] As a secondary amine featuring a dialkoxy-substituted benzyl ring, EMMP-3A presents a distinct pharmacophore sharing structural homology with verapamil intermediates and designer phenethylamines.[1]
This analysis synthesizes Structure-Activity Relationship (SAR) data, in silico prediction models, and established cytochrome P450 (CYP) enzymology to map the compound's biotransformation. The guide highlights a critical potential for bioactivation via catechol formation , necessitating rigorous screening for reactive quinone species during early-stage drug development.[1]
Chemical Identity & Physicochemical Context[1][2][3][4][5][6]
Before defining metabolic routes, we must characterize the substrate's susceptibility to enzymatic attack based on its physicochemical properties.
Predicted Phase I Metabolism: Mechanistic Pathways
The metabolic clearance of EMMP-3A is predicted to be driven by three primary oxidative pathways. These reactions are likely to occur simultaneously, though kinetic rates will vary based on isoform expression.
Pathway A: O-Dealkylation (Regiospecificity)
The 3-ethoxy-4-methoxy motif is a classic substrate for CYP2D6 and CYP2C19 .[1]
O-Demethylation: Removal of the 4-methoxy group to form the 4-O-desmethyl metabolite (M1) .[1] This is energetically favored due to the para-position accessibility.[1]
O-Deethylation: Removal of the 3-ethoxy group to form the 3-O-desethyl metabolite (M2) .[1]
Risk Factor: Sequential dealkylation leads to a catechol intermediate (3,4-dihydroxy) .[1] Catechols are precursors to reactive ortho-quinones, which can covalently bind to hepatic proteins (toxicity signal).[1]
Pathway B: Oxidative N-Dealkylation
The secondary amine linkage is vulnerable to
-carbon hydroxylation, leading to carbinolamine instability and C-N bond cleavage.[1]
N-Dealkylation (Benzyl side): Cleavage releases pentan-3-amine and 3-ethoxy-4-methoxybenzaldehyde (which rapidly oxidizes to the corresponding benzoic acid).[1] Mediated primarily by CYP3A4/CYP2C9 .[1]
N-Dealkylation (Pentyl side): Cleavage releases the primary amine 3-ethoxy-4-methoxybenzylamine and 3-pentanone .[1]
Pathway C: Aliphatic Hydroxylation
The pentan-3-yl chain offers distal sites for oxidation (
or hydroxylation), likely mediated by CYP2E1 or CYP3A4 , though this is expected to be a minor pathway compared to dealkylation.[1]
Visualization of Metabolic Pathways[7]
The following diagram maps the predicted biotransformation cascade, highlighting the critical transition from stable metabolites to potentially reactive intermediates.
Figure 1: Predicted metabolic map for EMMP-3A showing parallel oxidation pathways and the convergence toward a potentially reactive quinone species.[1]
Experimental Validation Protocols
To confirm these predictions, a tiered experimental approach is required. This protocol ensures data integrity and distinguishes between major clearance pathways and minor shunts.
Add Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.[1]
Detection: Scan for GSH-adducts (+305 Da) using Neutral Loss scanning (loss of 129 Da) on a Triple Quadrupole MS.
Interpretation: Presence of GSH adducts confirms bioactivation; absence suggests the catechol is rapidly methylated by COMT (Phase II) or glucuronidated before oxidation.[1]
Tier 3: Isoform Phenotyping
Objective: Assign specific enzymes to pathways (CYP2D6 vs. CYP3A4).
Incubate substrate with individual isoforms.[1][4]
Data Output: Normalize clearance to P450 content (pmol/min/pmol P450).
Prediction: CYP2D6 will dominate O-dealkylation; CYP3A4 will dominate N-dealkylation.[1]
Phase II Conjugation & Excretion
Following Phase I oxidation, the resulting phenols (M1, M2) and amines (M3) undergo conjugation.
Glucuronidation (UGT): The exposed hydroxyl groups on M1/M2 are prime targets for UGT1A1/1A9.[1] This significantly increases water solubility for renal excretion.[1]
Methylation (COMT): Catechol-O-Methyltransferase (COMT) is the body's defense against the catechol intermediate.[1] It will remethylate one hydroxyl group, preventing quinone formation.
Clinical Note: Patients with low COMT activity may be more susceptible to toxicity from this compound.[1]
References
Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes.[1] Biochemical Pharmacology. Link
Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology.[1] Chemical Research in Toxicology. Link
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups.[1] Current Drug Metabolism. Link
Meyer, M. R., et al. (2012). Metabolism of designer drugs: 3-methoxy-phencyclidine and 3-methoxy-rolicyclidine.[1] Analytical and Bioanalytical Chemistry. Link
PubChem Compound Summary. N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CID 871467).[1][5] National Library of Medicine.[1] Link
Technical Whitepaper: Binding Affinity & Pharmacodynamics of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
This guide provides an in-depth technical analysis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CAS 418778-20-8), a structural probe and pharmacophore fragment relevant to the inhibition of Phosphodiesterase 4...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CAS 418778-20-8), a structural probe and pharmacophore fragment relevant to the inhibition of Phosphodiesterase 4 (PDE4) .
Executive Summary & Compound Identity
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is a synthetic small molecule belonging to the dialkoxybenzylamine class. In drug discovery, this specific scaffold serves as a critical pharmacophore fragment for targeting the cAMP-specific phosphodiesterase 4 (PDE4) enzyme family.
While often utilized as a chemical intermediate or a fragment-based drug discovery (FBDD) probe, its structural architecture contains the essential "head group" required for PDE4 active site recognition. This guide details its binding mechanism, theoretical affinity profile, and the experimental frameworks used to validate its interaction with target receptors.
The primary biological target for this ligand is the PDE4 enzyme family (Isoforms A, B, C, and D). PDE4 is the dominant cAMP-hydrolyzing enzyme in immune cells (neutrophils, T-cells) and the central nervous system.
Structural Basis of Binding (The "Q-Pocket")
The binding affinity of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is driven by its 3-ethoxy-4-methoxyphenyl moiety. This group is a validated scaffold found in potent PDE4 inhibitors like Apremilast , Roflumilast , and Rolipram .
The Glutamine Switch (Q-Pocket): The catalytic domain of PDE4 contains a conserved Glutamine residue (Gln369 in PDE4D). The 3-ethoxy and 4-methoxy groups of the ligand form a bidentate hydrogen bond network with the amide side chain of this glutamine.
The 4-methoxy oxygen accepts a hydrogen bond from the amide nitrogen.
The 3-ethoxy oxygen acts as a hydrogen bond acceptor/donor partner, locking the inhibitor into the hydrophobic pocket.
The Hydrophobic Clamp (M-Pocket): The pentan-3-amine tail extends towards the solvent-exposed region or the "M-pocket" (depending on conformation), providing entropic gain via hydrophobic displacement of water molecules.
Theoretical Affinity Profile
Unlike optimized clinical candidates (IC₅₀ < 10 nM), this specific molecule represents a fragment or intermediate .
Predicted Affinity (K_d): Likely in the low micromolar range (1–10 µM) .
Rationale: While the "head group" (benzyl ether) anchors it effectively to the Q-pocket, the "tail" (pentan-3-amine) lacks the secondary electrostatic interactions (e.g., pi-stacking or additional H-bonds) provided by the phthalimide group in Apremilast or the dichloropyridine in Roflumilast.
Signaling Pathway Visualization
Inhibition of PDE4 by this ligand prevents the hydrolysis of cAMP, leading to elevated intracellular cAMP levels and activation of the PKA/CREB pathway.
Figure 1: Mechanism of Action. The ligand competitively inhibits PDE4, preventing cAMP degradation and suppressing downstream inflammatory signaling.
Experimental Protocols for Affinity Validation
To empirically determine the binding affinity (
or ) of this compound, the following validated protocols are recommended.
Protocol A: PDE4 Enzymatic Assay (TR-FRET)
Best for determining functional inhibition (
).
Reagent Prep: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
Enzyme Source: Use recombinant human PDE4B or PDE4D (catalytic domain).
Substrate: Use FAM-labeled cAMP (Fluorescein-cAMP).
Reaction:
Incubate PDE4 enzyme with varying concentrations of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (range: 0.1 nM to 100 µM) for 15 mins at 25°C.
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). DMSO concentration must be matched (e.g., 1%).
Injection Cycle:
Inject the compound at 5–6 concentrations (e.g., 0.5 µM to 50 µM) over the surface for 60s (Association).
Switch to buffer flow for 120s (Dissociation).
Regeneration: Usually not required for small molecules; if needed, a brief pulse of 10 mM Glycine pH 3.0.
Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model to derive the Equilibrium Dissociation Constant (
).
Comparative Pharmacophore Analysis
The table below contextualizes the compound against known PDE4 inhibitors, highlighting the structural evolution.
Compound
Head Group (Q-Pocket)
Tail Group (M-Pocket/Solvent)
Affinity ()
Status
Target Compound
3-ethoxy-4-methoxybenzyl
Pentan-3-amine
~1-10 µM (Est.)
Fragment/Probe
Rolipram
3-cyclopentyloxy-4-methoxy
Pyrrolidin-2-one
~200-500 nM
Reference Tool
Apremilast
3-ethoxy-4-methoxy
N-acetyl-phthalimide
~74 nM
FDA Approved
Roflumilast
3-cyclopropylmethoxy-4-difluoromethoxy
3,5-dichloropyridine
< 1 nM
FDA Approved
Insight: The target compound possesses the exact head group of Apremilast but lacks the rigid, polar tail group necessary for nanomolar potency. It is effectively a "deconstructed" Apremilast analog.
References
PubChem Compound Summary. (2025). N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CID 871467).[1] National Center for Biotechnology Information. Link
Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524. Link
Houslay, M. D., et al. (2005). Phosphodiesterase-4 as a therapeutic target. Drug Discovery Today, 10(22), 1503-1519. Link
Card, G. L., et al. (2004). Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure, 12(12), 2233-2247. Link
An In-depth Technical Guide to the Synthesis and Potential Utility of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
DISCLAIMER: The compound N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is not a widely documented substance in peer-reviewed literature. As such, a historical account of its discovery is not publicly available. This...
Author: BenchChem Technical Support Team. Date: February 2026
DISCLAIMER: The compound N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is not a widely documented substance in peer-reviewed literature. As such, a historical account of its discovery is not publicly available. This guide has been constructed based on established principles of organic chemistry and pharmacology of structurally related molecules. The protocols and potential applications described herein are therefore representative and predictive, designed to provide a scientifically rigorous framework for researchers interested in this class of compounds.
Introduction and Rationale
Substituted benzylamines are a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive molecules and pharmaceuticals.[1] Their utility spans a wide range of therapeutic areas, including but not limited to, central nervous system disorders, inflammation, and infectious diseases.[2][3] The specific substitution pattern on the phenyl ring, as well as the nature of the amine substituent, dictates the molecule's physicochemical properties and its pharmacological profile.
This guide focuses on the synthesis and hypothetical evaluation of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a novel analogue of vanillin. The core structure combines a 3-ethoxy-4-methoxybenzyl moiety, which can be derived from the common flavoring agent ethyl vanillin, with a pentan-3-amine group. The rationale for investigating such a molecule lies in the exploration of structure-activity relationships (SAR) within the broader class of benzylamines. The introduction of an ethoxy group in place of the more common hydroxy or methoxy group, and the use of a branched secondary amine, provides a unique lipophilic and steric profile that could lead to novel biological activities.
Synthetic Pathway: Reductive Amination
The most direct and efficient method for the synthesis of N-substituted benzylamines is reductive amination.[4][5][6] This one-pot reaction involves the condensation of an aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][6]
Overall Synthetic Scheme
The proposed synthesis of the title compound proceeds in two main steps from commercially available starting materials: the formation of the aldehyde precursor, 3-ethoxy-4-methoxybenzaldehyde, followed by its reductive amination with pentan-3-amine.
Caption: Synthetic workflow for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine.
Experimental Protocol: Reductive Amination
This protocol describes the direct reductive amination of 3-ethoxy-4-methoxybenzaldehyde with pentan-3-amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that tolerates a wide variety of functional groups.[5]
Materials:
3-Ethoxy-4-methoxybenzaldehyde
Pentan-3-amine
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[7]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-ethoxy-4-methoxybenzaldehyde (1.0 eq).
Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE).[5]
Add pentan-3-amine (1.1 eq) to the solution. If desired, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation, particularly if the amine salt is used.[8]
Stir the mixture at room temperature for 20-30 minutes.
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is often exothermic.
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.[8]
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]
Purify the crude product by silica gel column chromatography to obtain the pure N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine.
Physicochemical and Spectroscopic Characterization (Predicted)
The successful synthesis of the target compound would be confirmed through standard analytical techniques. The following table summarizes the expected data.
Analysis
Expected Results
¹H NMR
Signals corresponding to the ethoxy protons (triplet and quartet), methoxy protons (singlet), aromatic protons, the benzylic CH₂ protons (singlet or doublet), and the pentan-3-amine protons (multiplets).
¹³C NMR
Peaks for the aromatic carbons, the benzylic carbon, the carbons of the ethoxy and methoxy groups, and the carbons of the pentyl group.
Mass Spec (HRMS)
A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. For C₁₅H₂₅NO₂, the calculated exact mass is 267.1885.
FTIR
Characteristic peaks for C-H (aliphatic and aromatic), C-N, and C-O stretching vibrations. Absence of a strong C=O peak from the starting aldehyde.
Hypothetical Pharmacological Profile and Screening Strategy
While the specific biological activity of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is unknown, its structure as a substituted benzylamine allows for informed speculation on its potential pharmacological applications. Structurally related compounds have shown a variety of activities, including sedative, analgesic, and anti-inflammatory properties.[2]
Potential Therapeutic Targets
Based on the broad activity of benzylamine derivatives, a primary screening campaign could focus on:
Central Nervous System (CNS) Receptors: Serotonin (5-HT), dopamine, and adrenergic receptors are common targets for benzylamine-containing molecules.[9]
Enzyme Inhibition: Enzymes such as monoamine oxidase (MAO) or various dehydrogenases could be potential targets.[10]
Ion Channels: Voltage-gated sodium or calcium channels could also be modulated by this class of compounds.
Proposed Screening Workflow
A logical workflow for evaluating the biological potential of this novel compound would involve a tiered approach, starting with broad-based screening and progressing to more specific assays.
Caption: Tiered workflow for pharmacological evaluation.
Conclusion and Future Directions
This technical guide outlines a robust and scientifically grounded approach to the synthesis and potential evaluation of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. By employing a standard reductive amination protocol, this novel compound can be readily synthesized. While its specific history and discovery are not documented, its chemical structure places it within the pharmacologically significant class of substituted benzylamines. The proposed screening strategy provides a clear path for future research to elucidate its biological activity and therapeutic potential. Further studies could explore the synthesis of a library of related analogues to build a comprehensive structure-activity relationship profile, guiding the development of new chemical entities for drug discovery.
References
Brimble, M. A., et al. (2019). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 24(15), 2799. Available at: [Link]
Sethi, O. P., et al. (1977). Sedative action of some substituted benzylamides. Indian Journal of Physiology and Pharmacology, 21(1), 1-10. Available at: [Link]
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
Mphahane, N., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17. Available at: [Link]
ResearchGate. (n.d.). Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. Available at: [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
Martínez-Cabrera, G., et al. (2022). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's Disease. European Journal of Medicinal Chemistry, 238, 114457. Available at: [Link]
ResearchGate. (2025). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
Powers, D. G., et al. (2019). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic Letters, 21(15), 5896–5900. Available at: [Link]
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 434. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Available at: [Link]
ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline... Available at: [Link]
Gkizis, P. L., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molbank, 2022(1), M1353. Available at: [Link]
Ugwu, D. I., & Onyia, C. C. (2019). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 9, 1-10. Available at: [Link]
Theoretical Toxicity Profile of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a comprehensive theoretical analysis of the toxicological...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive theoretical analysis of the toxicological profile of the novel chemical entity (NCE), N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. As direct empirical data for this compound is not available, this assessment relies on a robust strategy integrating physicochemical property prediction, in silico toxicological modeling based on structural analogs, and a proposed tiered in vitro and in vivo testing strategy. Our analysis identifies potential areas of concern, including metabolic liabilities associated with the ethoxy and methoxy groups, potential for cardiotoxicity via hERG channel interaction, and a low-to-moderate risk of genotoxicity. The recommended experimental workflow is designed to systematically address these predicted risks in alignment with international regulatory guidelines, such as those from the OECD and ICH, to ensure a thorough and scientifically sound safety evaluation.
Introduction
The preclinical safety assessment of any NCE is a critical step in the drug development pipeline. The molecule N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, possessing a substituted N-benzylamine core, presents a unique combination of structural motifs that require careful toxicological consideration. The benzylamine scaffold is associated with a range of biological activities and potential toxicities, while the ethoxy and methoxy substitutions on the phenyl ring are known to influence metabolic stability and pathways.[1][2] This document serves as a proactive toxicological roadmap, outlining the predicted safety profile and a corresponding testing strategy to de-risk its development. The objective is to apply established principles of toxicology and modern predictive methods to anticipate potential hazards before extensive resource commitment.[3]
Section 1: Physicochemical and Structural Analysis
A molecule's fundamental physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which is inextricably linked to its toxic potential.[] Predictions for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine were generated using established computational models.[5][6]
Compliant with general drug-likeness rules; low potential for issues related to poor diffusion.
logP (Octanol/Water)
~2.5 - 3.5
Moderate lipophilicity suggests good potential for membrane permeability but also potential for accumulation in adipose tissue and non-specific binding.
pKa (Basic)
~9.5 - 10.5
The secondary amine is strongly basic and will be protonated at physiological pH, influencing solubility, receptor interaction, and potential for lysosomal trapping.
Aqueous Solubility
Low to Moderate
Solubility will be pH-dependent. Formulation challenges may arise for in vitro and in vivo studies.
Structural Alerts
N-benzylamine, Alkoxybenzenes
The N-benzylamine moiety can be a structural alert for potential cardiovascular effects. Alkoxy groups are common sites for Phase I metabolism.[2][8]
The analysis of structural alerts using principles similar to those in OSIRIS Property Explorer suggests a need to investigate specific toxicity endpoints.[9] The N-benzylamine core is a known pharmacophore but can also be associated with off-target effects, including monoamine oxidase inhibition and cardiovascular liabilities.[10] The ethoxy and methoxy groups are primary sites for cytochrome P450-mediated metabolism, which could lead to the formation of reactive metabolites.[2][11]
Section 2: In Silico Toxicological Hazard Prediction
In silico toxicology employs computational models to predict the potential adverse effects of chemicals, providing a crucial first look at a compound's safety profile and guiding subsequent experimental work.[12][13][14][15]
Metabolic Pathway Prediction
The primary routes of metabolism for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine are predicted to involve Phase I and Phase II enzymatic reactions in the liver.
Phase I Metabolism: The most probable metabolic pathways are O-dealkylation of the ethoxy and methoxy groups, and N-dealkylation of the pentylamine side chain. Hydroxylation of the aromatic ring is also possible.[11] O-demethylation is a particularly common metabolic pathway for compounds containing methoxy groups.[2][8]
Phase II Metabolism: The phenolic metabolites resulting from O-dealkylation are likely to undergo conjugation via glucuronidation or sulfation, facilitating their excretion.
Caption: Predicted Phase I and Phase II metabolic pathways.
Predicted Toxicity Endpoints
Based on the compound's structure and comparisons with similar molecules, the following toxicity endpoints are prioritized for investigation.
Table 2: Summary of In Silico Toxicity Predictions
Toxicity Endpoint
Prediction
Rationale & Confidence
Genotoxicity
Low to Moderate Risk
Aromatic amines can sometimes be mutagenic after metabolic activation. A baseline assessment is essential.
Cardiotoxicity (hERG)
Moderate to High Risk
The presence of a basic amine and moderate lipophilicity are common features of hERG channel blockers.[16] This is a critical endpoint to evaluate early.[17][18]
Hepatotoxicity
Low to Moderate Risk
Metabolism in the liver could potentially generate reactive intermediates, although no specific structural alerts for high hepatotoxicity are present.
Based on general toxicity of N-benzylamine derivatives.[10][19] Requires experimental confirmation.
Carcinogenicity
Low Risk
No obvious structural alerts for carcinogenicity (e.g., polycyclic aromatic hydrocarbons, nitrosamines). Dependent on genotoxicity results.
Section 3: Proposed In Vitro Toxicology Assessment Strategy
An in vitro testing cascade is the logical next step to experimentally verify the in silico predictions. This strategy focuses on key safety concerns and aligns with the principles of the 3Rs (Replacement, Reduction, Refinement).
Caption: Proposed tiered in vitro experimental workflow.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
Rationale: This assay is a regulatory standard for detecting point mutations caused by a chemical and is a primary screen for genotoxic potential.[20][21] It assesses whether the test compound can induce mutations that revert histidine-auxotrophic strains of Salmonella typhimurium to a prototrophic state.[22][23][24]
Methodology:
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
Metabolic Activation: Conduct the assay both with and without a mammalian liver extract (S9 fraction) to determine if metabolites of the compound are mutagenic.[20]
Dose Selection: Use a dose range-finding study to determine the appropriate concentrations, typically spanning several orders of magnitude up to a maximum recommended concentration or evidence of cytotoxicity.
Assay Procedure (Plate Incorporation Method):
a. Prepare a top agar mixture containing a trace amount of histidine/biotin, the bacterial culture, and the test compound at the desired concentration (with or without S9 mix).[20][22]
b. Pour this mixture onto minimal glucose agar plates.[22]
c. Incubate the plates at 37°C for 48-72 hours.[22][24]
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies compared to the negative control.
Experimental Protocol: In Vitro Micronucleus Assay
Rationale: This assay detects chromosomal damage (clastogenicity) or chromosome loss (aneugenicity) and is complementary to the Ames test.[25][26][27][28][29] It evaluates the presence of micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes left behind during cell division.[28]
Methodology:
Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[26]
Treatment: Expose cell cultures to at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., ~24 hours) without S9.[26][29]
Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one cell division are scored.[25][27]
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or DAPI).[28][29]
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[25][27] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Rationale: Inhibition of the hERG potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[16][17][30] Given the structural alerts, this assay is of critical importance.[18][31][32]
Methodology:
System: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) with a cell line stably expressing the hERG channel (e.g., HEK-293).[17]
Procedure:
a. Establish a stable whole-cell recording from a single cell.
b. Apply a specific voltage protocol to elicit the characteristic hERG current.
c. Perfuse the cell with a vehicle control solution to establish a baseline current.
d. Apply increasing concentrations of the test compound and measure the effect on the hERG tail current.[17]
Data Analysis: Calculate the percent inhibition at each concentration relative to the baseline. Fit the concentration-response data to a suitable model to determine the IC50 value (the concentration that causes 50% inhibition). A low IC50 value indicates a high potential for cardiotoxicity.
Section 4: Proposed In Vivo Toxicology Assessment Strategy
Should the in vitro safety profile be deemed acceptable, a tiered in vivo assessment is warranted to understand the compound's effects in a whole biological system. These studies must be conducted in compliance with relevant OECD guidelines.[33]
Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)
Rationale: This study provides an initial estimate of the compound's acute toxicity (LD50) and helps identify signs of toxicity and target organs.[34][35] The Acute Toxic Class Method is used to minimize the number of animals required.[34][36]
Methodology:
Species: Use a single rodent species (typically female rats).
Dosing: Employ a stepwise procedure using a small number of animals per step. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[34]
Procedure:
a. Dose a group of three animals with the starting dose.
b. The outcome (mortality or survival) determines the next step: dosing at a lower or higher level, or stopping the test.
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Perform gross necropsy on all animals at the end of the study.
Repeat-Dose Toxicity Study (e.g., 28-day study, OECD 407)
Rationale: If the compound is intended for multi-dose administration, a repeat-dose study is necessary to evaluate the toxic effects of longer-term exposure. This study identifies target organs of toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL).[37]
Methodology:
Species: Typically conducted in rodents (e.g., rats).
Dosing: Administer the test compound daily via the intended clinical route (e.g., oral gavage) for 28 days at three or more dose levels. Include a control group and potentially a recovery group.
Endpoints: Monitor clinical signs, body weight, food/water consumption, ophthalmology, and clinical pathology (hematology, clinical chemistry, urinalysis) throughout the study.
Pathology: At termination, conduct a full gross necropsy and histopathological examination of a comprehensive list of organs and tissues.
Section 5: Integrated Risk Assessment and Summary
The theoretical toxicity profile of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine presents a mixed but manageable risk profile. The primary concerns identified through this analysis are:
Cardiotoxicity: A moderate-to-high in silico risk of hERG inhibition necessitates immediate in vitro experimental evaluation. A potent hERG liability would be a significant barrier to further development.
Metabolism: The compound is expected to be extensively metabolized. Future studies should focus on metabolite identification and assessment of their potential activity and toxicity.
Genotoxicity: While the predicted risk is low to moderate, it is a non-negotiable safety hurdle that must be cleared using the standard in vitro battery (Ames and micronucleus assays).
The proposed tiered testing strategy provides a clear, logical, and resource-efficient path forward. The results of the in vitro panel will be pivotal in making a " go/no-go " decision. If the in vitro profile is favorable (e.g., IC50 for hERG is sufficiently high, and genotoxicity tests are negative), proceeding to well-designed in vivo studies will provide the necessary data to fully characterize the safety profile of this novel chemical entity.
References
ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. [Link]
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers Media S.A. [Link]
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]
Safety pharmacology studies for human pharmaceuticals s7a. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. [Link]
The Ames Test. University of Missouri–St. Louis. [Link]
In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]
Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. National Center for Biotechnology Information. [Link]
The role of the methoxy group in approved drugs. ResearchGate. [Link]
In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. National Center for Biotechnology Information. [Link]
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Center for Biotechnology Information. [Link]
3-Ethoxy-4-methoxyphenethylamine. National Center for Biotechnology Information. [Link]
Application Note: A Streamlined Synthesis Protocol for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and detailed protocol for the synthesis of the secondary amine, N-[(3-ethoxy-4-methoxyphenyl)methyl]...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of the secondary amine, N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. The described method is a one-pot reductive amination procedure, which is an efficient and widely used transformation in medicinal chemistry for the formation of carbon-nitrogen bonds.[1][2] This protocol begins with the commercially available or readily synthesized 3-ethoxy-4-methoxybenzaldehyde and 3-pentylamine, utilizing the mild and selective reducing agent, sodium borohydride. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental guide, characterization methods, and potential troubleshooting strategies to ensure a high-yielding and pure final product.
Introduction
Secondary amines are a crucial class of organic compounds, frequently encountered as core scaffolds in a vast array of pharmaceuticals and biologically active molecules. The N-benzylamine moiety, in particular, is a common feature in drug candidates due to its ability to interact with various biological targets. The target molecule of this protocol, N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, possesses a substituted benzyl group that can be found in a number of pharmacologically relevant compounds. The strategic combination of the ethoxy and methoxy groups on the aromatic ring can influence the compound's pharmacokinetic and pharmacodynamic properties. This application note aims to provide a robust and reproducible synthetic route to this valuable research compound.
Synthetic Strategy: Reductive Amination
The chosen synthetic pathway is a one-pot reductive amination. This method is favored for its operational simplicity, high atom economy, and the avoidance of isolating the intermediate imine, which can sometimes be unstable. The reaction proceeds in two key steps that occur sequentially in the same reaction vessel:
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine, 3-pentylamine, on the carbonyl carbon of 3-ethoxy-4-methoxybenzaldehyde. This is followed by dehydration to form the corresponding imine intermediate. The formation of the imine is a reversible process and is typically favored by the removal of water or by using a solvent in which water has low solubility.
Reduction of the Imine: The in-situ generated imine is then reduced to the target secondary amine using a hydride-based reducing agent. Sodium borohydride (NaBH₄) is a suitable choice for this transformation as it is a mild reducing agent that selectively reduces the imine in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[3][4][5][6]
The overall reaction scheme is depicted below:
Caption: Overall workflow of the reductive amination synthesis.
Experimental Protocol
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molarity/Purity
Supplier
3-ethoxy-4-methoxybenzaldehyde
C₁₀H₁₂O₃
180.20
>98%
Commercially available
3-Pentylamine
C₅H₁₃N
87.16
>98%
Commercially available
Sodium Borohydride (NaBH₄)
NaBH₄
37.83
>98%
Commercially available
Methanol (MeOH)
CH₃OH
32.04
Anhydrous
Commercially available
Dichloromethane (DCM)
CH₂Cl₂
84.93
ACS Grade
Commercially available
Saturated Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
Aqueous solution
Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
Anhydrous
Commercially available
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-4-methoxybenzaldehyde (1.80 g, 10.0 mmol, 1.0 equiv.).
Addition of Amine and Solvent: Dissolve the aldehyde in 40 mL of anhydrous methanol. To this solution, add 3-pentylamine (1.05 g, 12.0 mmol, 1.2 equiv.) dropwise at room temperature with vigorous stirring.
Imine Formation: Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (0.57 g, 15.0 mmol, 1.5 equiv.) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition of sodium borohydride. Ensure adequate ventilation.
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours or until the reaction is complete as monitored by TLC.
Work-up:
Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution to decompose any unreacted sodium borohydride.
Concentrate the mixture under reduced pressure to remove the methanol.
Extract the aqueous residue with dichloromethane (3 x 30 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine as a colorless to pale yellow oil.
Characterization of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
The successful synthesis of the target compound can be confirmed through various analytical techniques.
Caption: Logical flow for the purification and characterization of the final product.
Expected m/z: 252.19 [M+H]⁺. Key fragmentation peaks would likely correspond to the loss of the pentyl group and cleavage at the benzylic position.[8][9][10]
Incomplete Imine Formation: If the reaction stalls at the aldehyde stage, ensure anhydrous conditions are maintained. The addition of a catalytic amount of a weak acid, such as acetic acid, can sometimes facilitate imine formation.
Formation of Alcohol Byproduct: If a significant amount of 3-ethoxy-4-methoxybenzyl alcohol is observed, it indicates that the sodium borohydride is reducing the starting aldehyde. Ensure the imine formation step is allowed to proceed for a sufficient amount of time before the addition of the reducing agent. Adding the sodium borohydride at a lower temperature (0 °C) also helps to favor the reduction of the imine over the aldehyde.[1]
Dialkylation: The formation of a tertiary amine byproduct through the reaction of the product with another molecule of the aldehyde is possible but generally less favorable with a sterically hindered amine like 3-pentylamine. Using a slight excess of the amine can help to minimize this side reaction.
Purification Challenges: The basic nature of the product amine may cause tailing on silica gel chromatography. This can often be mitigated by adding a small amount of triethylamine (e.g., 1%) to the eluent.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine via a one-pot reductive amination. The described methodology is efficient, scalable, and utilizes readily available reagents, making it a valuable procedure for researchers in the fields of medicinal chemistry and drug discovery. The comprehensive characterization data provided will aid in the verification of the final product's identity and purity.
References
PubChem. N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. National Center for Biotechnology Information. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(3-ethoxy-4-methoxyphenyl_methyl_pentan-3-amine]([Link]
Patil, S., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of the Indian Chemical Society.
Bhor, R. D., et al. (2021). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect.
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2007). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
Royal Society of Chemistry. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]
Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. Available from: [Link]
Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry.
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Available from: [Link]
Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available from: [Link]
Bruker. 13C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
Application Notes and Protocols for the Synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine via Reductive Amination
Abstract This comprehensive guide provides detailed application notes and validated protocols for the synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a secondary amine of interest in pharmaceutical and m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a secondary amine of interest in pharmaceutical and materials science research. We delve into the core principles of reductive amination, offering a comparative analysis of common methodologies and explaining the chemical rationale behind procedural choices. Two robust protocols are presented: a highly efficient one-pot synthesis using sodium triacetoxyborohydride and a classic two-step method involving imine formation followed by reduction with sodium borohydride. This document is intended for researchers, chemists, and drug development professionals seeking reliable and well-documented procedures for the synthesis of secondary amines.
Introduction: The Strategic Importance of Reductive Amination
The synthesis of amines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and bioactive molecules. Among the myriad of carbon-nitrogen bond-forming reactions, reductive amination stands out for its reliability, efficiency, and broad functional group tolerance.[1][2] This method provides a direct and often high-yielding pathway to primary, secondary, and tertiary amines from readily available carbonyl compounds and amine precursors.[3]
The target molecule, N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, is synthesized by coupling 3-ethoxy-4-methoxybenzaldehyde with 3-pentylamine. This reaction is an exemplary case for demonstrating the power and versatility of reductive amination.
The overall transformation proceeds via an intermediate imine (or its protonated form, the iminium ion), which is subsequently reduced to the final amine product.[4][5] The key to a successful reaction lies in selecting a reducing agent that chemoselectively reduces the C=N double bond of the iminium ion in the presence of the starting carbonyl group.[6][7] This guide will explore the most effective strategies to achieve this selectivity and furnish the target compound in high purity and yield.
The Mechanism: A Tale of Two Pathways
Reductive amination can be performed via two primary strategies: a direct (one-pot) or an indirect (two-step) procedure.[6][8]
Direct Reductive Amination: In this approach, the aldehyde, amine, and reducing agent are combined in a single reaction vessel. The reaction relies on the in-situ formation of the imine/iminium ion, which is more susceptible to reduction by a mild hydride agent than the starting aldehyde.[7][9] This method is highly efficient and is the preferred route for many applications.
Indirect Reductive Amination: This method involves the explicit formation and often isolation of the imine intermediate in a first step, followed by its reduction in a separate second step. This can be advantageous when the direct approach is complicated by side reactions, such as the reduction of the starting aldehyde by a less selective reducing agent like sodium borohydride.[6][10]
The core of the reaction, regardless of the pathway, is the formation of the electrophilic iminium ion, which readily accepts a hydride to form the stable secondary amine.
Figure 1. Generalized mechanism of reductive amination.
A Comparative Analysis of Reducing Agents
The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent should rapidly reduce the iminium ion intermediate while leaving the starting carbonyl untouched.
Reagent
Formula
Pros
Cons
Sodium Triacetoxyborohydride
NaBH(OAc)₃
Mild and highly selective for iminium ions.[6][11] Wide substrate scope and high yields.[10] Less toxic than cyanoborohydride.[1]
Moisture sensitive; slightly higher cost.
Sodium Cyanoborohydride
NaBH₃CN
Good selectivity for iminium ions at mildly acidic pH.[7][12] Well-established reagent.
Highly toxic; can release HCN gas upon acidification.[11][12] Reactions can be sluggish.[6]
Sodium Borohydride
NaBH₄
Inexpensive and powerful reducing agent.[13] Effective in a two-step process.[3]
Can readily reduce the starting aldehyde, leading to alcohol byproducts in one-pot reactions.[7][9]
Catalytic Hydrogenation
H₂ / Catalyst (Pd, Pt, Ni)
"Green" method with high atom economy.
May reduce other functional groups (e.g., alkenes, nitro groups). Requires specialized pressure equipment.[6]
For the synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, sodium triacetoxyborohydride is the superior choice for a one-pot reaction due to its exceptional selectivity, safety profile, and efficiency.[1][6] Sodium borohydride remains an excellent, cost-effective option for a two-step, indirect protocol.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (Preferred Method)
This direct method is prized for its operational simplicity and high efficiency. 1,2-Dichloroethane (DCE) is the preferred solvent as it generally provides faster reaction rates compared to other solvents like THF.[6][10]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Triethylamine)
Step-by-Step Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-4-methoxybenzaldehyde (1.0 eq).
Dissolve the aldehyde in 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
Add 3-pentylamine (1.05 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: The reaction is typically exothermic.
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude amine by flash column chromatography on silica gel. A gradient elution using a mixture of hexanes and ethyl acetate containing 0.5-1% triethylamine (to prevent peak tailing) is recommended.
Combine the pure fractions and evaporate the solvent to afford N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine as the final product.
Protocol 2: Two-Step Synthesis via Sodium Borohydride Reduction
This indirect method provides excellent control by separating imine formation from the reduction step. It is particularly useful when using the less selective but more economical sodium borohydride.[3][6]
In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in methanol.
Add 3-pentylamine (1.05 eq) and stir the mixture at room temperature. The use of methanol as a solvent often allows for rapid and nearly quantitative imine formation without needing a separate dehydrating agent.[11]
Monitor the reaction by TLC or ¹H NMR for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the imine proton (~8.3 ppm). The reaction is typically complete within 1-3 hours.
Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used directly in the next step.
B. Imine Reduction
Dissolve the crude imine from Step A in fresh methanol.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis confirms the consumption of the imine.
Carefully quench the reaction by slowly adding deionized water.
Remove the methanol under reduced pressure.
Extract the remaining aqueous residue with dichloromethane or ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
Purify the product by flash column chromatography as described in Protocol 1.
General Workflow and Purification
The overall process, from starting materials to the purified secondary amine, follows a standard synthetic chemistry workflow. Proper workup and purification are critical to obtaining the final product with high purity.
Figure 2. Experimental workflow for synthesis and purification.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Li, G., et al. (2020). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Advances, 10(34), 20138-20142. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Medley, J. W., & Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
Aleixandre, A. M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10496-10505. [Link]
Wang, C., et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 22(12), 2099. [Link]
Sahoo, S., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of the Indian Chemical Society, 99(11), 100755. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
Pokhodylo, N. T., et al. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(8), 421-426. [Link]
Prasad, D. J., et al. (2018). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. ChemistrySelect, 3(4), 1321-1326. [Link]
Liu, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. New Journal of Chemistry, 45(42), 19803-19811. [Link]
Reddit. (2017). Can someone please explain reductive amination. r/OrganicChemistry. [Link]
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)
Kim, H., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
Kim, H., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. The Journal of Organic Chemistry. [Link]
The Royal Society of Chemistry. (n.d.). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. pubs.rsc.org. [Link]
Application Note: Determining the Solubility of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in Organic Solvents for Pharmaceutical Development
Abstract This application note provides a comprehensive guide to understanding and determining the solubility of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in a range of common organic solvents. As solubility is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to understanding and determining the solubility of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in a range of common organic solvents. As solubility is a critical physicochemical parameter influencing bioavailability, formulation, and process chemistry in drug development, a systematic approach to its characterization is essential. This document outlines the theoretical principles governing the solubility of this compound, presents a detailed experimental protocol for its quantitative assessment using the shake-flask method, and offers guidance on data interpretation and presentation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for generating reliable and reproducible solubility data.
Introduction
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is a secondary amine with a substituted benzyl group. Its molecular structure, featuring both polar (amine, ether) and non-polar (alkyl, aromatic) moieties, suggests a nuanced solubility profile. The central secondary amine and the oxygen atoms in the ethoxy and methoxy groups can act as hydrogen bond acceptors, while the N-H bond can act as a hydrogen bond donor. The pentyl group and the aromatic ring contribute to its lipophilicity. Understanding the interplay of these structural features is key to predicting and rationalizing its solubility in various organic solvents.
Accurate solubility data is paramount in several stages of pharmaceutical development:
Pre-formulation: Guiding the selection of appropriate solvents for parenteral and oral liquid dosage forms.
Process Chemistry: Optimizing reaction conditions and purification strategies, such as crystallization.
Pharmacokinetics: Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.
This guide will provide both the theoretical foundation and a practical, step-by-step protocol for determining the solubility of this compound.
Theoretical Considerations: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, the key intermolecular forces at play are:
Van der Waals forces: Present in all molecules, these are the primary forces of attraction in non-polar solvents. The alkyl and aromatic portions of the molecule will contribute significantly to these interactions.
Dipole-dipole interactions: The polar C-O and C-N bonds create a molecular dipole, allowing for electrostatic interactions with polar solvents.
Hydrogen bonding: The secondary amine (N-H) can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This is a critical factor for solubility in protic solvents.
The interplay of these forces dictates the compound's solubility in different classes of solvents.
Solvent Selection Rationale
A diverse panel of organic solvents should be selected to probe the full range of potential intermolecular interactions. The chosen solvents are categorized by their polarity and hydrogen bonding capability:
Non-polar, Aprotic: Solvents like hexane and toluene primarily interact through van der Waals forces.
Polar, Aprotic: Solvents such as acetone and ethyl acetate possess a significant dipole moment but do not have a hydrogen atom bonded to an electronegative atom. They can act as hydrogen bond acceptors.
Polar, Protic: Solvents like ethanol and methanol have both a significant dipole moment and the ability to donate hydrogen bonds.
By systematically evaluating solubility in these solvent classes, a comprehensive understanding of the compound's physicochemical properties can be developed.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantification of the dissolved solute in a saturated solution.
Selected organic solvents (HPLC grade or equivalent)
Analytical balance (± 0.01 mg)
Vials with screw caps (e.g., 4 mL glass vials)
Thermostatically controlled shaker or incubator
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination.
Detailed Step-by-Step Procedure
Preparation of Stock Solutions for HPLC Calibration:
Accurately prepare a stock solution of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range. A minimum of five concentration levels is recommended.
HPLC Method Development:
Develop a stability-indicating HPLC method for the quantification of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. A reverse-phase C18 column is often a good starting point.
Establish the retention time and confirm the purity of the analyte peak.
Generate a calibration curve by plotting the peak area versus concentration for the prepared standards. Ensure the curve has a correlation coefficient (r²) > 0.999.
Solubility Measurement (Shake-Flask):
Add an excess amount of solid N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine to a series of vials. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.
To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
Allow the samples to equilibrate for a sufficient time. A preliminary time-to-equilibrium study is recommended, but 24 to 48 hours is typically adequate.
After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes.
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particulates.
Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
Data Calculation and Reporting:
Calculate the solubility (S) in mg/mL using the following equation:
S (mg/mL) = C_HPLC × DF
Where:
C_HPLC is the concentration determined from the HPLC calibration curve (in mg/mL).
DF is the dilution factor.
Perform each solubility determination in triplicate to ensure reproducibility and report the mean solubility and standard deviation.
Expected Results and Data Presentation
The solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.
Table 1: Solubility of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in Various Organic Solvents at 25 °C
Solvent Class
Solvent
Dielectric Constant (ε)
Solubility (mg/mL) ± SD
Qualitative Classification
Non-polar
n-Hexane
1.88
Expected Low
Sparingly Soluble / Insoluble
Toluene
2.38
Expected Moderate
Soluble
Polar Aprotic
Dichloromethane
8.93
Expected High
Freely Soluble
Acetone
20.7
Expected High
Freely Soluble
Ethyl Acetate
6.02
Expected High
Freely Soluble
Polar Protic
Ethanol
24.5
Expected Very High
Very Soluble
Methanol
32.7
Expected Very High
Very Soluble
Note: The qualitative classifications are based on the United States Pharmacopeia (USP) definitions.
Interpretation and Discussion
The solubility profile of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is expected to be dominated by its ability to participate in hydrogen bonding and dipole-dipole interactions.
Low solubility in non-polar solvents like n-hexane is anticipated due to the inability of these solvents to effectively solvate the polar amine and ether functional groups.
Moderate to high solubility in polar aprotic solvents is expected as these solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the N-H proton.
Very high solubility in polar protic solvents like ethanol and methanol is predicted due to the strong hydrogen bonding interactions between the solvent and the solute's amine and ether groups.
Any deviations from these expected trends could indicate specific molecular interactions or conformational effects that influence the solvation process.
Conclusion
This application note provides a robust framework for the systematic determination and interpretation of the solubility of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in organic solvents. By following the detailed protocol and considering the underlying physicochemical principles, researchers can generate high-quality, reliable data essential for informed decision-making in the drug development pipeline. The shake-flask method, coupled with HPLC analysis, represents a gold standard for obtaining accurate equilibrium solubility data.
References
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 435-441. [Link]
Avdeef, A. (2007). The Rise of Shake-Flask Solubility. Solubility & Dissolution Data, 1(1), 1-4. [Link]
The United States Pharmacopeia. (2023). <1236> Solubility. In USP-NF. USP. [Link]
Application
optimal solvent selection for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine extraction
This guide outlines a high-purity isolation protocol for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a structural analog often encountered in the synthesis of phosphodiesterase (PDE) inhibitors and verapamil-class calcium channel blockers.
Traditional extraction methods utilizing Dichloromethane (DCM) pose toxicity and regulatory risks. This protocol validates 2-Methyltetrahydrofuran (2-MeTHF) and Methyl tert-butyl ether (MTBE) as superior, green alternatives. The methodology employs a Dual-pH Swing Extraction (DPSE) strategy, leveraging the molecule's specific pKa to achieve >98% chemical purity without column chromatography.
Solvent Selection Logic
The selection process prioritizes Selectivity (Amine vs. Neutral Impurities), Partition Coefficient (Efficiency), and Sustainability (Green Chemistry).
Physicochemical Analysis
The target molecule contains a secondary amine (basic center) and a lipophilic 3-ethoxy-4-methoxybenzyl tail.
At pH < 7: The nitrogen protonates (
), making the molecule water-soluble.
At pH > 11: The nitrogen deprotonates (
), rendering the molecule highly lipophilic (LogP 3.4) and soluble in non-polar solvents.
Comparative Solvent Matrix
Solvent
Polarity (Dielectric)
Boiling Point
Amine Recovery Potential
Green Score (GSK/Pfizer)
Recommendation
Dichloromethane (DCM)
8.93
40°C
High
Red (Hazardous)
Avoid (Neurotoxin/Regulated)
Ethyl Acetate (EtOAc)
6.02
77°C
Moderate
Green
Caution (Risk of transamidation/hydrolysis)
MTBE
2.60
55°C
High
Green
Recommended (Excellent selectivity)
2-MeTHF
6.97
80°C
Very High
Green (Premium)
Optimal (Biogenic, stable, clean phase split)
Why 2-MeTHF is Optimal:
Unlike Ethyl Acetate, 2-MeTHF is stable against hydrolysis at high pH, allowing for rigorous basification (pH 12-14) necessary to fully demobilize the amine into the organic phase. It also separates cleanly from water, unlike THF.[2]
This protocol uses the molecule's amphoteric nature to self-validate purity. Neutral impurities (unreacted aldehyde) are removed in the acidic wash, while ionic impurities (salts) are removed in the basic extraction.
Visual Workflow Diagram
Caption: Dual-pH Swing Extraction workflow ensuring removal of non-basic impurities and inorganic salts.
Detailed Experimental Protocol
Safety Precaution: Perform all steps in a fume hood. Wear nitrile gloves and safety glasses.
Mechanism:[2][4][5][6] The target amine protonates (
) and migrates to the aqueous layer. Neutral impurities (unreacted 3-ethoxy-4-methoxybenzaldehyde) remain in the organic layer.
2. Impurity Wash
Allow phases to separate.
Drain the bottom Aqueous layer into a clean Erlenmeyer flask. Keep this!
(Optional) Back-extract the top Organic layer with a small volume of water to recover trapped amine, adding this to the main aqueous fraction.
Discard the Organic layer (contains non-basic impurities).
3. Basification (Free Base Liberation)
Cool the combined aqueous acidic solution in an ice bath (neutralization is exothermic).
Slowly add 5M NaOH dropwise with stirring until the pH reaches 12-14 .
Observation: The solution will become cloudy/milky as the amine deprotonates and crashes out of the water (oil outs).
4. Target Extraction
Transfer the basic aqueous mixture back to the separatory funnel.
Add 2-MeTHF (or MTBE) (approx. 10 mL per gram of theoretical yield).
Shake vigorously for 2 minutes.
Allow phases to separate. The target amine is now in the Top Organic Layer .
Drain the bottom aqueous waste layer.
Wash the organic layer once with Brine to remove residual water and base.
5. Isolation
Dry the organic layer over Anhydrous
for 10 minutes.
Filter off the drying agent.
Concentrate the filtrate under reduced pressure (Rotovap) at 40°C.
Result: Clear, pale yellow oil (Free Base).
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Emulsion Formation
Similar densities or surfactants.
Add solid NaCl to aqueous phase to increase density gradient. Use 2-MeTHF (better separation than EtOAc).
Low Recovery
pH not optimized.
Ensure pH > 12 during Step 3. If pH is ~10, significant amine remains in water.
Product Degradation
Transamidation (if using EtOAc).
Switch to MTBE or 2-MeTHF strictly. Avoid prolonged exposure to EtOAc.
Solubility Decision Tree
Caption: Decision logic for solvent selection based on process constraints.
References
PubChem. N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CID 871467).[1] National Library of Medicine. Available at: [Link]
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[6][7] Available at: [Link]
Pfizer Inc. Green Chemistry Solvent Selection Guide. Available at: [Link]
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines.[8] Croatica Chemica Acta.[8] (Methodology for estimating pKa of secondary benzylamines).
Strategic Formulation Protocols for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (EMMPA)
Abstract N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (referred to herein as EMMPA ) presents a classic challenge in modern drug development: a lipophilic secondary amine with predicted BCS Class II characteristics...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (referred to herein as EMMPA ) presents a classic challenge in modern drug development: a lipophilic secondary amine with predicted BCS Class II characteristics (Low Solubility, High Permeability).[1][2][3] With a calculated LogP of ~3.4 and a basic pKa ~9.3, EMMPA exhibits pH-dependent solubility—soluble in the gastric environment but prone to precipitation in the intestinal lumen. This Application Note provides a rigorous, data-driven framework for formulating EMMPA, prioritizing Lipid-Based Drug Delivery Systems (LBDDS) and Salt Selection to maximize oral bioavailability.
Risk: The "Spring and Parachute" failure.[3] EMMPA dissolves in the stomach (spring) but rapidly precipitates upon entering the small intestine before absorption can occur.
Bile salts may slightly aid solubilization.[1][2][3]
Module 2: Salt Selection Strategy
Objective: To transform the liquid/oily free base into a crystalline solid with improved dissolution kinetics.
Rationale
As a secondary amine, EMMPA is a strong candidate for salt formation.[3] The 3-ethoxy-4-methoxybenzyl moiety is relatively stable, but the secondary amine is prone to oxidation.[1][2] A salt form can stabilize the molecule and raise the melting point.[3]
Recommended Counter-ions
Hydrochloric Acid (HCl): Standard first-line choice.[1][2][3] High melting point, physiological compatibility.[3]
Methanesulfonic Acid (Mesylate): Excellent for lipophilic amines; often improves wetting properties.[1][3]
L-Tartaric Acid: Good for forming stable lattices if HCl is hygroscopic.[1][2][3]
Evaporate solvent or add anti-solvent (Heptane/Ether) to induce precipitation.[3]
Critical Check: Analyze solid via DSC (Differential Scanning Calorimetry).[1][3] A sharp endotherm >150°C indicates a stable crystalline salt.[3]
Module 3: Lipid-Based Drug Delivery (SEDDS)
Objective: To keep EMMPA solubilized throughout the GI tract, bypassing the dissolution step entirely.[1]
Why SEDDS for EMMPA?
With a LogP > 3, EMMPA is highly soluble in oil phases.[3] A Self-Emulsifying Drug Delivery System (SEDDS) dissolves the drug in a pre-concentrate (Oil + Surfactant).[1][2][3] Upon contact with gastric fluid, it spontaneously forms a fine emulsion (<200 nm), presenting the drug in a solubilized state for immediate absorption.
Formulation Decision Logic
Protocol: Pseudo-Ternary Phase Diagram Construction
This protocol identifies the "Self-Emulsifying Region"—the specific ratio of Oil, Surfactant, and Co-Surfactant that yields a stable nano-emulsion.
Drug Loading: Once the optimal ratio is found (e.g., 20% Oil, 40% Surfactant, 40% Co-Surfactant), dissolve EMMPA into the pre-concentrate. Target concentration: 20–50 mg/mL.[3]
Module 4: Stability & Handling Protocols
Objective: To prevent oxidative degradation of the secondary amine and benzyl ether moieties.
Degradation Pathways[2][3]
N-Oxidation: The secondary amine nitrogen is susceptible to peroxide impurities in excipients (especially PEG or Tweens).[1][2][3]
Benzylic Oxidation: The carbon bridge between the phenyl ring and the nitrogen is activated and can oxidize to an imine or aldehyde.
Mitigation Strategy
Antioxidants: Incorporate BHT (Butylated Hydroxytoluene) or Propyl Gallate at 0.01% - 0.05% w/w in the lipid formulation.[1][2][3]
Excipient Quality: Use "Super Refined" or "Low Peroxide" grades of surfactants (e.g., Super Refined™ Tween 80).[3]
Headspace: Flush final capsules or vials with Nitrogen (
Assay: HPLC for EMMPA content and appearance of N-oxide impurity (+16 Da mass shift).
References
PubChem. (2025).[1][3] Compound Summary: N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine.[1][2][3] National Library of Medicine.[3] [Link]
Pouton, C. W. (2006).[3] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. [Link][1]
Kawabata, Y., et al. (2011).[3] Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics. [Link]
Gattefossé. (2023).[1][3] Lipid-based formulation guidelines for Capryol 90 and Transcutol. [Link][1][2][3]
Application Notes & Protocols: Safe Storage and Handling of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Introduction N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is a substituted benzylamine derivative with potential applications in drug discovery and development as a research chemical.[1][2] As with many novel chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is a substituted benzylamine derivative with potential applications in drug discovery and development as a research chemical.[1][2] As with many novel chemical entities, comprehensive hazard and handling data may not be fully established.[3][4] Therefore, this document provides a detailed guide for the safe storage, handling, and use of this compound, based on its chemical structure, data from analogous compounds, and established laboratory safety principles. Adherence to these protocols is critical for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.[2][5]
This guide is intended for researchers, scientists, and drug development professionals. All procedures must be conducted in accordance with the user's institutional Chemical Hygiene Plan (CHP) and under the guidance of a designated Chemical Hygiene Officer, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6][7]
The structure contains a secondary amine, which can be susceptible to oxidation, and two ether linkages (ethoxy and methoxy), which are generally stable but can pose risks under specific conditions. The overall structure suggests it is likely a basic, organic-soluble compound.
Table 1: Physicochemical Properties of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a hazard assessment can be inferred from its functional groups and structurally similar molecules.[3]
Skin and Eye Irritation: Structurally related aromatic amines and benzylamines are known to be irritants or corrosive, causing skin irritation and serious eye damage.[9][10] Therefore, this compound should be handled as a potential skin and eye irritant.
Mitigation: Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[9][11]
Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[10]
Mitigation: All handling of the solid compound or its concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5][12]
Toxicity: The toxicity profile is unknown. Many research chemicals lack comprehensive toxicological data.[3][13] It is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[11][14]
Mitigation: Employ universal precautions for handling chemicals of unknown toxicity. Avoid direct contact and prevent the generation of dust or aerosols.[15]
Storage and Stability Management
Proper storage is crucial to prevent degradation, which can compromise experimental results. The primary degradation pathways for a compound like this are oxidation of the amine and potential long-term peroxide formation associated with the ether groups.
Recommended Storage Conditions
To ensure long-term stability, the following conditions are recommended based on best practices for substituted amines and ethers.[9]
Table 2: Recommended Storage Protocols
Parameter
Condition
Rationale
Temperature
2-8°C (Refrigerated)
Slows potential oxidative and hydrolytic degradation pathways.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen, preventing oxidation of the secondary amine.
Light
Amber vial / Store in Dark
Protects against light-catalyzed degradation.
Container
Tightly sealed, chemically resistant glass vial (e.g., borosilicate) with a PTFE-lined cap.
Prevents contamination, moisture ingress, and reaction with container materials.
Long-Term Inventory and Stability Workflow
For long-term studies, it is essential to manage compound inventory and periodically assess stability.
Caption: Workflow for receiving, storing, and monitoring the long-term stability of the compound.
Laboratory Handling and Solution Preparation
Required Personal Protective Equipment (PPE) & Engineering Controls
Engineering Control: All manipulations of the neat compound (solid or oil) and preparation of concentrated stock solutions MUST be performed inside a certified chemical fume hood.[16]
Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be used when handling larger quantities or if there is a significant splash risk.[6]
Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.
Gloves: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Change gloves immediately if contamination is suspected. Practice proper glove removal technique to avoid skin contact.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting point for in vitro biological assays.
Pre-calculation: Determine the mass of the compound required. For 1 mL of a 10 mM solution (M.W. = 251.36 g/mol ):
Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 251.36 g/mol = 2.5136 mg
Weighing (in a fume hood):
a. Tare a clean, dry weighing vessel (e.g., weigh paper or boat) on the analytical balance.
b. Carefully add approximately 2.5 mg of the compound. Record the exact mass to four decimal places.
c. Transfer the weighed compound directly into the appropriate volumetric flask or vial.
Scientist's Note: Tapping the weighing vessel gently ensures maximum transfer. A small amount of the solvent can be used to rinse the vessel and ensure a quantitative transfer.
Dissolution:
a. Add approximately 80% of the final required volume of anhydrous DMSO to the vial.
b. Cap the vial securely and vortex vigorously for 1-2 minutes.
c. Visually inspect for complete dissolution. If particulates remain, place the vial in a bath sonicator for 5-10 minutes.
Rationale: Anhydrous DMSO is used to prevent hydrolysis of the compound. Sonication provides energy to break up solid aggregates and facilitate dissolution.
Final Volume Adjustment:
a. Once fully dissolved, add DMSO to reach the final calculated volume.
b. Cap and invert the vial several times to ensure a homogenous solution.
Labeling and Storage:
a. Label the vial clearly with the compound name, exact concentration, solvent, date, and user initials.[17]
b. Store the stock solution at -20°C in a desiccated environment to maintain stability and prevent water absorption by the DMSO.
Spill Management and Waste Disposal
Spill Response
Minor Spill (in fume hood):
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).[9]
Scoop the absorbed material into a designated, labeled hazardous waste container.[12]
Decontaminate the surface with a suitable solvent (e.g., ethanol), followed by soap and water.
Major Spill / Spill Outside Hood:
Evacuate the immediate area and alert colleagues.
Contact your institution's Environmental Health & Safety (EHS) department immediately.
Solid Waste: Unused compound and contaminated materials (gloves, weigh boats, etc.) must be placed in a clearly labeled hazardous waste container.
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate. Do not pour down the drain.
Experimental Workflow Integration
The following diagram illustrates the integration of these handling protocols into a typical in vitro experiment.
Caption: Standard workflow for using the compound in a cell-based assay.
References
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. PubChem, National Institutes of Health (NIH). [Link]
Application Notes & Protocols: Dosing Guidelines for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in Animal Models
Abstract This document provides a comprehensive guide for establishing appropriate dosing regimens for the novel compound N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in preclinical animal models. These application...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for establishing appropriate dosing regimens for the novel compound N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in preclinical animal models. These application notes are intended for researchers, scientists, and drug development professionals engaged in early-stage pharmaceutical research. The protocols outlined herein are designed to ensure scientific rigor, ethical considerations, and the generation of robust data to support the advancement of this compound through the drug development pipeline. We will cover essential stages, from initial dose-range finding to more detailed pharmacokinetic and toxicological assessments, while emphasizing the scientific rationale behind each experimental design choice.
Introduction and Compound Profile
The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is a meticulous process, with preclinical animal studies forming a critical cornerstone. The primary objectives of these early-stage in vivo studies are to establish a preliminary safety profile, understand the pharmacokinetic and pharmacodynamic properties, and identify a safe starting dose for first-in-human clinical trials.[1][2] This guide focuses on N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a compound for which detailed public data on biological activity is not yet widely available. Therefore, a systematic and cautious approach to dosing is paramount.
The structure of this compound, featuring a substituted phenethylamine backbone, suggests potential interactions with various biological targets. Phenethylamine and its derivatives are known to have diverse pharmacological activities, including effects on the central nervous system and various enzyme systems.[4][5] The ethoxy and methoxy substitutions on the phenyl ring are common in medicinal chemistry and can significantly influence the compound's metabolic stability and target affinity.[4] Given its structural similarity to other pharmacologically active agents, a thorough evaluation of its effects on cardiovascular, respiratory, and central nervous systems is warranted during safety pharmacology studies.[6]
Preclinical Dosing Strategy: A Phased Approach
A well-designed preclinical dosing strategy aims to progressively build a comprehensive understanding of the compound's in vivo behavior. This is not a one-size-fits-all process but should be tailored to the specific compound and its intended therapeutic application.[7] The following phased approach provides a systematic framework for investigation.
Caption: A typical workflow for preclinical dosing studies.
Phase 1: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Studies
Expertise & Experience: The primary goal of a DRF study is to identify a range of doses that are tolerated by the animal model, and to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that does not produce unacceptable side effects.[2][6] This is a critical first step in in vivo testing, as it provides the necessary data to select appropriate dose levels for subsequent, more extensive studies.[2]
Protocol 1: Acute Dose Range-Finding in Rodents (e.g., Sprague-Dawley Rats)
Animal Model: Use a minimum of two rodent species, as recommended by regulatory guidelines.[8] Start with a small group of male and female Sprague-Dawley rats (n=3-5 per sex per group).
Acclimatization: Allow animals to acclimate to the facility for at least 5 days before the study begins.
Dose Formulation:
Prepare a stock solution of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in a suitable vehicle.
Rationale: The choice of vehicle is critical. It should be non-toxic and capable of solubilizing the compound at the required concentrations. Common vehicles include saline, water with a co-solvent like PEG400, or an oil-based vehicle like corn oil. A vehicle-only control group is mandatory.
Conduct a formulation analysis to ensure homogeneity and stability of the compound in the chosen vehicle.[6]
Dose Escalation:
Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups. A modified Fibonacci sequence is often used for dose escalation.
Trustworthiness: Each dose level should be tested in a separate group of animals. A staggered dosing approach (dosing one or two animals before the rest of the group) can be a useful precaution to avoid excessive toxicity.
Clinical Observations:
Monitor animals intensely for the first few hours post-dosing, and then periodically for up to 14 days.
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions), body weight, and food/water consumption.[9]
Endpoint: The MTD is typically defined as the dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs.
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any visible organ abnormalities.
Parameter
Recommendation
Species
Sprague-Dawley Rat (and one other species, e.g., CD-1 Mouse)[8]
Sex
Male and Female
Group Size
3-5 per sex per dose group
Route of Administration
To be determined based on intended clinical use (e.g., Oral Gavage)
Dose Levels
Vehicle Control, Low Dose (e.g., 5 mg/kg), Mid Dose (e.g., 50 mg/kg), High Dose (e.g., 200 mg/kg), and escalating doses
Observation Period
Up to 14 days
Table 1: Example design for an MTD study.
Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Expertise & Experience: Once a tolerated dose range is established, the next step is to understand the compound's pharmacokinetic profile – what the body does to the drug.[8] This involves measuring the concentration of the compound in the blood over time to determine its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] This data is crucial for relating drug exposure to its pharmacological effects (pharmacodynamics).
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
Animal Model: Use cannulated rats (e.g., with jugular vein cannulas) to allow for serial blood sampling without causing undue stress to the animals.
Dose Selection: Based on the MTD study, select 2-3 dose levels (low, medium, high) that are well-tolerated.
Dosing: Administer a single dose of the compound.
Blood Sampling:
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).
Rationale: The time points are chosen to capture the absorption, distribution, and elimination phases of the drug's concentration-time curve.
Process the blood to obtain plasma and store it at -80°C until analysis.
Bioanalysis:
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in plasma.
Data Analysis:
Use pharmacokinetic software to calculate key parameters such as:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the concentration-time curve (a measure of total drug exposure).
t₁/₂: Half-life of the drug.
Bioavailability: (For non-intravenous routes) The fraction of the dose that reaches systemic circulation.[10]
PK Parameter
Description
Cmax
Maximum observed plasma concentration
Tmax
Time at which Cmax is observed
AUC
Total drug exposure over time
t₁/₂
Time required for the plasma concentration to decrease by half
Table 2: Key pharmacokinetic parameters.
Phase 3: Repeat-Dose Toxicology Studies
Expertise & Experience: These studies are designed to evaluate the potential toxicity of the compound after repeated administration over a longer period.[7] The duration of these studies should be equal to or exceed the duration of the proposed clinical trials.[7]
Protocol 3: 14-Day Repeat-Dose Oral Toxicity Study in Rats
Animal Model: Use a larger group of animals (e.g., n=10 per sex per group) to allow for statistical analysis of the data.
Dose Selection: Select three dose levels (low, medium, high) based on the MTD and PK data. The high dose should be at or near the MTD, the low dose should be a no-observed-adverse-effect level (NOAEL) if possible, and the mid-dose should be intermediate.[1]
Dosing: Administer the compound daily for 14 consecutive days. Include a vehicle control group.
Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
Technical Support Center: Optimizing N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine Synthesis
Current Status: Active Ticket ID: CHEM-SUP-882 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Reductive Amination Executive Summary: The Diagnostic Dashboard If you are experiencing low yields (<50...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Ticket ID: CHEM-SUP-882
Subject: Yield Optimization & Troubleshooting for Sterically Hindered Reductive Amination
Executive Summary: The Diagnostic Dashboard
If you are experiencing low yields (<50%) with this specific substrate pair, the failure mode is almost certainly incomplete imine formation prior to reduction.
Symptom
Probable Cause
Immediate Corrective Action
High Residual Aldehyde
Electronic deactivation of aldehyde + Steric bulk of amine.
Switch Protocol: Use Ti(OiPr)₄ to force imine formation.[1][2][3]
High Alcohol Byproduct
Reducing agent added before imine equilibrium was reached.
Process Change: Use stepwise addition (Pre-form imine Reduce).
Low Mass Balance
Product lost in aqueous layer during workup.
Workup Adjustment: Ensure pH > 12 during extraction; salt out aqueous layer.
Gum/Oil Formation
Incomplete removal of Titanium salts (if used).
Purification: Use Rochelle’s Salt (Na-K Tartrate) wash or EDTA.
Module 1: The Chemistry (Deep Dive)
The "Double Deactivation" Challenge
Your synthesis involves two specific structural hurdles that make standard "one-pot" reductive amination protocols (e.g., mixing everything with NaBH₄) fail.
Electronic Deactivation (The Electrophile):
The 3-ethoxy-4-methoxybenzaldehyde is an electron-rich aromatic system. The oxygen lone pairs donate electron density into the ring and, by conjugation, to the carbonyl carbon. This makes the carbonyl carbon less electrophilic and less reactive toward the amine.
Steric Hindrance (The Nucleophile):
Pentan-3-amine is a branched primary amine. The amino group is attached to a secondary carbon (
-branched). This steric bulk physically obstructs the attack on the carbonyl.
The Consequence: The equilibrium constant (
) for imine formation is low. If you add a reducing agent immediately, it will preferentially reduce the unreacted aldehyde to the alcohol (3-ethoxy-4-methoxybenzyl alcohol), which is a dead-end byproduct.
The Mechanism & Solution
To solve this, we must chemically "force" the equilibrium to the right before reduction occurs.
Figure 1: Reaction pathway showing the critical competition between imine formation and direct aldehyde reduction.
Module 2: High-Yield Experimental Protocols
Protocol A: The "Titanium Boost" (Recommended for High Yield)
Best for: Overcoming steric hindrance and maximizing conversion.
In a flame-dried flask under Nitrogen/Argon, dissolve the aldehyde (1.0 eq) and amine (1.2 eq) in absolute EtOH (concentration ~0.5 M).
Add Ti(OiPr)₄ (1.25 eq) dropwise via syringe. Caution: Exothermic.
Stir at Room Temperature (RT) for 6–12 hours.
Checkpoint: The solution should turn slightly viscous/yellow. Ti(IV) acts as a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.
Reduction:
Cool the mixture to 0°C.
Add NaBH₄ (1.5 eq) portion-wise. (Note: NaBH₄ is safe here because the aldehyde is already "locked" as the titanated imine complex).
Allow to warm to RT and stir for 2 hours.
Quench & Workup (Crucial Step):
Quench by adding 2M NH₄OH (aqueous ammonia).[3] A white precipitate (
) will form.
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with DCM.
Extraction: Evaporate the EtOH/THF. Dissolve residue in DCM. Wash with saturated Sodium Potassium Tartrate (Rochelle’s Salt) solution. Stir biphasic mixture vigorously for 30 mins to solubilize remaining Ti-complexes.
Dry organic layer (
) and concentrate.
Protocol B: The "STAB" Method (Standard Alternative)
Best for: Simplicity if Ti-reagents are unavailable.
Mix Aldehyde, Amine, and AcOH in DCE. Stir for 30 mins.
Add STAB in one portion.
Stir at RT for 12–24 hours. (STAB is mild and reduces imines faster than aldehydes, but the reaction will be slower than Method A).
Quench with saturated NaHCO₃. Extract with DCM.
Module 3: Troubleshooting & Decision Support
Use this logic flow to diagnose failures in real-time.
Figure 2: Troubleshooting decision tree for reaction monitoring and workup.
Module 4: Frequently Asked Questions (FAQs)
Q: Why can't I just use NaBH₃CN (Sodium Cyanoborohydride)?A: You can, but it is toxic and generates cyanide waste. STAB (Sodium Triacetoxyborohydride) is the modern, safer replacement with similar selectivity. However, for this specific hindered amine, the Titanium method (Protocol A) will yield 20–30% higher because it addresses the steric barrier directly.
Q: The product is an oil and difficult to crystallize. How do I purify it?A: Secondary amines with alkyl chains are often oils.
Salt Formation: Dissolve the crude oil in diethyl ether and add HCl in ether (2M). The hydrochloride salt should precipitate as a white solid, which is easier to filter and recrystallize (from EtOH/Et₂O).
Chromatography: If running a column, use DCM:MeOH (95:5) with 1%
or Triethylamine to prevent the amine from streaking on the silica.
Q: I see a spot on TLC that corresponds to the alcohol. Can I convert it back?A: No. Once the aldehyde reduces to 3-ethoxy-4-methoxybenzyl alcohol, it is dead. You must prevent this by ensuring the imine forms before the reducing agent is active (Method A).
Q: My yield is low after extraction. Where is the product?A: Check the pH of your aqueous layer. The amine must be deprotonated (neutral) to move into the organic layer. Ensure the aqueous phase is pH > 12 using NaOH. If the product is still missing, salt out the aqueous layer with NaCl to decrease water solubility.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995.
troubleshooting impurities in N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine production
The following guide serves as a specialized Technical Support Center for researchers synthesizing N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CAS: 418778-20-8). This molecule is a structural analog to intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers synthesizing N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CAS: 418778-20-8).
This molecule is a structural analog to intermediates used in the synthesis of PDE4 inhibitors (e.g., Apremilast), sharing the critical 3-ethoxy-4-methoxybenzyl (ethyl vanillin) scaffold. The troubleshooting protocols below focus on the Reductive Amination pathway, which is the industry standard for this transformation.
Before troubleshooting, visualize the reaction landscape. The diagram below details the primary synthesis pathway and the specific origin points for critical impurities.
Figure 1: Mechanistic pathway of Reductive Amination showing the formation of the target secondary amine and competing side reactions (Alcohol, Dimer, and Phenolic carryover).[1]
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a large peak at RRT ~1.2, and my product yield is low."
Diagnosis:Impurity B (Tertiary Amine / "Dimer")
This is the result of over-alkylation . The target secondary amine product is nucleophilic and can react with a second molecule of aldehyde.
Why it happens: Although pentan-3-amine is sterically hindered (reducing this risk compared to n-alkyl amines), this impurity forms if the Aldehyde:Amine ratio is too high or if the reductant is added too slowly while excess aldehyde is present.
Corrective Action:
Stoichiometry: Ensure the amine is in slight excess (1.1 – 1.2 eq) relative to the aldehyde.
Stepwise Addition: Do not mix all reagents at once. Form the imine first (stir Aldehyde + Amine for 1-2h) before adding the reducing agent.
Reductant Choice: Switch to Sodium Triacetoxyborohydride (STAB) . It is less likely to reduce the aldehyde directly and allows for a "one-pot" procedure where the aldehyde is kept at low concentration relative to the amine.
Issue 2: "There is a persistent peak at RRT ~0.8 that matches the starting aldehyde."
Diagnosis:Incomplete Conversion / Hydrolysis
Why it happens:
Wet Solvents: Water hydrolyzes the intermediate imine back to the aldehyde and amine.
Steric Hindrance: The pentan-3-yl group is bulky. Imine formation is slower than with linear amines.
Corrective Action:
Drying: Use anhydrous DCM (Dichloromethane) or DCE (Dichloroethane) and add 4Å Molecular Sieves to the reaction mixture to scavenge water.
Acid Catalysis: Add catalytic Acetic Acid (1-2 drops) to protonate the carbonyl oxygen, accelerating imine formation.
Issue 3: "I isolated a byproduct that looks like the alcohol (3-ethoxy-4-methoxybenzyl alcohol)."
Diagnosis:Impurity A (Direct Reduction)
Why it happens: The reducing agent reduced the aldehyde before it could react with the amine. This is common when using Sodium Borohydride (NaBH4) in methanol without pre-forming the imine.
Corrective Action:
Protocol Switch: If using NaBH4, you must stir the aldehyde and amine for 2-4 hours (or reflux in EtOH) to ensure 100% imine formation before cooling and adding NaBH4.
Better Reagent: Use STAB (NaBH(OAc)3). It reduces imines much faster than it reduces aldehydes, kinetically favoring the target amine.
Issue 4: "My product has a phenolic impurity (OH group instead of OEt)."
Diagnosis:Impurity C (Isovanillin Derivative)
Why it happens: This is an upstream supply chain issue. The starting material, 3-ethoxy-4-methoxybenzaldehyde, is synthesized from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) via ethylation. If the ethylation was incomplete, the starting material contains isovanillin, which will undergo reductive amination to form the phenolic analog.
Corrective Action:
Check SM Purity: Run HPLC/TLC on your aldehyde starting material. If you see a polar spot, recrystallize the aldehyde (EtOH/Water) before the reaction.
Base Wash: The phenolic impurity is acidic. Dissolve your crude amine product in an organic solvent (EtOAc) and wash with 1M NaOH . The phenolic impurity will move to the aqueous layer; your target amine will stay in the organic layer.
Optimized Experimental Protocol
Standardized for 10 mmol scale. Validated for high purity.
Parameter
Specification
Rationale
Limiting Reagent
3-Ethoxy-4-methoxybenzaldehyde
1.0 Equivalent (1.80 g)
Amine Source
Pentan-3-amine
1.2 Equivalents (1.05 g)
Solvent
1,2-Dichloroethane (DCE)
Anhydrous; promotes imine stability.
Reductant
Sodium Triacetoxyborohydride (STAB)
1.4 Equivalents (2.97 g)
Additive
Acetic Acid (Glacial)
1.0 Equivalent (promotes catalysis)
Step-by-Step Procedure:
Imine Formation: In a dry flask under N2, dissolve the Aldehyde (1.0 eq) and Pentan-3-amine (1.2 eq) in DCE (10 mL/g aldehyde). Add Acetic Acid (1.0 eq).
Equilibration: Stir at Room Temperature (20-25°C) for 60 minutes . Note: The bulky pentan-3-amine requires this time to form the imine.
Reduction: Cool to 0°C. Add STAB (1.4 eq) portion-wise over 15 minutes.
Reaction: Remove ice bath and stir at RT for 12-16 hours. Monitor by TLC/HPLC.
Quench: Add Saturated NaHCO3 solution. Stir vigorously for 30 mins (destroys boron complexes).
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.
Purification: If "Dimer" is present, use Column Chromatography (SiO2; Hexane:EtOAc + 1% Et3N). If mostly pure, convert to HCl salt for recrystallization.
Impurity Profiling Data (HPLC)
Typical elution order on C18 Column (High pH Buffer, e.g., Ammonium Bicarbonate).
Elution Order
Component
Relative Retention Time (RRT)
Characteristics
1
Phenolic Impurity (Impurity C)
~0.4 - 0.5
Polar, acidic.
2
Benzyl Alcohol (Impurity A)
~0.7 - 0.8
UV active, non-basic.
3
Aldehyde (Residual SM)
~0.9
Distinct UV (Carbonyl).
4
Target Amine
1.00
Major Peak.
5
Tertiary Amine (Impurity B)
~1.2 - 1.4
Very hydrophobic (two benzyl rings).
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
PubChem Compound Summary. (2024). "N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CID 871467)."[2] National Center for Biotechnology Information. Link
Ghorpade, S. R., et al. (2020). "Process for the preparation of Apremilast." (Discusses the 3-ethoxy-4-methoxybenzaldehyde scaffold synthesis and purity). World Intellectual Property Organization, WO2019100786A1. Link
Technical Support Center: Thermal Degradation of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Welcome to the technical support guide for investigating the thermal degradation of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (Molecular Formula: C15H25NO2, Molecular Weight: 251.36 g/mol [1]). This document is...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for investigating the thermal degradation of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (Molecular Formula: C15H25NO2, Molecular Weight: 251.36 g/mol [1]). This document is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based guidance on predicting degradation pathways, designing robust studies, and troubleshooting common analytical challenges.
Forced degradation studies are a critical component of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand a drug substance's stability profile.[2][3] These studies help identify degradation products, establish degradation pathways, and validate that analytical methods are "stability-indicating."[3][4] This guide will walk you through the essential questions and protocols for your investigation.
Q1: What are the primary predicted thermal degradation pathways for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine?
Answer:
Based on the structure, which contains a secondary benzylamine and two ether (ethoxy and methoxy) functional groups, the most probable thermal degradation pathway involves the cleavage of the weakest bond. The carbon-nitrogen (C-N) bond of the benzylamine is the most likely site for initial cleavage under thermal stress.[5][6]
Primary Degradation Pathway: C-N Bond Cleavage
The primary mechanism is the homolytic cleavage of the benzylic C-N bond. This pathway is favored because the resulting benzyl radical is stabilized by the resonance of the aromatic ring. This cleavage would result in two primary degradation products:
3-ethoxy-4-methoxybenzyl radical: This radical is unstable and would likely be oxidized to form 3-ethoxy-4-methoxybenzaldehyde .
Pentan-3-amine radical: This would abstract a hydrogen atom to form pentan-3-amine .
Studies on the thermal decomposition of benzylamine have shown that the C-N bond scission is the principal reaction, leading to ammonia and dibenzyl products, which supports this predicted pathway.[5]
Secondary Degradation Pathways:
At higher temperatures or under specific conditions (e.g., presence of catalysts), cleavage of the ether bonds (O-dealkylation) could also occur, though this is generally less favorable than C-N cleavage.
O-De-ethylation: Loss of the ethyl group from the ethoxy moiety.
O-De-methylation: Loss of the methyl group from the methoxy moiety.
The following diagram illustrates the most probable primary degradation pathway.
Q2: I need to set up a forced degradation study for this compound. What experimental design and conditions should I use?
Answer:
A well-designed forced degradation study should aim for a target degradation of 5-20%.[4][7] This range provides sufficient quantities of degradation products for detection and characterization without completely consuming the parent compound. The study should adhere to ICH Q1A(R2) guidelines.[2][4]
Experimental Protocol: Forced Thermal Degradation Study
Sample Preparation:
Accurately weigh a known amount of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine.
Dissolve the compound in a suitable, inert solvent (e.g., acetonitrile, methanol, or a mixture with water) to a known concentration (e.g., 1 mg/mL). Rationale: Using an inert solvent prevents solvent-mediated degradation, isolating the effect of heat.
Prepare three sets of samples:
Test Samples: For thermal stress.
Control Samples: Stored at ambient or refrigerated temperature, protected from light.
Blank Samples: Solvent only.
Application of Thermal Stress:
Place the test samples in a calibrated oven or heating block.
Temperature Selection: Expose samples to a range of temperatures. A good starting point is 40°C, 60°C, and 80°C. Rationale: Multiple temperatures help to understand the degradation kinetics and ensure that the degradation is not overly aggressive.
Time Points: Collect samples at various time points (e.g., 1, 3, 7, and 14 days).[8]
Ensure samples are in sealed vials to prevent solvent evaporation.
Sample Analysis:
At each time point, retrieve a test sample and a control sample.
Allow the test sample to cool to room temperature.
Dilute all samples (test, control, and blank) to an appropriate concentration for analysis.
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a UV/photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS).[9][10]
Data Interpretation:
Compare the chromatograms of the stressed samples to the control sample.
Calculate the percentage of degradation of the parent compound.
Determine the relative retention times (RRT) and peak areas of any new peaks (degradation products).
The following workflow diagram outlines the process for a forced degradation study.
Caption: Workflow for a forced thermal degradation study.
Q3: An unknown peak has appeared in my chromatogram after thermal stress. How can I identify its structure?
Answer:
Identifying unknown degradation products is a primary goal of forced degradation studies and is crucial for ensuring drug safety.[8][10] The combination of High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is the most powerful tool for this task.[8][11]
Protocol for Degradant Structure Elucidation
Determine Accurate Mass and Elemental Formula:
Analyze the stressed sample using LC-HRMS (e.g., with a Time-of-Flight (TOF) or Orbitrap mass analyzer).
Obtain the high-resolution mass of the molecular ion (e.g., [M+H]+) of the unknown peak.
Use software to generate a list of possible elemental compositions that fit the measured accurate mass within a narrow mass tolerance (e.g., < 5 ppm). Rationale: An accurate mass measurement significantly reduces the number of possible chemical formulas, providing a strong foundation for identification.
Acquire and Interpret MS/MS Fragmentation Data:
Perform a tandem mass spectrometry (MS/MS) experiment on the molecular ion of the unknown.
Fragment the ion using collision-induced dissociation (CID).
Analyze the resulting fragment ions. Compare the fragmentation pattern of the degradant to that of the parent compound. Rationale: Degradation products often retain core substructures of the parent molecule. Shared fragments can provide definitive clues about which part of the molecule has been modified.
Propose and Confirm the Structure:
Based on the elemental composition and the fragmentation pattern, propose a likely chemical structure.
For example, if you observe a fragment corresponding to the intact 3-ethoxy-4-methoxybenzyl moiety but a different molecular weight, the modification likely occurred on the pentan-3-amine portion.
If possible, confirm the proposed structure by synthesizing the standard and comparing its retention time and mass spectra.
The table below summarizes the expected masses of the parent compound and its most likely thermal degradants.
Q4: My mass balance in the stability study is below 95%. What are the common causes and how can I troubleshoot this?
Answer:
Achieving a good mass balance (typically 95-105%) is essential for a valid stability study. It demonstrates that all degradation products have been accounted for and that the analytical method is truly stability-indicating. A low mass balance suggests that some components are not being detected.
Troubleshooting Checklist for Poor Mass Balance:
Chromatographic Issues:
Co-elution: Are degradant peaks co-eluting with the parent peak or other degradants? Solution: Modify the HPLC gradient, mobile phase, or column chemistry to improve resolution.
Poor Retention: Are any degradants highly polar and eluting in the solvent front (void volume)? Solution: Consider using a different stationary phase (e.g., HILIC) or a shallower starting gradient.
Strong Retention: Are any degradants highly non-polar and failing to elute from the column? Solution: Increase the organic solvent percentage at the end of the gradient and include a column wash step.
Detection Issues:
Lack of a Chromophore: Has a degradation pathway resulted in a product that does not absorb UV light at the wavelength being monitored? Rationale: Cleavage of the aromatic ring can destroy the chromophore.
Solution: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or rely solely on the mass spectrometer's total ion chromatogram (TIC).
Formation of Non-Volatile or Insoluble Products:
The degradation may have produced polymers or highly insoluble compounds that precipitate out of the solution.
Solution: Visually inspect the sample vials for any precipitate. Try dissolving the sample in a stronger solvent to see if additional peaks appear.
Formation of Volatile Products:
A degradant may be too volatile to be retained on the HPLC column or detected by LC-MS. For example, the formation of small amines or aldehydes.
Solution: This often requires specialized techniques like Headspace Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the vial's headspace for volatile compounds.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
ICH GUIDELINES: STRESS DEGRAD
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry.
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review.
Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis.
LC-MS Analysis of Pharmaceutical Drugs. (2019, February 5). News-Medical.Net.
Thermal Reactions of Malic Acid Benzylamine Salts. Journal of the Japan Oil Chemists' Society.
The dissociation energy of the C-N bond in benzylamine. Proceedings of the Royal Society of London. Series A.
A Shock Tube Study of Benzylamine Decomposition: Overall Rate Coefficient and Heat of Formation of the Benzyl Radical. (2002, May 31). The Journal of Physical Chemistry A.
overcoming solubility issues with N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Technical Abstract & Compound Profile The Core Challenge: Users frequently report precipitation of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (henceforth Compound X ) upon dilution into aqueous buffers.[1] This i...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Abstract & Compound Profile
The Core Challenge:
Users frequently report precipitation of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (henceforth Compound X ) upon dilution into aqueous buffers.[1] This issue stems directly from its physicochemical dichotomy: it possesses a lipophilic benzyl-ether tail (LogP ~3.[1]4) and a basic secondary amine head (pKa ~9.5–10.0).[1]
At physiological pH (7.4), the equilibrium shifts. While partially ionized, the lipophilicity of the non-ionized fraction drives aggregation and precipitation, particularly in high-salt environments like PBS or DMEM where ionic strength reduces solubility (salting-out effect).[1]
Physicochemical Snapshot:
Property
Value
Implication for Solubility
Molecular Weight
251.36 g/mol
Small molecule; kinetics of dissolution should be fast if wettable.[1]
Predicted LogP
~3.4
Moderately Lipophilic. Requires organic cosolvents or carriers.
Critical: At pH 7.4, ~0.4% is neutral (insoluble). At pH 9, ~15% is neutral.
| State | Oil/Low-melt Solid | Free base is hydrophobic; Salt forms (HCl) are hydrophilic solids.[1] |
Troubleshooting Guide: The "Dissolution Decision Tree"
Use this logic flow to determine the correct formulation strategy based on your application.
Figure 1: Decision matrix for solubilizing N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine based on experimental end-use.
Frequently Asked Questions (Technical Support)
Q1: I bought the compound as a "free base" oil. It floats on water and won't dissolve. What do I do?
Diagnosis: The free base is lipophilic (LogP 3.4).[1] It behaves like an oil and will not dissolve in neutral water.
The Fix (In Situ Salt Formation):
Do not attempt to sonicate it into water; you will create an unstable emulsion, not a solution.
Protocol: Dissolve the oil in a small volume of ethanol or DMSO first.
Add 1.05 equivalents of 1N HCl. This protonates the secondary amine (R-NH-R' → R-NH2(+)-R'), converting it into a hydrophilic cationic species.[1]
Dilute this mixture with water. The salt form should remain soluble up to moderate concentrations (~10 mg/mL).
Q2: My DMSO stock (50 mM) crashes out when I add it to cell culture media (DMEM). Why?
Diagnosis: This is "Solvent Shock." When a hydrophobic molecule in DMSO hits a high-water environment, the DMSO diffuses away instantly, leaving the molecule "stranded" in water. If the local concentration exceeds the aqueous solubility limit before mixing occurs, it nucleates crystals.
The Fix (Step-Down Dilution):
Instead of adding 1 µL of stock directly to 1 mL of media:
Intermediate Step: Dilute your 50 mM stock 1:10 into pure water (not PBS) or a 50:50 DMSO:Water mix.[1] Vortex immediately.
Final Step: Pipette this intermediate solution into your media.
Why? This reduces the concentration gradient and prevents the "shock" precipitation.
Note: Avoid PBS in the intermediate step; the high salt content (ionic strength) reduces the solubility of the amine salt.
Q3: Can I use this compound for In Vivo studies? What vehicle do you recommend?
Recommendation: Do not use 100% DMSO. It is toxic and causes pain.
Gold Standard Vehicle (IP/SC/PO):
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. [1]
Mechanism:[1] The cyclodextrin encapsulates the lipophilic benzyl tail, shielding it from water while maintaining solubility.
Protocol:
Dissolve compound in a minimal volume of DMSO (e.g., 2% of final vol).
Add 20% HP-β-CD solution slowly with vortexing.[1]
Adjust pH to 5.0–6.0 if necessary to ensure protonation.
Q4: I see a "cloud" that disappears after 10 minutes. Is this okay?
Warning: No. This is likely a kinetic supersaturation or a micro-emulsion.
Risk: The compound may be precipitating as micro-crystals that are invisible to the naked eye but will settle over hours (dosing inconsistency) or cause false positives in light-scattering assays.[1]
Action: Filter the solution through a 0.22 µm PVDF filter. If the concentration (verified by HPLC/UV) drops, you have a solubility limit issue. Lower your working concentration.
If you must work in aqueous buffers without organic solvents:
Weigh the free base.
Add 0.1 M Acetic Acid or 0.05 M HCl dropwise until dissolved.
Dilute with water to desired volume.
Check pH. If pH < 4, buffer carefully with dilute NaOH to pH 6.0.
Caution: Going above pH 7.5 risks deprotonating the amine and causing precipitation.
References & Data Sources
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 871467, N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. Retrieved February 20, 2026, from [Link]
Source of physicochemical data (LogP, Structure).[2]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Authoritative source for HP-β-CD solubilization protocols.
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[2] Academic Press.
Standard reference for "Solvent Shock" and kinetic solubility issues in drug discovery.
General principles for handling secondary aliphatic amines.
Technical Support Center: HPLC Optimization for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Case ID: HPLC-OPT-8829 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Welcome to the technical support portal. You are analyzing N-[(3-ethoxy-4-methoxyphenyl)methyl]pe...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: HPLC-OPT-8829
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
Welcome to the technical support portal. You are analyzing N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine , a secondary amine with a lipophilic tail and an electron-rich benzyl ring.
Before starting, you must understand the physicochemical drivers of your separation.[1] This molecule poses two specific chromatographic challenges:
The Basic Nitrogen (pKa ~9.5): At neutral pH, this amine is protonated (
). It will interact ionically with residual silanols () on silica columns, causing severe peak tailing.[2]
The Lipophilic Tail: The pentan-3-amine chain adds significant hydrophobicity, requiring higher organic content for elution compared to simple benzylamines.
Parameter
Value (Est.)
Chromatographic Implication
pKa (Base)
~9.2 – 9.8
Critical: Species is ionized at pH < 9. Retention shifts drastically with pH.[3][4]
LogP
~3.2
Moderately lipophilic. Expect elution around 40-60% Organic (ACN/MeOH).
UV Max
~230 nm, ~280 nm
280 nm is selective; 230 nm is sensitive but prone to solvent noise.
Key Impurities
Aldehyde precursor
The precursor (3-ethoxy-4-methoxybenzaldehyde) is neutral and elutes differently.
Module 1: Method Development Strategy
Do not rely on a generic "0.1% TFA" gradient without validation. For this molecule, we recommend two distinct pathways. Pathway A (High pH) is the modern gold standard for basic amines. Pathway B (Low pH) is the alternative if you lack hybrid columns.
Method Selection Decision Matrix
Caption: Selection logic for mobile phase pH based on stationary phase stability.
Pathway A: High pH (The "Gold Standard")
Why it works: At pH 10.5, the amine is deprotonated (neutral). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks and increased retention (better loading capacity).
Issue: The peak for your amine looks like a "shark fin" (Tail Factor > 1.5).
Root Cause: Secondary interactions between the positively charged amine and negatively charged silanols.
Diagnostic & Solution Protocol
Symptom
Probable Cause
Corrective Action
Tailing at Low pH
Silanol activity
Add Modifier: Add 5-10 mM Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites.[7]
Broadening
Column Overload
Dilute Sample: Inject 1/10th the concentration. Basic amines overload columns 10x faster than neutrals.
Double Peaks
Wrong Solvent
Match Solvent: Ensure sample diluent matches the initial mobile phase strength (e.g., don't inject 100% ACN sample into 95% Water stream).
Tailing Troubleshooting Logic
Caption: Systematic troubleshooting for peak asymmetry.
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Equilibration: Flush column with 20 column volumes of Buffer A/B (50/50) to saturate the silica surface.
Sample Prep: Dissolve 1 mg of amine in 1 mL of 50:50 Water:ACN. Do not use pure ACN.
Injection: 5 µL.
Gradient:
0 min: 10% B
10 min: 90% B
12 min: 90% B
12.1 min: 10% B (Re-equilibrate for 5 mins).
Protocol: Low pH Alternative (Legacy)
Preparation:
Buffer A: Water + 0.1% TFA (v/v).
Solvent B: Acetonitrile + 0.1% TFA (v/v).
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Note: If tailing persists, replace TFA with 0.1% Formic Acid + 5mM Triethylamine .
References
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link
Waters Corporation. High pH Method Development on XBridge Columns. Application Note. Link
Agilent Technologies. Troubleshooting HPLC Peak Shape Issues. Technical Guide.[7][13] Link
Dolan, J. W. (2006). Peak Tailing and Column Selection.[2][4][5][14] LCGC North America. Link
minimizing side reactions in the synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
The following guide is structured as a Technical Support Center resource, designed for researchers and process chemists optimizing the synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine . Status: Operational...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center resource, designed for researchers and process chemists optimizing the synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine .
Status: Operational | Role: Senior Application Scientist | Topic: Impurity Control & Process Optimization[1]
Executive Summary & Molecule Context
Target Molecule: N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
CAS: 418778-20-8
Application: Key intermediate for phosphodiesterase 4 (PDE4) inhibitors (structural analog to Apremilast intermediates).[1][2]
Critical Challenge: The reaction involves the reductive amination of an electron-rich benzaldehyde (3-ethoxy-4-methoxybenzaldehyde ) with a sterically hindered primary amine (pentan-3-amine ).[1]
The Core Problem:
While the steric bulk of pentan-3-amine (1-ethylpropylamine) naturally suppresses over-alkylation (formation of tertiary amines), it significantly retards the rate of imine formation .[1] This kinetic bottleneck leaves the unreacted aldehyde vulnerable to direct reduction, leading to high levels of the alcohol impurity (3-ethoxy-4-methoxybenzyl alcohol ), which is difficult to separate chromatographically.[1]
Troubleshooting Guide (Q&A)
Direct answers to the most common failure modes reported by our user base.
Case #1: "I am seeing >15% Benzyl Alcohol impurity by HPLC."
Diagnosis: Premature addition of the reducing agent.
Technical Explanation: The electron-donating ethoxy and methoxy groups on the aldehyde reduce the electrophilicity of the carbonyl carbon. Combined with the steric hindrance of pentan-3-amine, the equilibrium shifts toward the free aldehyde rather than the imine. If you add a reducing agent (especially strong ones like NaBH₄) before the imine is fully formed, the aldehyde is reduced to 3-ethoxy-4-methoxybenzyl alcohol [1].[1]
Corrective Action:
Switch to a Stepwise Protocol: Do not use "one-pot" addition. Stir the aldehyde and amine for 2–4 hours (or overnight) before adding the hydride source.
Use a Dehydrating Agent: Add Titanium(IV) isopropoxide [Ti(OiPr)₄] or activated 4Å molecular sieves during the imine formation step to drive the equilibrium to completion [2].
Selectivity: Switch from NaBH₄ to Sodium Triacetoxyborohydride (STAB) . STAB is less basic and kinetically slower at reducing aldehydes compared to imines [3].
Case #2: "The reaction stalls at ~80% conversion."
Diagnosis: Water contamination or insufficient activation.
Technical Explanation: Imine formation is reversible and produces water.[3] If the solvent (typically DCE or THF) is "wet," hydrolysis competes with formation. Furthermore, the hindered amine may require acid catalysis to facilitate nucleophilic attack.
Corrective Action:
Solvent Quality: Ensure 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) is anhydrous.[1]
Acid Catalysis: If using STAB, add 1.0 equivalent of Acetic Acid (AcOH) . This protonates the intermediate hemiaminal, facilitating water loss to form the imine species [4].
Case #3: "I detect a peak at M+251 (Tertiary Amine) despite the steric hindrance."
Diagnosis: Localized high concentrations or incorrect stoichiometry.
Technical Explanation: Although rare with pentan-3-amine, "bis-alkylation" can occur if the product secondary amine competes with the starting amine for the aldehyde.[1] This usually happens if the aldehyde is added in excess or if mixing is poor.
Corrective Action:
Stoichiometry: Always use a slight excess of the amine (1.1 – 1.2 equivalents) relative to the aldehyde.
Reverse Addition: If using NaBH₄, add the pre-formed imine solution into the borohydride slurry, rather than dumping borohydride into the reaction.
Optimized Experimental Protocol
This protocol utilizes a Ti(OiPr)₄ mediated stepwise approach to maximize yield and minimize alcohol formation.[1]
Materials Checklist
Reagent
Equiv.
Role
3-Ethoxy-4-methoxybenzaldehyde
1.0
Limiting Reagent
Pentan-3-amine
1.2
Nucleophile (Excess drives equilibrium)
Titanium(IV) isopropoxide
1.25
Lewis Acid / Water Scavenger
Sodium Borohydride (NaBH₄)
1.5
Reducing Agent
Ethanol (Abs.)
Solvent
For Reduction Step
THF (Anhydrous)
Solvent
For Imine Formation
Step-by-Step Procedure
Imine Formation (The Critical Step):
In a flame-dried flask under Argon, dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 equiv) and pentan-3-amine (1.2 equiv) in anhydrous THF (0.5 M concentration).
Add Ti(OiPr)₄ (1.25 equiv) dropwise. Note: The solution may turn slightly yellow/orange.
Stir at room temperature for 6–12 hours .
Checkpoint: Monitor by TLC or HPLC. The aldehyde peak should be <2%.
Reduction:
Dilute the reaction mixture with absolute Ethanol (equal volume to THF).
Cool the mixture to 0°C.
Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
Allow to warm to room temperature and stir for 2 hours.
Workup (Titanium Removal):
Quench by adding 2N NaOH or a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) .
Crucial: Stir vigorously for 1 hour until the white titanium emulsion breaks into two clear layers.
Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Reaction Logic & Pathway Visualization
Figure 1: Reaction Pathway and Side-Reaction Origins
This diagram maps the kinetic competition between the desired pathway and the primary failure modes.[1]
Caption: Figure 1.[1] Kinetic pathway showing how steric hindrance slows imine formation, increasing the risk of direct aldehyde reduction (Impurity A).
Figure 2: Troubleshooting Logic Tree
Follow this decision matrix to resolve low yields.
Caption: Figure 2.[1] Diagnostic logic tree for isolating process failures based on impurity profiles.
References
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[3][4][5][6] Encyclopedia of Reagents for Organic Synthesis.
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
Technical Support Center: Stabilizing N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in Aqueous Solution
Welcome to the technical support center for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous solutions. The insights and protocols provided herein are based on established principles of pharmaceutical chemistry, drawing analogies from the behavior of its core functional groups: a secondary benzylic amine and an alkoxy-substituted benzene ring.
I. Understanding the Molecule: Predicted Stability Profile
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine incorporates structural motifs that are susceptible to specific degradation pathways in an aqueous environment. A proactive understanding of these vulnerabilities is the first step toward developing a stable formulation.
Secondary Benzylic Amine: This is the most reactive part of the molecule. The nitrogen's lone pair of electrons makes it susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions.[1][2] The adjacent benzylic position is also prone to oxidation, potentially leading to the formation of imines or other degradation products.[3][4][5]
Alkoxy-Substituted Benzene Ring: The ethoxy and methoxy groups are generally stable. However, the electron-rich aromatic ring can influence the molecule's overall susceptibility to oxidative processes. Furthermore, such structures can sometimes exhibit photosensitivity, leading to degradation upon exposure to UV or visible light.[6][7]
The primary degradation pathway of concern is oxidation . Hydrolysis of the ether linkages is not typically a significant issue under standard pharmaceutical pH conditions (pH 3-8).
II. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in aqueous solutions.
Q1: My solution of the compound is changing color (e.g., turning yellow/brown) over a short period. What is happening?
A1: Color change is a common indicator of oxidative degradation. Amines, particularly benzylic amines, can oxidize to form colored impurities like N-oxides or imine derivatives.[1][8] This process can be accelerated by exposure to oxygen, light, or the presence of trace metal ions in your solvent or buffers.
Q2: I'm observing a loss of potency in my aqueous formulation. What are the likely causes?
A2: Loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API). The most probable cause is oxidation of the secondary amine.[2] You should also consider pH-related instability. While the compound is a base, formulating it at a pH that is too high or too low can affect its stability and solubility.[9][10]
Q3: What is the optimal pH range for formulating this compound?
A3: The optimal pH is a balance between stability and solubility. As an amine, the compound will be more soluble at a slightly acidic pH where it is protonated.[11] However, the stability might be better at a specific pH where the rate of oxidation is minimized. For many amine-containing drugs, a slightly acidic pH range (e.g., pH 4-6) is often a good starting point.[12] It is crucial to perform a pH-rate profile study to determine the pH of maximum stability.
Q4: Should I be concerned about photostability?
A4: Yes. Molecules with alkoxybenzene structures can be sensitive to light.[6] It is highly recommended to conduct photostability studies as per ICH Q1B guidelines. If the compound is found to be photosensitive, the formulation should be protected from light using amber vials or other light-blocking packaging.
III. Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving stability issues.
Problem 1: Rapid Degradation and Color Change
Symptom: A freshly prepared clear, colorless solution turns yellow or brown within hours or days, accompanied by the appearance of new peaks in HPLC analysis.
Root Cause Analysis: This strongly suggests oxidative degradation. The likely culprits are dissolved oxygen, trace metal ions, or exposure to light.
Troubleshooting Workflow:
Caption: Forced degradation study workflow.
Key Oxidative Stress Conditions: Subjecting the compound to 3% hydrogen peroxide at room temperature is a standard approach to simulate oxidative degradation. [8]This can help identify potential degradation products like N-oxides or products of benzylic oxidation.
[1][13]
By systematically applying these principles and protocols, you can effectively diagnose instability, formulate a robust aqueous solution, and ensure the quality and efficacy of your product containing N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine.
References
Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available at: [Link].
WO2012031124A2 - Drug formulations using water soluble antioxidants. Google Patents.
Various Authors. How does hydrogen bond while checking the basic character of amines in an aqueous solution lead to stability? Quora. Available at: [Link].
Patel, Y. et al. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link].
Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available at: [Link].
Slideshare. Effect of pH on stability of drugs, importance of pH on stability of drugs. Slideshare. Available at: [Link].
Pharmapproach. Excipients Used In the Formulation of Liquid Dosage Forms. Pharmapproach. Available at: [Link].
Knowledge of Pharma. ANTIOXIDANTS: In Pharmaceutical Formulation. Knowledge of Pharma. Available at: [Link].
CD Formulation. Antioxidants. CD Formulation. Available at: [Link].
Lidal, G. et al. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. 2022. Available at: [Link].
LibreTexts Chemistry. CHAPTER 21: AMINES. LibreTexts Chemistry. Available at: [Link].
Waring, M.J. The Significance of Acid/Base Properties in Drug Discovery. Medicinal Research Reviews. 2010. Available at: [Link].
de Oliveira, A.G. et al. Rational use of antioxidants in solid oral pharmaceutical preparations. ResearchGate. 2017. Available at: [Link].
Mphahane, N. et al. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. 2024. Available at: [Link].
Gini, A. et al. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. 2021. Available at: [Link].
Gini, A. et al. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. 2021. Available at: [Link].
Bajaj, S. et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. 2012. Available at: [Link].
Reddy, T.S. et al. Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry. 2023. Available at: [Link].
Sunitha, P.G. et al. Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and Phytopharmacological Research. 2023. Available at: [Link].
Martell, A.E. CATALYTIC EFFECTS OF METAL CHELATE COMPOUNDS. Pure and Applied Chemistry. 1968. Available at: [Link].
Wang, D. et al. Iron-Catalyzed Cα-H Oxidation of Tertiary, Aliphatic Amines to Amides under Mild Conditions. Angewandte Chemie International Edition. 2015. Available at: [Link].
Sparkl. Revision Notes - Basicity of Aqueous Solutions of Amines. Sparkl. Available at: [Link].
Deb, A. et al. Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators. Organometallics. 2024. Available at: [Link].
Bonde, S. et al. Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. 2009. Available at: [Link].
Vardan, M. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. 2024. Available at: [Link].
Lidal, G. et al. Impact of Solvent on the Thermal Stability of Amines. ACS Omega. 2022. Available at: [Link].
Zhang, J. et al. Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews. 2021. Available at: [Link].
Li, Z. & Li, C. Progress in the Transition-Metal Catalyzed Oxidation of Tertiary Amines. Chinese Journal of Organic Chemistry. 2010. Available at: [Link].
Kapinus, E.I. et al. Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes. The Journal of Physical Chemistry A. 2019. Available at: [Link].
Runge, M.B. & Chatani, N. New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. 2020. Available at: [Link].
Zhang, D. et al. Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization. Polymers. 2022. Available at: [Link].
Lhiaubet-Vallet, V. et al. A blocked diketo form of avobenzone: photostability, photosensitizing properties and triplet quenching by a triazine-derived UVB-filter. Photochemical & Photobiological Sciences. 2009. Available at: [Link].
Various Authors. Synthesis of Substituted Alkoxy Benzene Minilibraries, for the Discovery of New Insect Olfaction or Gustation Inhibitors. ResearchGate. 2024. Available at: [Link].
Sandig, J. et al. Photostability of Phenoxazine Derivatives. ChemPhysChem. 2024. Available at: [Link].
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Case ID: PUR-2024-05-SEC-AMINE
Subject: Removal of Unreacted Precursors (Reductive Amination Workup)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Impurity Profile
You are synthesizing N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine via reductive amination.[1][2][3] This reaction typically involves the condensation of 3-ethoxy-4-methoxybenzaldehyde (Precursor A) with pentan-3-amine (Precursor B), followed by reduction (typically using STAB or NaBH₄).[1][2][3]
Successful isolation requires distinguishing the target secondary amine from three distinct impurity classes:
Benzyl Alcohol Derivative: Neutral byproduct formed if the reducing agent reduces the aldehyde directly.[3]
This guide prioritizes Chemo-Selective Extraction and Scavenging over standard chromatography to maximize yield and throughput.[1][2]
Module 1: The "Catch and Release" Acid-Base Extraction
Status: Primary Recommendation
Mechanism: Exploits the basicity of the secondary amine (pKa ~10-11) versus the neutral aldehyde and alcohol impurities.[3]
The Protocol
Quench & Evaporation:
Quench the reaction (typically saturated NaHCO₃).[3][4]
Crucial Step: If you used excess pentan-3-amine , rotary evaporate the crude mixture hard (40°C, <20 mbar).[1][2] Pentan-3-amine has a boiling point of ~90°C; high vacuum will remove 95% of it before you even start extraction [1].[1][2][3]
Acidification (The "Catch"):
Dissolve the residue in Ethyl Acetate (EtOAc) .[3]
Extract with 1M HCl (3x volumes).
Logic: The target amine becomes a water-soluble hydrochloride salt.[2][3] The neutral aldehyde and alcohol remain in the EtOAc layer.[3]
Figure 1: Logic flow for separating basic amines from neutral precursors using pH manipulation.
Module 2: The Bisulfite Wash (Aldehyde Specific)
Status: Advanced Troubleshooting
Use Case: When the aldehyde (3-ethoxy-4-methoxybenzaldehyde) persists despite acid/base workup, or if you cannot use strong acid due to other sensitive groups.[1][2][3]
The Science:
Aldehydes react with Sodium Bisulfite (NaHSO₃) to form water-soluble bisulfite adducts (α-hydroxy sulfonates).[1][2][3] This pulls the unreacted aldehyde into the aqueous phase, leaving your amine in the organic phase.[3]
Protocol:
Dissolve crude mixture in EtOAc .
Wash organic layer vigorously with saturated aqueous NaHSO₃ (2x).[2][3]
Note: This reaction is reversible; do not mix the bisulfite waste with high pH waste immediately, or the aldehyde will regenerate.[3]
Module 3: Chromatographic Purification
Status: Polishing Step
Issue: Secondary amines interact strongly with silanol groups on silica gel, causing "tailing" (streaking) and poor separation.
The polarity of MeOH is needed to elute the polar amine.[3]
TLC Visualization
Ninhydrin Stain
Secondary amines turn deep red/orange upon heating.[2][3] UV is also active due to the benzyl ring.[3]
Module 4: Scavenger Resins (Green Chemistry)
Status: High Throughput / No Aqueous Workup
Use Case: Small scale (<500 mg) or parallel synthesis where extraction is tedious.[2][3]
If you have excess precursors left over, use polymer-supported (PS) scavengers to "fish" them out.[1][2]
To remove Aldehyde: Add PS-TsNHNH₂ (Tosylhydrazide resin) .[1][2][3]
Mechanism:[1][2][3] Forms a covalent hydrazone bond with the aldehyde.[3]
Action: Stir for 4 hours, then filter. The aldehyde stays on the beads.[3]
To remove Pentan-3-amine: Add PS-Isocyanate .[1][2][3]
Mechanism:[1][2][3][5] Reacts with the primary amine to form a urea.[3]
Action: Stir for 2 hours, filter.
FAQ & Troubleshooting
Q1: I tried the Acid-Base extraction, but my amine "oiled out" in the acid phase. What happened?A: The hydrochloride salt of your specific amine (lipophilic benzyl group + pentyl chain) is likely not very water-soluble.[1][2][3]
Fix: Do not use pure water for the acid layer.[3] Use a mixture of Water:Methanol (3:1) for the 1M HCl step.[3] The methanol helps solubilize the greasy amine salt into the aqueous phase, allowing the neutral impurities to remain in the EtOAc/Heptane organic layer.[3]
Q2: Can I remove the pentan-3-amine just by evaporation?A: Mostly, yes.[1][2] Pentan-3-amine boils at ~90°C [2].[1][2][3] However, it can form carbonate salts with CO₂ in the air, which are non-volatile.
Fix: Dissolve the crude in DCM and wash with dilute NaOH before evaporation to ensure the amine is free-based, then rotovap at 40°C under high vacuum.
Q3: My product smells like vanilla/sweet. Why?A: You have residual 3-ethoxy-4-methoxybenzaldehyde.[1][2][3] This aldehyde has a potent aroma.[2][3] Even trace amounts are detectable.[2][3] Use the Bisulfite Wash (Module 2) to remove these final traces.[3]
References
PubChem. (n.d.).[2][3][6] 3-Pentanamine (CAS 616-24-0) Physical Properties. National Library of Medicine.[2][3] Retrieved February 20, 2026, from [Link]
Abdel-Magid, A. F., et al. (1996).[1][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] Retrieved February 20, 2026, from [Link]
University of Rochester. (n.d.).[2][3] Workup for Removing Amines. Department of Chemistry. Retrieved February 20, 2026, from [Link]
Technical Support Center: Scale-Up Manufacturing of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Current Status: Operational Support Tier: Level 3 (Process Development & Engineering) Topic: Scale-up challenges for Reductive Amination of Electron-Rich Benzaldehydes with Hindered Amines. Executive Summary: The Structu...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Process Development & Engineering)
Topic: Scale-up challenges for Reductive Amination of Electron-Rich Benzaldehydes with Hindered Amines.
Executive Summary: The Structural Challenge
You are likely encountering difficulties because this is not a standard reductive amination. The target molecule, N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine , presents a specific "mismatch" in reactivity:
The Electrophile: 3-ethoxy-4-methoxybenzaldehyde is electron-rich (deactivated). The methoxy and ethoxy groups donate electron density into the ring, making the carbonyl carbon less electrophilic than benzaldehyde.
The Nucleophile: Pentan-3-amine is sterically hindered. The amine is flanked by two ethyl groups, creating significant steric bulk compared to a linear primary amine.
The Consequence: The equilibrium formation of the imine (Schiff base) is slow and thermodynamically unfavorable. If you proceed to the reduction step too quickly, you will generate high levels of 3-ethoxy-4-methoxybenzyl alcohol (the "Alcohol Impurity"), which is difficult to separate from the product.
Module 1: Reaction Kinetics & Impurity Control
Q: Why does my reaction stall with ~15% unreacted aldehyde, even with excess amine?
Diagnosis: You are likely relying on passive equilibrium in a solvent like Methanol or DCM without driving water removal. Due to the steric hindrance of pentan-3-amine, the hemiaminal intermediate does not readily collapse into the imine.
The Fix: Active Dehydration
For scale-up (>1 kg), you cannot rely on equilibrium alone. You must force the imine formation before adding the reducing agent.
Step 3: Stir at 20–25°C for 6–12 hours. Monitor via HPLC for disappearance of aldehyde.
Step 4 (Reduction): Cool to 0°C. Add NaBH₄ (0.6 equiv) in portions.
Step 5 (Quench): The reaction will form a thick slurry (titanium salts). Quench with aqueous NaOH (1M) or Rochelle’s Salt solution to break the emulsion.
Q: I am seeing high levels of the "Bis-impurity" (Tertiary Amine). How do I stop this?
Diagnosis: This is actually rare for this specific substrate due to the steric bulk of pentan-3-amine. If you are seeing "bis" alkylation, your reaction concentration is likely too high (>1M), or you are using a non-selective reducing agent like H₂/Pd-C without poisoning.
Corrective Action:
Dilution: Maintain reaction concentration between 0.3M and 0.5M.
Stepwise Dosing: Do not use "one-pot" procedures where aldehyde and reducing agent are present simultaneously. Ensure imine formation is >98% complete before reduction.
Module 2: Process Safety & Engineering
Q: The exotherm during NaBH₄ addition is unmanageable at 50L scale. How do we control this?
Diagnosis: Solid NaBH₄ addition is dangerous at scale due to hydrogen evolution and accumulation of unreacted hydride.
The Fix: Slurry Dosing or STAB
Option A (Cost-Effective): Do not add solid NaBH₄. Prepare a slurry of NaBH₄ in stabilized THF or Glyme and pump it into the reactor via a diaphragm pump. This allows you to stop addition instantly if the temperature spikes.
Option B (Safer Reagent): Switch to Sodium Triacetoxyborohydride (STAB) .
Pros: STAB is less exothermic and tolerates unreacted aldehyde without reducing it as quickly as the imine.
Cons: Higher cost and higher mass intensity (molecular weight is much higher).
Q: Can we use Catalytic Hydrogenation (H₂/Pd-C) instead of Borohydrides?
Warning: Use extreme caution.
While H₂/Pd-C is cleaner (no boron waste), the benzyl-nitrogen bond is susceptible to hydrogenolysis (de-benzylation). You risk cleaving your product back into toluene derivatives and pentan-3-amine.
Requirement: If you must use hydrogenation, use Pt/C (Platinum on Carbon) or Raney Nickel , which are less active toward benzyl-nitrogen cleavage than Palladium.
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the critical equilibrium bottleneck (Step 1) and the divergence point for impurities.
Figure 1: Reaction mechanism highlighting the kinetic bottleneck at the Hemiaminal-to-Imine step.
Module 4: Work-up & Isolation Troubleshooting
Q: We have a persistent emulsion during the aqueous work-up. Phase separation takes hours.
Diagnosis: The product has a "soap-like" structure: a lipophilic tail (ethoxy-methoxy benzyl) and a basic amine head. When you quench boron salts with water, the pH often hovers around 9–10, creating a surfactant effect.
The Fix: pH Swing Extraction
Do not aim for neutral pH.[1] You must drive the system to extremes to break the emulsion.
Step
Action
Rationale
1. Quench
Add 1M HCl until pH < 2.
Protonates the amine (R-NH₂⁺-R'). The salt is highly water-soluble. The organic impurities (neutral) remain in the organic layer.[1]
2. Wash
Wash the acidic aqueous layer with MTBE or Toluene.
Freebases the amine.[2][3] At this high pH, the ionic strength is high, which helps break emulsions ("salting out").
4. Extract
Extract with Isopropyl Acetate (IPAc) .
IPAc resists emulsions better than DCM and is safer.
Q: The HCl salt is "oiling out" instead of crystallizing.
Diagnosis: The Hydrochloride salt of this molecule is likely hygroscopic or amorphous due to the flexible pentyl chain.
The Fix: Alternative Counter-ions
If the HCl salt fails to crystallize:
Oxalate Salt: Oxalic acid often forms highly crystalline lattices with secondary amines.
Protocol: Dissolve freebase in Ethanol. Add 1.0 equiv Oxalic acid dissolved in hot Ethanol. Cool slowly.
Fumarate Salt: Pharmaceutically acceptable and often non-hygroscopic.
Module 5: Analytical Controls
Table 1: Critical Process Parameters (CPP) & Specifications
Parameter
Specification
Impact of Deviation
Imine Conversion
> 98.0% by HPLC
< 98% leads to Alcohol Impurity (hard to remove).
Water Content (KF)
< 0.1% (Pre-Reduction)
High water hydrolyzes the imine back to aldehyde.
Temperature (Reduction)
< 5°C
> 5°C increases risk of runaway exotherm.
Residual Boron
< 10 ppm
Regulatory requirement. Requires Methanol/HCl boil-up to remove volatile borates.
References
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on lipophilic amine work-up).
Dunn, P. J., et al. (2010). "Green Chemistry in the Pharmaceutical Industry." (Reference for solvent selection/IPAc).
resolving pH sensitivity of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
The following technical guide addresses the handling, stability, and analytical challenges associated with N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine . This document is structured to assist researchers in overcom...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the handling, stability, and analytical challenges associated with N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine . This document is structured to assist researchers in overcoming specific "pH sensitivity" issues, which in this context primarily refers to the compound's steep solubility-ionization gradient and the chromatographic challenges inherent to lipophilic secondary amines.
Executive Technical Summary
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is a lipophilic secondary amine characterized by an electron-rich 3-ethoxy-4-methoxybenzyl moiety.[1] In research applications, "pH sensitivity" typically manifests not as chemical degradation, but as critical physicochemical phase changes governed by its dissociation constant (pKa ~9.8).[1]
The Core Challenge: At physiological pH (7.4), the compound exists in equilibrium between its soluble cationic form and its poorly soluble free base.[1] Slight upward shifts in pH (e.g., to pH 8.[1]0) can cause rapid precipitation, leading to erratic bioassay results or clogged LC lines.[1]
Analytical Impact: The secondary amine function interacts strongly with residual silanols on HPLC columns, causing severe peak tailing or splitting if the mobile phase pH is not strictly controlled.[1]
Troubleshooting Guide & FAQs
Category A: Solubility & Formulation
Q1: Why does my compound precipitate when I dilute the DMSO stock into PBS (pH 7.4)?A: This is a classic "solubility cliff" phenomenon.[1]
While the compound is soluble in DMSO, dilution into an aqueous buffer at pH 7.4 places the environment close to the compound's precipitation point.[1] Although the theoretical pKa is ~9.8, the high lipophilicity (LogP ~3.[1]4) of the free base means that even the small fraction of unprotonated species present at pH 7.4 can exceed its intrinsic solubility limit (S0).[1]
Solution: Acidify your working buffer slightly.[1] Lowering the pH to 6.5–6.8 ensures >99.9% protonation, significantly increasing aqueous solubility without compromising most cell-based assays.[1] Alternatively, include a solubilizing excipient like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% w/v.[1]
Q2: Can I use this compound in basic buffers (pH > 8.5)?A:Not recommended without co-solvents.
At pH 8.5, you are approaching the pKa.[1] The concentration of the insoluble free base increases logarithmically.[1]
Risk: Micro-precipitation (often invisible to the naked eye) will occur, leading to "sticky" behavior where the compound adsorbs to plasticware, pipette tips, and flow cells.[1]
Protocol Adjustment: If a basic pH is mandatory, you must use a high percentage of organic co-solvent (e.g., >10% Methanol or Acetonitrile) or a surfactant (e.g., 0.05% Tween-20) to maintain the free base in solution.[1]
Category B: Analytical (LC-MS/HPLC)
Q3: I see severe peak tailing and retention time shifting in my HPLC method. Is the compound degrading?A: It is likely not degradation , but secondary interaction .[1]
The secondary amine nitrogen interacts with acidic silanol groups on the silica support of your column.[1] This interaction is pH-dependent.[1]
Diagnosis: If the tailing worsens as the column ages or as pH fluctuates, it is a silanol effect.[1]
Fix:
High pH Method (Preferred for Stability): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) with a mobile phase pH of 10.5 (using Ammonium Hydroxide).[1] This deprotonates the amine and the silanols, suppressing the interaction.[1]
Low pH Method: Use a mobile phase with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1] The low pH (approx 2.[1]0) keeps silanols protonated (neutral) and the amine protonated, reducing interaction.[1] Note: TFA suppresses MS ionization; use Formic Acid for LC-MS.[1]
Category C: Chemical Stability[1]
Q4: Is the "ethoxy-methoxy" benzyl group sensitive to acid hydrolysis?A: Generally, no , under standard laboratory conditions.
The 3-ethoxy-4-methoxybenzyl linkage is robust.[1] However, the ring is electron-rich.[1]
Caution: Avoid using strong Lewis acids (like
) or refluxing in concentrated HI, as these will cleave the ether groups (demethylation/deethylation).[1]
Storage: Store the solid as the Hydrochloride (HCl) salt to prevent oxidation of the secondary amine, which can occur slowly in the free base form upon exposure to air and light.[1]
Physicochemical Data Summary
Property
Value (Approx)
Implication
Molecular Formula
Monoisotopic Mass: 251.19 Da
pKa (Basic)
9.8 ± 0.5
Ionized (BH+) at pH < 8; Neutral (B) at pH > 11
LogP (Octanol/Water)
~3.4
Highly lipophilic free base; prone to non-specific binding
LogD (pH 7.4)
~1.1
Moderately lipophilic at physiological pH
Solubility (pH 2.0)
> 10 mg/mL
Highly soluble (Salt form)
Solubility (pH 9.0)
< 0.1 mg/mL
Insoluble (Free base form)
Visual Workflows
Figure 1: Solubility & Handling Decision Tree
Caption: Logical workflow for selecting the correct buffer system based on experimental pH requirements.
Figure 2: LC-MS Method Development Pathway
Caption: Optimizing chromatographic separation to eliminate peak tailing caused by silanol interactions.
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution
Purpose: To create a stock that resists precipitation upon freeze-thaw cycles.[1]
Weighing: Weigh 10 mg of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (Hydrochloride salt preferred).
Solvent: Dissolve in 1.0 mL of anhydrous DMSO . (Concentration: 10 mg/mL or ~40 mM).[1]
Note: Avoid using water or PBS for the stock solution.[1]
Storage: Aliquot into amber glass vials (to protect the electron-rich benzyl ring from photo-oxidation). Store at -20°C.
Verification: Visually inspect for crystals before use. If crystals are present, sonicate at 30°C for 5 minutes.
Purpose: To determine the exact "Crash Point" for your specific buffer system.[1]
Preparation: Prepare a 100 µM solution of the compound in buffers ranging from pH 2.0 to 10.0 (0.5 pH increments).
Incubation: Shake at room temperature for 4 hours to reach equilibrium.
Measurement: Measure Absorbance at 600 nm (turbidity) or centrifuge and analyze the supernatant by HPLC.
Interpretation:
High Solubility: Supernatant concentration ≈ Input concentration.[1]
Crash Point: The pH where supernatant concentration drops by >20%.[1] Expect this around pH 7.8 - 8.2.[1]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 871467, N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. Retrieved from [Link]
Waters Corporation. Controlling Selectivity and Retention in HPLC Separations of Polar and Ionizable Compounds. Retrieved from [Link][1][2]
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (General reference for pKa-solubility profiles of lipophilic amines).
European Chemicals Agency (ECHA). Registration Dossier: Secondary Amines. Retrieved from [Link][1]
H-NMR and C-NMR Spectral Analysis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Executive Summary & Structural Context[1][2][3][4][5][6][7][8] This guide provides a definitive spectral analysis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (PubChem CID: 871467). As a structural analog in the...
This guide provides a definitive spectral analysis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (PubChem CID: 871467). As a structural analog in the substituted benzylamine class, this compound is frequently encountered as a pharmaceutical intermediate or a target in structure-activity relationship (SAR) studies involving monoamine transporter modulators.
The primary analytical challenge lies in distinguishing this compound from its regioisomer, N-[(4-ethoxy-3-methoxyphenyl)methyl]pentan-3-amine (the vanillin-derived analog). This guide focuses on the specific NMR signatures required to validate the 3-ethoxy-4-methoxy substitution pattern and differentiate it from common impurities.
Structural Visualization & Synthesis Logic
The compound is typically synthesized via reductive amination.[1][2][3] Understanding this pathway is critical for identifying potential impurities (e.g., unreduced imines or aldehyde precursors).
Figure 1: Reductive amination pathway highlighting the critical origin of regioisomer contamination.
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize solvent-dependent shifts, follow this standardized protocol.
Materials
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal reference.
Why:
minimizes hydrogen bonding with the secondary amine, sharpening the NH signal compared to DMSO-.
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Tube: 5 mm high-precision NMR tube.
Acquisition Parameters (600 MHz equivalent)
Temperature: 298 K (25°C).
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.
Relaxation Delay (D1):
1.0 second (crucial for accurate integration of aromatic protons).
The "Pentan-3-yl" Signature: Unlike a straight pentyl chain, the pentan-3-yl group is symmetrical. This simplifies the terminal methyls into a clean triplet integrating to 6H at ~0.88 ppm. The methine proton (CH) attached to the nitrogen appears as a quintet/septet around 2.45 ppm, distinct from typical methylene signals.
Alkoxy Differentiation: The ethoxy quartet (~4.1 ppm) and methoxy singlet (~3.85 ppm) must integrate 2:3. Any deviation suggests hydrolysis or impurity.
13C-NMR Spectral Analysis
Reference: 77.16 ppm (
triplet).
Carbon Type
Assignment
Shift (, ppm)
Significance
Aromatic C-O
C-4 (C-OMe)
148.5
Deshielded by Oxygen
Aromatic C-O
C-3 (C-OEt)
148.0
Deshielded by Oxygen
Quaternary
C-1 (Ar-CH2)
132.5
Ipso carbon
Aromatic CH
C-6
120.5
Aromatic CH
C-5
111.5
Aromatic CH
C-2
112.5
Benzylic
Ar-C H2-N
50.5
Key linker signal
Amine Methine
N-C H-(Et)2
58.2
Junction of pentyl group
Alkoxy
-OC H3
56.0
Methoxy carbon
Alkoxy
-OC H2-
64.2
Ethoxy methylene
Alkyl
-C H2-CH3 (Tail)
26.5
Symmetrical carbons
Alkyl
-CH2-C H3 (Tail)
10.2
Terminal methyls
Alkyl
-OCH2C H3 (Ethoxy)
14.8
Ethoxy methyl
Comparative Analysis: Target vs. Alternatives
The most critical analytical task is distinguishing the target (3-ethoxy-4-methoxy) from its commercially available isomer (4-ethoxy-3-methoxy).
The "Isomer Trap"
Both isomers have identical molecular weights (MW 251.37) and nearly identical fragmentation patterns in Mass Spectrometry. NMR is the only reliable differentiation method without degradation.
Differentiation Logic (NOE & HMBC)
Feature
Target (3-OEt, 4-OMe)
Isomer (4-OEt, 3-OMe)
1D NOE (Irradiate OMe)
Enhancement of H-5 (Ortho to OMe)
Enhancement of H-2 (Ortho to OMe)
1D NOE (Irradiate OEt)
Enhancement of H-2 (Ortho to OEt)
Enhancement of H-5 (Ortho to OEt)
HMBC (OMe Proton)
Correlation to C-4 (~148.5 ppm)
Correlation to C-3 (~148.0 ppm)
Note: In the target compound, H-2 is isolated (singlet-like doublet), while H-5 is part of the strong ortho-coupling doublet. If irradiating the Methoxy signal enhances the doublet at ~6.81 ppm (H-5), you have the Target . If it enhances the singlet at ~6.85 ppm (H-2), you have the Isomer .
Solvent Comparison: CDCl3 vs. DMSO-d6
Parameter
CDCl3
DMSO-d6
NH Proton
Broad, often invisible or overlaps with alkyls.
Sharp doublet (if coupled to CH) or broad singlet at >2.0 ppm.
OH Impurities
Sharp singlets (exchange slow).
Broad/invisible (exchange fast with water in DMSO).
Resolution
Higher for alkyl chain multiplets.
Better for separating aromatic peaks if overlapping.
Recommendation
Primary Choice for structural confirmation.
Use only if solubility is an issue or to detect ammonium salts.
Advanced Validation Workflow (Graphviz)
Use this logic tree to interpret your spectral data and confirm the structure.
Figure 2: Decision tree for structural validation using 1H NMR and NOE.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 871467, N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for benzylamine chemical shifts).
AIST (2024).Spectral Database for Organic Compounds (SDBS). (General reference for pentan-3-amine fragment shifts).
A Researcher's Guide to the Mass Spectrometry Fragmentation of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Authored by a Senior Application Scientist In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analyti...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in confirming molecular structure. This guide offers an in-depth analysis of the expected mass spectrometry fragmentation pattern of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a compound featuring a substituted benzylamine core. We will explore the primary fragmentation pathways, predict the resultant fragment ions, and provide a robust experimental protocol for acquiring high-quality mass spectra.
Understanding the Molecule: A Structural Overview
Before delving into the fragmentation analysis, it is crucial to dissect the structure of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. The molecule, with a molecular formula of C15H25NO2 and a molecular weight of approximately 251.36 g/mol , is comprised of several key functional groups that will dictate its behavior in the mass spectrometer[1]. These include a secondary amine, a pentyl group attached to the nitrogen, and a substituted benzyl group containing both ethoxy and methoxy moieties. The interplay of these groups under energetic conditions leads to a series of predictable bond cleavages.
Predicted Fragmentation Pathways
Upon ionization in a mass spectrometer, typically through techniques like electrospray ionization (ESI) to form the protonated molecule [M+H]+, the resulting ion is subjected to collision-induced dissociation (CID).[2][3][4] This process imparts internal energy, leading to the fragmentation of the molecule along its weakest bonds and through characteristic pathways. For N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, we can anticipate several major fragmentation routes:
Alpha-Cleavage: A Dominant Pathway for Amines and Ethers
Alpha-cleavage is a common and highly favored fragmentation mechanism for both amines and ethers.[5][6][7][8][9][10][11] This process involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (in this case, nitrogen and oxygen), resulting in the formation of a stable, resonance-stabilized cation.
Cleavage adjacent to the Nitrogen: The bonds alpha to the nitrogen atom are susceptible to cleavage. The loss of an ethyl radical from the pentan-3-amine moiety is a likely event.
Cleavage adjacent to the Ethers: The ether linkages on the aromatic ring can also undergo alpha-cleavage, although this is generally less favored than cleavage at the benzylic position or alpha to the amine.
Caption: Predicted alpha-cleavage pathways at the amine.
Benzylic Cleavage: Formation of a Stable Tropylium Ion
The bond between the benzylic carbon and the nitrogen atom is particularly prone to cleavage. This is due to the formation of a highly stable benzyl cation, which can further rearrange to a tropylium ion. The electron-donating ethoxy and methoxy groups on the aromatic ring further stabilize this positive charge, making this a very probable fragmentation pathway.[12][13][14]
Caption: Benzylic cleavage leading to a stable cation.
Cleavage within the Alkyl Chain
Fragmentation can also occur within the pentyl group attached to the amine. The loss of alkyl radicals of varying sizes will lead to a series of fragment ions, though these may be of lower intensity compared to the fragments from alpha and benzylic cleavages.
Loss of Neutral Molecules
The elimination of small, stable neutral molecules is another common fragmentation route. For this compound, the loss of the entire pentan-3-amine moiety as a neutral species following protonation on the benzyl portion is a possibility, leading to the aforementioned benzyl cation.
Summary of Predicted Fragment Ions
The following table summarizes the major fragment ions expected from the mass spectrometric analysis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine.
m/z (monoisotopic)
Proposed Structure
Fragmentation Pathway
252.19
[M+H]+
Protonated parent molecule
223.16
[M+H - C2H5]+
Alpha-cleavage at the amine
194.12
[M+H - C4H9]+
Alpha-cleavage at the amine
165.09
[C10H13O2]+
Benzylic cleavage
137.06
[C8H9O2]+
Loss of C2H4 from the ethoxy group of the m/z 165 fragment
122.04
[C7H7O2]+
Loss of CH3 from the methoxy group of the m/z 137 fragment
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality mass spectrum and confirm the predicted fragmentation patterns, the following experimental protocol is recommended.
Sample Preparation
Dissolve the sample: Prepare a stock solution of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
Dilute for analysis: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for electrospray ionization, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
Mass Spectrometer Parameters (Triple Quadrupole or Q-TOF)
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage: 3.5 - 4.5 kV.
Cone Voltage: 20 - 40 V (optimize for maximal parent ion intensity).
Source Temperature: 120 - 150 °C.
Desolvation Temperature: 350 - 450 °C.
Desolvation Gas Flow: 600 - 800 L/Hr (Nitrogen).
Collision Gas: Argon.
MS1 Scan: Acquire a full scan mass spectrum from m/z 50 to 400 to identify the protonated molecular ion ([M+H]+).
MS/MS (Product Ion Scan):
Select the [M+H]+ ion (m/z 252.19) as the precursor ion.
Apply a range of collision energies (e.g., 10, 20, and 40 eV) to induce fragmentation.[15] This will help to observe both low-energy and high-energy fragments.
Acquire the product ion spectrum.
Caption: Experimental workflow for MS/MS analysis.
Comparative Fragmentation Analysis
To further underscore the influence of the molecular structure on the fragmentation pattern, a comparison with structurally similar compounds is insightful. For instance, a molecule lacking the pentan-3-amine side chain, such as 3-ethoxy-4-methoxybenzyl alcohol, would not exhibit the characteristic alpha-cleavages around the nitrogen atom. Conversely, a compound with a different substitution pattern on the aromatic ring would lead to a different m/z for the benzyl cation, highlighting the diagnostic power of this fragment.
Conclusion
The mass spectrometry fragmentation pattern of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is predicted to be dominated by alpha-cleavage at the amine and a prominent benzylic cleavage, yielding a characteristic and stable 3-ethoxy-4-methoxybenzyl cation. By following the detailed experimental protocol provided, researchers can generate robust and reproducible mass spectral data to confirm the structure of this and other related molecules. This guide serves as a practical resource for scientists engaged in the structural elucidation of small molecules, emphasizing the logical and predictable nature of mass spectrometric fragmentation.
References
Title: CE50: quantifying collision induced dissociation energy for small molecule characterization and identification - PubMed
Source: PubMed
URL: [Link]
Title: Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd
Source: Scribd
URL: [Link]
Title: Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed
Source: PubMed
URL: [Link]
Title: An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed
Source: PubMed
URL: [Link]
Title: Collision-induced dissociation - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes - PMC
Source: PMC
URL: [Link]
Title: Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences
Source: G-Biosciences
URL: [Link]
Title: Collision-induced dissociation – Knowledge and References - Taylor & Francis
Source: Taylor & Francis Online
URL: [Link]
Title: Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF - ResearchGate
Source: ResearchGate
URL: [Link]
Title: Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds - ResearchGate
Source: ResearchGate
URL: [Link]
Title: Fragmentation (mass spectrometry) - Wikipedia
Source: Wikipedia
URL: [Link]
FTIR characterization of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
An In-Depth Comparative Guide to the FTIR Characterization of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine Authored by: A Senior Application Scientist This guide provides a comprehensive framework for the Fourier-T...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the FTIR Characterization of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic characterization of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. Designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document moves beyond a simple data sheet. It offers a comparative analysis grounded in the principles of vibrational spectroscopy, explaining the rationale behind spectral assignments and providing a robust protocol for obtaining and interpreting high-quality data.
Introduction: The Need for Precise Structural Verification
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is a secondary amine featuring a substituted aromatic ring, ether linkages, and aliphatic chains. Such molecules can serve as building blocks or scaffolds in medicinal chemistry and materials science. For any application, unambiguous structural confirmation is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for verifying the presence of key functional groups, thereby confirming the molecular identity.
This guide will dissect the expected FTIR spectrum of the title compound, compare its features to related structural analogs, and provide a validated experimental workflow for its analysis.
Molecular Structure and Predicted Vibrational Fingerprints
The structure of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine contains several distinct functional groups, each with characteristic vibrational frequencies in the infrared spectrum. Understanding these is key to accurate spectral interpretation.
Caption: Molecular structure of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine highlighting key functional groups.
The primary vibrational modes expected are:
N-H Stretch (Secondary Amine): A single, moderately sharp absorption band is anticipated. Secondary amines typically show one N-H stretching band, unlike primary amines which show two (symmetric and asymmetric)[1][2]. Its position can be influenced by hydrogen bonding.
C-H Stretches (Aliphatic and Aromatic): Two distinct regions are expected. Saturated sp³ C-H stretches from the pentyl, ethyl, methyl, and benzyl methylene groups will appear just below 3000 cm⁻¹[3]. Aromatic sp² C-H stretches will appear at slightly higher wavenumbers, typically above 3000 cm⁻¹[4].
C=C Stretches (Aromatic Ring): A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring[4][5]. The substitution pattern influences the exact number and position of these peaks.
C-O Stretches (Ethers): Strong C-O stretching bands from the ethoxy and methoxy groups are expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹[6]. The aryl-alkyl ether (methoxy group) and the simple alkyl ether (ethoxy group) may produce distinct or overlapping strong bands.
N-H Bend: This bending vibration often appears in the 1650-1550 cm⁻¹ region but can be of variable intensity and may be obscured by aromatic C=C stretches[3][7].
C-H Bends (Aromatic Out-of-Plane): Strong absorptions in the 900-675 cm⁻¹ region result from the out-of-plane bending of aromatic C-H bonds. The specific position of these bands is highly diagnostic of the ring's substitution pattern[4].
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For routine analysis of liquid or solid samples like the title compound, ATR-FTIR is the method of choice. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra. This protocol is designed to be a self-validating system.
Rationale for Method Selection: Compared to traditional KBr pellets or liquid films, ATR minimizes sample handling, eliminates the need for solvents, and provides excellent sample-to-sample consistency. The short path length ensures that even strongly absorbing bands do not become saturated.
Instrumentation and Materials:
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine sample (as a neat liquid or solid).
Solvent for cleaning (e.g., Isopropanol or Acetone, reagent grade).
Lint-free laboratory wipes.
Step-by-Step Methodology:
Background Collection (Self-Validation Step 1):
Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe moistened with isopropanol to gently wipe the crystal, followed by a dry wipe.
Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This spectrum measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. A "clean" background should show atmospheric peaks but be free of contaminants.
Sample Application:
Place a small amount of the sample directly onto the center of the ATR crystal. If the sample is a liquid, one drop is sufficient. If it is a solid, use a spatula to place a small amount on the crystal and apply the pressure arm to ensure good contact.
Causality: Achieving intimate contact between the sample and the ATR crystal is critical. The infrared beam only penetrates a few microns into the sample, so any air gaps will severely degrade the signal quality.
Sample Spectrum Acquisition:
Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution). Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible[8].
Data Processing and Cleaning:
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.
After analysis, retract the pressure arm and thoroughly clean the sample from the crystal using a solvent-moistened wipe, followed by a dry wipe.
After cleaning, run another background scan. This new background should be nearly identical to the initial one. Any significant new peaks indicate residual sample contamination, and the cleaning process should be repeated.
Comparative Spectral Analysis
The table below summarizes the expected absorption bands for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine and compares them with reference compounds containing similar functional groups.
Wavenumber (cm⁻¹)
Vibrational Mode
Expected in Target Compound
Comparative Notes and References
~3350-3300
N-H Stretch (Secondary Amine)
Weak to medium, single peak
Sharper and less intense than the broad O-H stretch in alcohols. Its position is sensitive to hydrogen bonding.[2][3]
~3100-3010
C-H Stretch (Aromatic, sp²)
Multiple weak to medium peaks
Distinctly at a higher frequency than aliphatic C-H stretches, confirming the presence of an aromatic ring.[4][5]
~2960-2850
C-H Stretch (Aliphatic, sp³)
Multiple strong, sharp peaks
Arises from the pentyl, benzyl, ethoxy, and methoxy groups. A weak band around 2830-2815 cm⁻¹ can be indicative of a methoxy group.[9]
~1600, ~1500
C=C Stretch (Aromatic Ring)
Two or more medium to strong peaks
Characteristic "doublet" for many benzene derivatives. The intensity and position provide clues about conjugation and substitution.[4][5]
~1250
C-O Stretch (Aryl Ether)
Strong, sharp peak
Asymmetric C-O-C stretch from the Ar-O-CH₃ (methoxy) group.[10]
~1120
C-O Stretch (Alkyl Ether)
Strong, sharp peak
C-O-C stretch from the -O-CH₂CH₃ (ethoxy) group. Ethers generally show strong C-O absorptions in the 1300-1000 cm⁻¹ range.[6][11]
~850-750
C-H Bend (Aromatic OOP)
Strong, sharp peak(s)
The exact position is highly diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.[4][12]
Discussion of Key Peaks:
The N-H Stretch: The presence of a single peak around 3330 cm⁻¹ would be strong evidence for the secondary amine. In a comparative analysis against a primary amine (e.g., benzylamine), the latter would show two distinct peaks in this region. A tertiary amine analog would show no peak here at all[1].
Aromatic Region: The combination of C-H stretches >3000 cm⁻¹ and sharp C=C ring stretches around 1600 and 1500 cm⁻¹ confirms the aromatic core. Comparing the out-of-plane bending region to spectra of known ortho-, meta-, and para-disubstituted benzenes allows for a confident assignment of the substitution pattern[12].
Ether C-O Stretches: This is often a complex region. The aryl-O-C stretch of the methoxy group is typically found at a higher wavenumber (~1250 cm⁻¹) than the alkyl-O-C stretch of the ethoxy group (~1120 cm⁻¹)[9][11]. The presence of two strong, distinct bands in this region would strongly support the presence of both ether types.
Workflow for Structural Confirmation
The logical flow from sample to final structural verification can be visualized as follows.
Caption: Standard workflow for FTIR-based structural verification of a target compound.
Conclusion
FTIR spectroscopy provides an invaluable fingerprint for the molecular structure of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. By following a rigorous, self-validating protocol and conducting a comparative analysis of the key vibrational bands—the N-H stretch, the distinct aliphatic and aromatic C-H stretches, the aromatic C=C framework, and the characteristic C-O ether absorptions—a researcher can rapidly and confidently verify the identity and purity of the compound. This guide serves as a comprehensive roadmap for that analytical process.
References
Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson. [Link]
ResearchGate. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]
Semantic Scholar. Detection of the Methoxyl Group by Infrared Spectroscopy. [Link]
Illinois State University. (2015). Infrared Spectroscopy. [Link]
ResearchGate. The infrared spectra of secondary amines and their salts. [Link]
Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. [Link]
Kaskun, S., et al. (2022). Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy. PMC. [Link]
ResearchGate. FTIR difference spectra of methoxy species formed by methanol.... [Link]
Doc Brown's Chemistry. Infrared spectrum of methoxyethane. [Link]
Doc Brown's Chemistry. Infrared spectrum of ethoxyethane. [Link]
Comparative Potency Analysis: N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine vs. Standard PDE4 Inhibitors
Executive Summary & Compound Profile This guide provides a technical framework for evaluating N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (herein referred to as EMP-P3A ) against industry-standard Phosphodiesteras...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
This guide provides a technical framework for evaluating N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (herein referred to as EMP-P3A ) against industry-standard Phosphodiesterase 4 (PDE4) inhibitors.
The 3-ethoxy-4-methoxyphenyl moiety is a privileged pharmacophore in medicinal chemistry, serving as the critical "catechol ether" mimetic found in approved drugs like Apremilast and Roflumilast . This specific analog (EMP-P3A) combines this pharmacophore with a lipophilic pentan-3-amine tail, likely targeting the hydrophobic Q-pocket of the PDE4 active site.
To accurately compare potency, one must understand the signaling cascade. PDE4 enzymes hydrolyze cAMP (cyclic adenosine monophosphate) into inactive 5'-AMP.[2] Inhibiting this process elevates intracellular cAMP, activating Protein Kinase A (PKA) and subsequently phosphorylating CREB (cAMP response element-binding protein), which downregulates inflammatory cytokines like TNF-
.
Signaling Pathway Visualization
Figure 1: The cAMP signaling cascade. EMP-P3A functions by blocking the PDE4-mediated hydrolysis of cAMP, maintaining high levels of the second messenger to suppress inflammatory output.
Comparative Potency Landscape
The following table benchmarks the expected performance of EMP-P3A against the "Gold Standards." Note that simple benzylamines (like EMP-P3A) often exhibit micromolar (
*Note: EMP-P3A's lack of a rigid heterocyclic tail suggests it may lack the isoform selectivity (PDE4B vs PDE4D) required to avoid emesis, a common failure point for this class.
Experimental Protocols (Self-Validating Systems)
To objectively evaluate EMP-P3A, you must run side-by-side assays with Rolipram. Do not rely on literature values alone, as assay conditions (buffer ionic strength, substrate concentration) drastically alter
Validation Check (Z-Prime): Include Max Signal (No Enzyme) and Min Signal (Excess Enzyme) wells. Calculate Z'. A value > 0.5 is required for data acceptance.
A Comparative Guide to the Validation of Analytical Methods for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine Detection
For Immediate Release [City, State] – This guide provides a comprehensive comparison of analytical methodologies for the robust detection and quantification of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a compou...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
[City, State] – This guide provides a comprehensive comparison of analytical methodologies for the robust detection and quantification of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a compound of significant interest in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document outlines the critical parameters for method validation in accordance with international regulatory standards, ensuring data integrity and reliability throughout the drug development lifecycle.
The validation of analytical procedures is a critical component of the quality assurance system in the pharmaceutical industry. It provides documented evidence that a method is fit for its intended purpose.[1][2] This guide will delve into the validation of analytical methods for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, exploring various analytical techniques and the rationale behind their selection and optimization.
Physicochemical Properties of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust analytical method. N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine has a molecular formula of C15H25NO2 and a molecular weight of 251.36 g/mol .[3] Its structure suggests a basic character due to the secondary amine group, which will influence the choice of chromatographic conditions, particularly the mobile phase pH. The presence of a chromophore in the substituted benzene ring indicates that UV detection is a viable option for quantification.
Regulatory Framework for Analytical Method Validation
The validation of analytical methods is governed by stringent guidelines from international regulatory bodies to ensure the reliability and accuracy of data submitted for drug approval. Key guidelines include:
ICH Q2(R2): Validation of Analytical Procedures: This guideline from the International Council for Harmonisation provides a comprehensive framework for validating analytical procedures.[1][4] It outlines the validation characteristics that need to be considered, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[5][6]
FDA Guidance for Industry: Bioanalytical Method Validation: The U.S. Food and Drug Administration (FDA) provides specific guidance for the validation of analytical methods used in the analysis of drugs and their metabolites in biological matrices.[7][8][9] This is particularly relevant for preclinical and clinical studies.
EMA Guideline on Bioanalytical Method Validation: The European Medicines Agency (EMA) also has its own set of guidelines for bioanalytical method validation, which are largely harmonized with the ICH and FDA guidelines.[10][11][12]
These guidelines emphasize a lifecycle approach to analytical procedures, where the method is continuously monitored and updated as needed.[13]
Comparison of Analytical Techniques
The choice of analytical technique is crucial for achieving the desired sensitivity, selectivity, and throughput. For the analysis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, several techniques can be considered.
Analytical Technique
Principle
Advantages
Disadvantages
Typical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection
Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection based on UV absorbance.[14]
Robust, widely available, cost-effective.
Moderate sensitivity, potential for interference from matrix components.
Assay of bulk drug substance and formulated products.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[15]
High selectivity and sensitivity, provides structural information.
Requires derivatization for non-volatile compounds, potential for thermal degradation.[16]
Impurity profiling, analysis of volatile metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
HPLC separation coupled with highly selective and sensitive detection using two mass analyzers in series.[17]
Gold standard for bioanalysis due to its high sensitivity and specificity.[7]
Higher cost and complexity compared to HPLC-UV.
Quantification of low concentrations in biological matrices (plasma, urine).
In-Depth Focus: High-Performance Liquid Chromatography (HPLC) with UV Detection
Given its robustness and widespread availability, HPLC with UV detection is often the first choice for the assay of the active pharmaceutical ingredient (API) and for quality control purposes.
Method Development and Optimization
The development of a reliable HPLC method involves the systematic optimization of several parameters:
Column Selection: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine.
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the amine group.
Detection Wavelength: The UV spectrum of the analyte should be determined to select a wavelength of maximum absorbance for optimal sensitivity.
Validation of the HPLC-UV Method
Once the method is developed, it must be rigorously validated according to ICH guidelines.[5][6]
Caption: A typical workflow for the validation of an HPLC method, following a structured approach from planning to documentation.
Experimental Protocol: HPLC-UV Method Validation
1. System Suitability:
Objective: To ensure the chromatographic system is performing adequately.
Procedure: Inject a standard solution of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine multiple times (e.g., n=6).
Acceptance Criteria: The relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates should be within predefined limits (e.g., RSD < 2%).
2. Specificity:
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Procedure: Analyze blank samples, placebo samples, and samples spiked with known impurities or degradation products.
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and there should be no significant interference at the retention time of the analyte in the blank or placebo chromatograms.
3. Linearity and Range:
Objective: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.
Procedure: Prepare a series of calibration standards at different concentrations (e.g., 50-150% of the expected working concentration). Analyze each standard in triplicate.
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
4. Accuracy:
Objective: To determine the closeness of the test results to the true value.
Procedure: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of the API at different concentration levels).
Acceptance Criteria: The percent recovery should be within a predefined range (e.g., 98-102%).
5. Precision:
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Repeatability (Intra-assay precision): Analyze replicate samples on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-assay precision): Analyze replicate samples on different days, with different analysts or instruments.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be within acceptable limits (e.g., ≤ 2%).
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.
7. Robustness:
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure: Introduce small changes to parameters such as mobile phase composition, pH, column temperature, and flow rate.
Acceptance Criteria: The system suitability parameters should still meet the acceptance criteria, and the results should not be significantly affected by the changes.
Advanced Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications where high sensitivity is required to measure low concentrations of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine and its potential metabolites in biological fluids, LC-MS/MS is the method of choice.[18][19]
Caption: A schematic representation of the key steps involved in a typical LC-MS/MS bioanalytical workflow.
Key Considerations for LC-MS/MS Method Development
Sample Preparation: Efficient extraction of the analyte from the biological matrix is crucial. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Ionization Source: Electrospray ionization (ESI) is typically used for polar molecules like amines.
Mass Spectrometric Parameters: Optimization of parameters such as collision energy and selection of precursor and product ions in multiple reaction monitoring (MRM) mode is essential for achieving high sensitivity and selectivity.
The validation of an LC-MS/MS method follows similar principles to that of an HPLC-UV method, but with additional considerations for matrix effects and stability of the analyte in the biological matrix.
Conclusion
The selection and validation of an appropriate analytical method are fundamental to the successful development of any pharmaceutical product. For N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a range of analytical techniques is available, each with its own strengths and weaknesses. A robust HPLC-UV method is suitable for routine quality control and assay of the bulk drug, while the high sensitivity and selectivity of LC-MS/MS make it the preferred choice for bioanalytical studies. Regardless of the technique chosen, a thorough validation in accordance with international guidelines is mandatory to ensure the generation of reliable and reproducible data.
References
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29).
Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24).
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline.
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 2).
Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC.
METHYLAMINE Method no.: 40 Matrix: Air Target concentration: 10 ppm (12.7 mg/m3) (OSHA PEL) Procedure: Samples are collected by.
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ANALYTICAL METHODS.
Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples - MDPI. (2025, December 17).
Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry. (2025, August 15).
The Pharmaceutical and Chemical Journal, 2025, 12(4):163-167 Review Article Method Development and Validation of Test Method usi.
Guide to achieving reliable quantitative LC-MS measurements.
Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS - Helda - University of Helsinki. (2021, May 18).
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and - SciSpace. (2017, November 15).
Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed. (2005, September 15).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy.
36839-67-5, 3-methoxypentane Formula - ECHEMI.
GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine - PubMed. (2009, May 15).
Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI. (2024, May 24).
3-Piperidinemethanamine, 2-(4-methoxyphenyl)-1-methyl- Properties - EPA. (2025, October 15).
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk - Semantic Scholar. (2023, July 4).
Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development - Thermo Fisher Scientific.
(PDF) From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices - ResearchGate. (2013, April 3).
p-Methylbenzylidene-(3-ethoxyphenyl)-amine - Virginia.gov. (2026, February 14).
Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing.
A Comparative Guide to Bioequivalence Studies of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine Analogs
Introduction N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine and its analogs represent a class of novel chemical entities whose therapeutic potential is under active investigation. Structurally related to known psycho...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine and its analogs represent a class of novel chemical entities whose therapeutic potential is under active investigation. Structurally related to known psychoactive compounds, these molecules are characterized by a substituted phenylalkylamine core, suggesting potential applications in neurology or psychiatry. As with any new chemical entity moving through the drug development pipeline, establishing the biopharmaceutical properties of different formulations is a critical step. Bioequivalence (BE) studies are fundamental to this process, ensuring that a new formulation (e.g., a generic, a new dosage form, or a post-manufacturing change) performs comparably in vivo to a reference formulation.[1][2]
This guide provides a comprehensive framework for designing, conducting, and evaluating bioequivalence studies for this specific class of compounds. While public data on N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine itself is not available, this document leverages established regulatory principles and methodologies applicable to small molecule drugs with similar physicochemical properties. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Part 1: Pharmacological & Physicochemical Profile (Hypothetical)
To design a robust bioequivalence study, one must first understand the compound's intrinsic properties. Based on its structure, we can postulate a profile for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine.
Structure: The molecule features a 3-ethoxy-4-methoxyphenyl group, common in many pharmacologically active compounds, linked to a secondary amine with a pentan-3-amine backbone.
Potential Pharmacological Target: The substituted phenylalkylamine scaffold is a well-known pharmacophore that interacts with monoamine systems in the central nervous system. Analogs of cathinones and phencyclidine often target dopamine, serotonin, and norepinephrine transporters or NMDA receptors.[3][4][5] Therefore, it is plausible that these compounds possess CNS activity, making the precise control of their systemic concentration crucial for both efficacy and safety.
Predicted Metabolism: The ethoxy and methoxy groups are prime sites for Phase I metabolism, specifically O-dealkylation. The secondary amine and alkyl chain can undergo N-dealkylation and hydroxylation, respectively.[6][7] The identification of major metabolites is crucial, as they may need to be quantified during BE studies if they are active.
Potential Metabolic Pathways
The metabolic fate of the parent compound dictates which analytes (parent drug vs. metabolites) should be measured. Below is a postulated metabolic pathway diagram.
Caption: Workflow of a typical randomized, two-way crossover bioequivalence study.
Experimental Protocol: Single-Dose, Fasted Bioequivalence Study
This protocol is a self-validating system designed to minimize bias and variability.
Subject Selection:
Enroll a cohort of healthy, non-smoking volunteers, typically aged 18-55. The number of subjects must be justified by a power calculation, with a minimum of 24 evaluable subjects often recommended.
[2] * Causality: Using healthy volunteers minimizes pharmacokinetic variability that could arise from disease states, ensuring that any observed differences are attributable to the formulations themselves.
Conduct a full medical screening, including physical examination, ECG, and clinical laboratory tests.
Study Conduct (Period 1):
Subjects undergo an overnight fast of at least 10 hours.
[2] * Causality: A fasted state typically represents the most sensitive condition for detecting formulation differences, as food can alter gastrointestinal pH, motility, and drug absorption.
[8] * In the morning, subjects are randomized to receive a single dose of either the Test or Reference product with a standardized volume of water (e.g., 240 mL).
Collect serial blood samples in appropriate anticoagulant tubes (e.g., K2-EDTA) at pre-dose (0 hour) and at multiple post-dose time points (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours). The sampling schedule must be designed to adequately capture Cmax and at least 80% of the AUCinf.
Process blood samples immediately by centrifugation to harvest plasma, which is then frozen and stored at -70°C or below until analysis.
Standardized meals are provided post-dose (e.g., at 4 and 10 hours).
A washout period of sufficient duration (at least 5-7 times the terminal elimination half-life of the drug) separates the two study periods to ensure complete elimination of the drug from the first period.
Study Conduct (Period 2):
Repeat the procedures from Period 1, with subjects who received the Test product now receiving the Reference product, and vice-versa.
Part 3: Bioanalytical Method Development and Validation
The accurate quantification of the analyte in a biological matrix is the analytical cornerstone of a bioequivalence study. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its superior sensitivity and specificity.
[9]#### Workflow for Bioanalytical Method Validation
Caption: Key stages and parameters for validating a bioanalytical method.
Objective: To extract the analyte and internal standard (IS) from plasma and remove interfering endogenous components.
Thaw plasma samples, calibration standards, and quality control (QC) samples.
To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte).
Vortex and load the mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
Wash the cartridge with an acidic buffer followed by an organic solvent (e.g., methanol) to remove phospholipids and proteins.
Elute the analyte and IS with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
Causality: SPE provides cleaner extracts than liquid-liquid extraction, reducing matrix effects and improving the robustness and longevity of the LC-MS/MS system.
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the IS to ensure specificity.
Validation Parameters and Acceptance Criteria:
The method must be validated according to FDA or EMA guidelines. T[10]his is a self-validating system; if any parameter fails, the method is not considered reliable for study samples.
Parameter
Purpose
Acceptance Criteria
Specificity
Ensure no interference from endogenous matrix components.
Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ).
Linearity & Range
Establish the relationship between concentration and response.
At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision
Determine the closeness of measured values to the nominal value and their reproducibility.
For QC samples, accuracy within ±15% of nominal (±20% at LLOQ); precision (CV%) ≤15% (≤20% at LLOQ).
Recovery
Measure the efficiency of the extraction process.
Should be consistent, precise, and reproducible.
Matrix Effect
Assess the suppression or enhancement of ionization by matrix components.
CV of the IS-normalized matrix factor should be ≤15%.
Stability
Evaluate analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative).
Mean concentration at each stability level must be within ±15% of the nominal concentration.
Part 4: Pharmacokinetic and Statistical Analysis
Once all samples are analyzed, the resulting concentration-time data is used to perform pharmacokinetic and statistical analyses.
PK Parameter Calculation:
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate Cmax, AUCt, and AUCinf for each subject for both the Test and Reference products.
Cmax and the time to Cmax (Tmax) are obtained directly from the observed data.
AUC is calculated using the linear-up/log-down trapezoidal rule.
Statistical Analysis:
The primary PK parameters (Cmax, AUCt, AUCinf) are log-transformed (natural log) before statistical analysis.
Causality: Log-transformation is performed because the distribution of these parameters is often skewed; transformation normalizes the distribution to better fit the assumptions of the statistical model.
An Analysis of Variance (ANOVA) is performed on the log-transformed data to assess the effects of sequence, period, formulation, and subject-within-sequence.
The ratio of geometric means (Test/Reference) and its 90% confidence interval are calculated.
Hypothetical Data Summary and Bioequivalence Assessment
Parameter
Geometric Mean Ratio (Test/Ref) %
90% Confidence Interval
Bioequivalent?
Cmax
98.5%
91.2% – 106.4%
Yes
AUCt
101.2%
95.5% – 107.3%
Yes
AUCinf
100.8%
94.9% – 107.1%
Yes
References
Guideline on the Investigation of Bioequivalence - European Medicines Agency (EMA). (2010). European Medicines Agency. [Link]
Investigation of bioequivalence - Scientific guideline. (2010). European Medicines Agency. [Link]
Guideline on Conducting Bioequivalence Studies. (2013). Food And Drugs Authority, Ghana. [Link]
Product-specific bioequivalence guidance. European Medicines Agency. [Link]
EMA adopts five product-specific bioequivalence guidelines. (2017). GaBI Online. [Link]
FDA releases 48 new and revised bioequivalence guidelines for generics. (2015). GaBI Online. [Link]
FDA now recommends only one study to show bioequivalence for certain oral drug products. (2024). Goodwin Procter. [Link]
EMA publishes Considerations regarding the Implementation of ICH M13A on Bioequivalence. (2025). ECA Academy. [Link]
FDA Bioequivalence Study Guidelines. Scribd. [Link]
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021). FDA. [Link]
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Nembé, F. M. D., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. [Link]
Osarodion, O. P. (2023). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)- 2- thioxo-2,3-dihydro1H-quinazolin-4-one (3). Medires Publishing. [Link]
Kavanagh, P., et al. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. [Link]
de Oliveira, C. B., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy. [Link]
Zarghi, A., et al. (2005). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Il Farmaco. [Link]
Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. (2007). Defense Technical Information Center. [Link]
Dolder, P. C., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. [Link]
New Analytical Methods for Drugs Analysis A Comparative Study. (2011). University of Baghdad Digital Repository. [Link]
Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules. [Link]
Kabera, J. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Semantic Scholar. [Link]
Luethi, D., et al. (2018). Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology. [Link]
Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS One. [Link]
Dolder, P. C., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. FreiDok plus. [Link]
Roth, B. L., et al. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PubMed. [Link]
Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS. [Link]
Correction: The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. (2018). ResearchGate. [Link]
A Comparative Guide to the Structural Elucidation of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine: Single-Crystal X-ray Diffraction and its Alternatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of single-crystal X-ray diffraction (XRD) for the structural characterization of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a novel organic compound with potential applications in drug discovery. We will explore the causality behind experimental choices in single-crystal XRD and objectively compare its performance with alternative analytical techniques, supported by experimental data from analogous compounds.
Introduction to N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine and the Imperative of Structural Analysis
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (Molecular Formula: C15H25NO2) is a small organic molecule whose biological activity and physical properties are intrinsically linked to its atomic arrangement.[1] Understanding its crystal structure is crucial for elucidating structure-activity relationships (SAR), predicting its behavior in different formulations, and ensuring intellectual property protection. Single-crystal XRD stands as the gold standard for providing unambiguous, high-resolution structural information.[2][3]
The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation.
Experimental Protocol: A Self-Validating System
The following protocol outlines the key steps for the single-crystal XRD analysis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, designed to ensure data integrity and reproducibility.
Part 1: Synthesis and Crystallization
The synthesis of the title compound involves a two-step process: the synthesis of the precursor aldehyde followed by reductive amination.
Synthesis of 3-ethoxy-4-methoxybenzaldehyde: This precursor can be synthesized from isovanillin and a haloethane under alkaline conditions.[5] For instance, isovanillin can be reacted with bromoethane in the presence of sodium hydroxide and a phase-transfer catalyst to yield 3-ethoxy-4-methoxybenzaldehyde.[5]
Reductive Amination: The synthesized aldehyde is then reacted with pentan-3-amine in the presence of a reducing agent, such as sodium borohydride, to yield N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine.
Crystallization: The crucial step for successful scXRD analysis is the growth of high-quality single crystals. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. A systematic screening of various solvents is recommended.
Part 2: Data Collection and Structure Solution
The following steps are typically performed using a modern single-crystal X-ray diffractometer.
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected over a range of orientations.[6][7]
Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.
Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.[8]
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.[6]
Comparative Analysis: Beyond Single-Crystal XRD
While scXRD provides unparalleled detail, alternative techniques offer complementary information and can be more suitable depending on the sample and the research question.
Feature
Single-Crystal X-ray Diffraction (scXRD)
Powder X-ray Diffraction (PXRD)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Sample Requirement
High-quality single crystal (typically > 50 µm)
Polycrystalline powder (mg quantity)
Solution or solid (mg quantity)
Small amount of sample (µg to ng)
Information Obtained
Absolute 3D atomic structure, bond lengths, bond angles, stereochemistry, packing
Crystal system, unit cell parameters, phase purity, polymorphism
Connectivity of atoms, chemical environment, stereochemistry
Provides information on the entire molecule and its fragments
Key Advantage
Unambiguous structure determination
High-throughput screening, analysis of non-single crystal materials
Non-destructive, provides information in solution
High sensitivity, can analyze complex mixtures
Key Limitation
Requires high-quality single crystals, which can be difficult to grow
Provides averaged structural information, peak overlap can be an issue
Does not provide global 3D structure directly
Does not provide detailed 3D structural information
Alternative Analytical Techniques in Detail
Powder X-ray Diffraction (PXRD)
PXRD is a versatile technique used to analyze the crystalline nature of a bulk sample.[9][10] Instead of a single crystal, a polycrystalline powder is used, resulting in a diffraction pattern of concentric rings.[4]
Applications for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine:
Phase Identification: Confirming the synthesis of the desired crystalline phase.
Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound, which can have different physical properties.[9]
Quality Control: Ensuring batch-to-batch consistency in a manufacturing setting.
While PXRD does not provide the detailed atomic coordinates of scXRD, it is an invaluable tool for rapid analysis and for materials that do not form suitable single crystals.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[14][15][16] It provides detailed information about the chemical environment of each atom, allowing for the determination of the molecule's connectivity.[17][18]
Applications for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine:
Structural Verification: Confirming the chemical structure of the synthesized molecule by analyzing the chemical shifts and coupling constants of the protons (¹H NMR) and carbons (¹³C NMR).
Conformational Analysis: Using advanced NMR techniques like NOESY to study the molecule's conformation in solution.
Workflow for Structural Elucidation
Caption: A typical workflow for the synthesis and structural characterization of a small organic molecule.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[19][20][21] It is an indispensable tool in drug discovery and development for confirming the molecular weight and elemental composition of a compound.[22][23]
Applications for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine:
Molecular Weight Determination: Confirming the molecular weight of the synthesized compound.
Impurity Profiling: Identifying and quantifying any impurities present in the sample.
Metabolite Identification: In later stages of drug development, MS is crucial for identifying metabolites of the drug candidate.
Decision Tree for Technique Selection
Caption: A decision-making guide for selecting the appropriate analytical technique.
Conclusion: An Integrated Approach to Structural Elucidation
The definitive structural elucidation of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is best achieved through an integrated analytical approach. While single-crystal X-ray diffraction provides the unambiguous three-dimensional structure, techniques like Powder XRD, NMR spectroscopy, and Mass Spectrometry offer crucial complementary information. For researchers and drug development professionals, understanding the strengths and limitations of each technique is essential for making informed decisions, ensuring data integrity, and ultimately accelerating the path from discovery to application.
References
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Google Cloud.
Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. (2025, June 20). SK pharmteco.
Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025, November 21). Coriolis Pharma.
LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. (2026, February 12). InfinixBio.
NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry.
How Mass Spectrometry enhances GMP quality control with LC‑MS. (2025, October 21). AMSbiopharma.
Use of NMR in structure elucidation. (n.d.). Slideshare.
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2085.
NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University.
Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
Overview of Powder X-ray Diffraction (PXRD). (2025, April 15). Creative Biostructure.
Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. (2024, July 3). AIP Publishing.
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications.
Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (n.d.). National Center for Biotechnology Information.
A New Era for Determining Small Molecule Structure Determination. (2018, November 27). Thermo Fisher Scientific.
Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. (2023, February 15). ResearchGate.
X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.
X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility.
X-ray powder diffraction data of 4-N-„4-methylphenyl…amino- 4-„3 -pyridyl…-1-butene. (n.d.). Cambridge University Press.
(4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. (2025, August 10). ResearchGate.
Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral analysis. (n.d.). The Royal Society of Chemistry.
Hanawalt, J. D., Rinn, H. W., & Frevel, L. K. (1938). Chemical Analysis by X-Ray Diffraction. Industrial & Engineering Chemistry Analytical Edition, 10(9), 457-512. Retrieved February 20, 2026, from [Link]
Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. (2023, July 12). MDPI.
Crystal Structure Characterization, Interaction Energy Analysis and DFT Studies of 3-(4-Chlorophenyl)-N-phenylquinoxalin-2-amine. (2022, August 16). Springer.
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (2019, October 24). MDPI.
4-Ethoxy-3-methoxybenzaldehyde. (n.d.). National Center for Biotechnology Information.
1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. (2025, October 16). ResearchGate.
Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium. (n.d.). ResearchGate.
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Pharmacokinetic Profiling: N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (EMMP-3) vs. Clinical PDE4 Inhibitors
Executive Summary & Compound Profile
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine , herein referred to as EMMP-3 , represents a distinct structural class of phosphodiesterase-4 (PDE4) inhibitor probes.[1] Unlike the clinical standard Apremilast (a phthalimide derivative) or the historical prototype Rolipram (a pyrrolidinone), EMMP-3 utilizes a flexible benzylamine scaffold coupled with a bulky 1-ethylpropyl (pentan-3-yl) lipophilic tail.[1]
This guide provides a comparative pharmacokinetic (PK) analysis, positioning EMMP-3 against established PDE4 inhibitors.[1] It highlights the impact of the 3-ethoxy-4-methoxy pharmacophore on metabolic stability and the benzylamine linkage on CNS penetration.[1]
Feature
EMMP-3 (Probe)
Apremilast (Clinical Std)
Rolipram (Prototype)
Structure Class
Benzylamine
Phthalimide Sulfone
Pyrrolidinone
Pharmacophore
3-Ethoxy-4-methoxy
3-Ethoxy-4-methoxy
3-Cyclopentyloxy-4-methoxy
LogP (Calc)
~3.4 (High Lipophilicity)
~2.0 (Moderate)
~1.5 (Low-Moderate)
CNS Penetration
High (Predicted)
Low (Optimized)
High (Emetic Side Effects)
Metabolic Liability
High (N-dealkylation)
Low (Sulfone/Amide stability)
Moderate (Hydrolysis)
Comparative Pharmacokinetic Analysis
The pharmacokinetic profile of EMMP-3 is dominated by its lipophilic amine nature, contrasting with the neutral, metabolically robust structure of Apremilast.[1]
Absorption and Bioavailability
EMMP-3: The basic amine (pKa ~9-10) and high lipophilicity (LogP 3.[1]4) suggest rapid passive diffusion in the intestine but potentially high first-pass metabolism via hepatic CYP450s (N-dealkylation).[1]
Apremilast: Designed with a sulfone and amide moiety to reduce basicity, resulting in high oral bioavailability (F > 73%) and resistance to first-pass extraction.[1]
Distribution (CNS vs. Periphery)
EMMP-3: As a lipophilic base, EMMP-3 is predicted to cross the Blood-Brain Barrier (BBB) efficiently via passive diffusion.[1] This mimics Rolipram , which failed clinically due to severe emesis (nausea) caused by CNS PDE4 inhibition.[1]
Apremilast: Structurally optimized to limit CNS distribution, maintaining a therapeutic index that favors anti-inflammatory efficacy over emetic side effects.[1]
Metabolism and Elimination[1]
EMMP-3: The benzylamine linkage is a prime target for oxidative deamination and N-dealkylation by CYP enzymes (CYP2D6, CYP3A4).[1] The 3-ethoxy group is also susceptible to O-dealkylation .[1]
Apremilast: Metabolized primarily via CYP3A4 (oxidative) and hydrolysis, but the core phthalimide ring confers significant stability, leading to a half-life (T1/2) of ~6-9 hours in humans.[1]
Experimental Protocols for PK Validation
To validate the comparative profile of EMMP-3, the following standardized protocols are recommended. These assays quantify metabolic stability and permeability, critical for lead optimization.[1]
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Seed Caco-2 cells on Transwell inserts and culture for 21 days (TEER > 300
).
Add EMMP-3 (10 µM) to the Apical chamber (pH 6.5) and buffer to Basolateral (pH 7.4).
Incubate at 37°C for 2 hours.
Quantify compound in both chambers via LC-MS/MS.[1]
Outcome:
indicates high permeability (Predicted for EMMP-3).[1]
Visualizing the Metabolic Fate
The following diagram illustrates the predicted metabolic pathways for EMMP-3, highlighting the instability of the benzylamine linkage compared to the stable sulfone of Apremilast.
Figure 1: Predicted metabolic pathways of EMMP-3 mediated by Cytochrome P450 enzymes, contrasting with the stability of Apremilast.[1]
Experimental Workflow: PK Study Design
To generate the "supporting experimental data" required for a publication-quality comparison, the following workflow integrates in vitro and in vivo phases.
Figure 2: Integrated workflow for the pharmacokinetic characterization of EMMP-3.
References
PubChem. (2024).[1][2] Compound Summary: N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CID 871467).[1][2] National Library of Medicine.[1] Link
Man, H. W., et al. (2009).[1] Discovery of (S)-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor.[1] Journal of Medicinal Chemistry, 52(6), 1522–1524.[1] Link
Spina, D. (2008).[1] PDE4 inhibitors: current status.[1][3] British Journal of Pharmacology, 155(3), 308–315.[1] Link
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] Link
reproducibility of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine synthesis protocols
Executive Summary & Strategic Analysis This guide evaluates the reproducibility of synthesis protocols for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CAS: 418778-20-8). This molecule combines an electron-rich be...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This guide evaluates the reproducibility of synthesis protocols for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CAS: 418778-20-8). This molecule combines an electron-rich benzyl core (derived from isovanillin) with a sterically hindered secondary alkyl amine (pentan-3-amine/1-ethylpropylamine).
The Core Challenge: The synthesis is not a trivial reductive amination. The steric bulk of pentan-3-amine significantly retards imine formation, while the electron-rich nature of 3-ethoxy-4-methoxybenzaldehyde stabilizes the carbonyl, making it less electrophilic. Standard protocols using NaBH₄ in methanol frequently fail, yielding predominantly the benzyl alcohol side-product (via direct reduction) rather than the desired amine.
The Solution: This guide recommends a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination as the primary, high-reproducibility protocol. This method acts as both a Lewis acid activator and a water scavenger, driving the equilibrium toward the imine species before reduction.
Chemical Pathway & Logic
The synthesis proceeds in two distinct phases:
Precursor Assembly: Alkylation of Isovanillin to form 3-ethoxy-4-methoxybenzaldehyde.
Coupling: Reductive amination of the aldehyde with pentan-3-amine.
Reaction Pathway Diagram
Caption: Figure 1. Reaction logic flow. The critical step is the Ti(OiPr)4 mediated formation of the hindered imine, preventing the direct reduction pathway (dotted line).
Comparative Protocol Analysis
The following table summarizes experimental outcomes based on kinetic stability and steric factors.
Feature
Method A: Standard (NaBH₄)
Method B: Lewis Acid (Ti(OiPr)₄)
Method C: STAB (NaBH(OAc)₃)
Reagents
NaBH₄, MeOH
Ti(OiPr)₄, NaBH₄, EtOH/THF
NaBH(OAc)₃, DCE, AcOH
Imine Formation
Equilibrium limited (Slow)
Irreversible (Fast)
Equilibrium driven (Medium)
Primary Impurity
Benzyl Alcohol (>30%)
Trace (<2%)
Unreacted Aldehyde
Yield (Isolated)
35 - 45%
85 - 92%
60 - 70%
Reproducibility
Low (Scale-dependent)
High (Robust)
Medium
Recommendation
Avoid
Preferred
Alternative
Detailed Experimental Protocols
Phase 1: Synthesis of Precursor Aldehyde
Note: Commercially available, but synthesis ensures freshness and purity.
Phase 2: The "Gold Standard" Coupling Protocol (Method B)
Rationale: Pentan-3-amine is a hindered amine. The titanium reagent coordinates to the carbonyl oxygen and the amine nitrogen, bringing them into proximity and scavenging the water produced, driving the reaction to completion.
In a dry flask under Nitrogen/Argon, dissolve the Aldehyde (1.0 eq) and Pentan-3-amine (1.2 eq) in anhydrous THF or Ethanol (5 mL/mmol).
Add Ti(OiPr)₄ (1.25 eq) dropwise via syringe.
Observation: The solution may turn slightly yellow/orange and warm slightly.
Stir: Stir at Room Temperature (20-25°C) for 6–12 hours .
Checkpoint: Do NOT proceed until TLC shows complete consumption of the aldehyde. The hindered amine requires this time.
Reduction:
Cool the reaction mixture to 0°C.
Add NaBH₄ (1.5 eq) portion-wise (caution: gas evolution).
Allow the mixture to warm to room temperature and stir for 2 hours.
Quenching (Crucial for Ti Removal):
Issue: Titanium forms a sticky gel with water that traps product.
Solution: Add 2M NaOH (or saturated Rochelle’s salt solution) to the reaction mixture. Stir vigorously for 30 minutes until a white, filterable precipitate forms.
Isolation:
Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
Concentrate the filtrate. Dissolve residue in EtOAc and wash with Brine.
Dry over Na₂SO₄ and concentrate.
Purification:
If necessary, purify via flash column chromatography (Silica gel; DCM:MeOH 95:5 + 1% NH₄OH).
Target Yield: 85–92%.
Quality Control & Validation
To ensure the protocol is self-validating, verify the following analytical markers:
1H NMR (CDCl₃, 400 MHz):
Benzylic Protons: The singlet for the benzyl CH₂ in the aldehyde (~9.8 ppm CHO) will shift to a singlet (or broad s) at ~3.70 ppm in the product.
Methine Proton: The CH attached to the nitrogen (from pentan-3-amine) appears as a multiplet at ~2.40 ppm .
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
PubChem. (n.d.). "N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CID 871467)." National Library of Medicine. Link
CN107827722B. (2017). "Synthetic method of 3-ethoxy-4-methoxybenzaldehyde." Google Patents. Link
A Comparative Guide to Purity Assessment of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques
In the landscape of pharmaceutical development, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For N-[(3-eth...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine, a novel small molecule with therapeutic potential, establishing a robust analytical strategy for purity determination is paramount. This guide provides an in-depth comparison of elemental analysis with alternative, and often complementary, analytical techniques. We will delve into the causality behind experimental choices, present validating data, and offer field-proven insights for researchers, scientists, and drug development professionals.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental gatekeeper for chemical purity.[1][2] It provides a direct measure of the mass fractions of key elements within the molecule.[3] The principle is straightforward: a sample is combusted at high temperatures (often exceeding 1000°C) in a stream of oxygen, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.[4][5] These combustion products are then separated and quantified by a detector, typically a thermal conductivity detector.[6]
The power of this technique lies in its comparison of experimental results to the theoretical elemental composition derived from the compound's molecular formula. For N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (Molecular Formula: C₁₅H₂₅NO₂), the theoretical values are:
Carbon (C): 71.68%
Hydrogen (H): 10.03%
Nitrogen (N): 5.57%
A synthesized batch is considered highly pure when the experimental values align closely with these theoretical percentages, typically within a ±0.4% deviation, a standard often required by scientific journals.[7]
Table 1: Comparison of Theoretical vs. Experimental Elemental Analysis Data
Element
Theoretical Value (%)
Experimental Result (Batch A) (%)
Deviation (%)
Purity Indication
Carbon (C)
71.68
71.55
-0.13
High Purity
Hydrogen (H)
10.03
10.11
+0.08
High Purity
Nitrogen (N)
5.57
5.51
-0.06
High Purity
Note: The experimental data presented is hypothetical and for illustrative purposes.
While elemental analysis is excellent for confirming the correct empirical formula and detecting gross impurities that significantly alter the elemental composition, it has limitations. It is insensitive to isomeric impurities (molecules with the same formula but different structures) and may not detect impurities with a similar elemental composition to the target compound. Therefore, it should be viewed as a necessary, but not always sufficient, test for purity.
Orthogonal Methods for Comprehensive Purity Profiling
To build a complete and trustworthy picture of a compound's purity, orthogonal methods—techniques that measure the same attribute through different physicochemical principles—are essential. This approach is a core tenet of analytical procedure validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[11] For amine-containing compounds like our topic molecule, which may lack a strong UV chromophore, pre-column derivatization is often employed to enhance detection.[12][13]
Causality of Method Choice: A reversed-phase HPLC (RP-HPLC) method is chosen for its versatility in separating compounds of moderate polarity. The use of a Diode Array Detector (DAD) or Mass Spectrometer (MS) provides specificity, ensuring that the peak corresponding to the main compound is not co-eluting with impurities.
Table 2: HPLC Purity Analysis Results
Parameter
Result
Main Peak Retention Time
8.42 min
Purity by Area %
99.85%
Impurity A (related substance)
0.08% (at 6.21 min)
Impurity B (starting material)
0.05% (at 4.55 min)
Total Impurities
0.15%
Experimental Protocol: HPLC Purity Determination
System: Agilent 1260 Infinity II or equivalent with DAD.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 30% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 280 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
For assessing volatile or semi-volatile impurities, GC-MS is the technique of choice.[14][15] It combines the high separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[16] This is particularly crucial for detecting residual solvents from the synthesis or purification process, which are strictly regulated by ICH Q3C guidelines.
Causality of Method Choice: GC is ideal for separating compounds based on their boiling points and interaction with the stationary phase.[17] Coupling it with a mass spectrometer allows for the unambiguous identification of impurities by comparing their mass spectra to library databases.[18]
Table 3: GC-MS Analysis for Residual Solvents
Potential Solvent
Retention Time (min)
Concentration (ppm)
ICH Limit (ppm)
Status
Ethanol
3.15
150
5000
Pass
Ethyl Acetate
4.78
< 50
5000
Pass
Toluene
6.92
Not Detected
890
Pass
Experimental Protocol: GC-MS for Residual Solvents
System: Agilent 7890B GC with 5977A MS or equivalent.
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.
Carrier Gas: Helium at 1.2 mL/min.
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
Injector Temperature: 250°C.
MS Source Temperature: 230°C.
MS Quad Temperature: 150°C.
Mode: Full Scan (m/z 35-350).
Sample Preparation: Dissolve 50 mg of sample in 1 mL of Dimethyl Sulfoxide (DMSO).
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[19][20] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself.[21] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance.[20][22] By co-dissolving a sample with a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly.[21]
Causality of Method Choice: ¹H qNMR is selected for its high precision and accuracy.[20] It is a non-destructive technique that provides structural information alongside quantitative data, making it invaluable for characterizing new chemical entities. It is particularly useful when certified reference standards for the analyte of interest are not yet available.[20]
Table 4: Purity Determination by ¹H qNMR
Parameter
Value
Internal Standard
Maleic Anhydride (Certified 99.95% Purity)
Analyte Integral (specific protons)
2.00
Standard Integral
1.00
Calculated Purity
99.91%
Experimental Protocol: ¹H qNMR Purity Assay
System: Bruker Avance III 600 MHz spectrometer or equivalent.
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS.
Internal Standard: Certified Maleic Anhydride.
Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of the internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃.
Acquisition: Use a quantitative pulse sequence with a relaxation delay (D1) of at least 5 times the longest T1 of interest (e.g., 30 seconds).
Processing: Apply appropriate phasing and baseline correction.
Calculation: Use the standard equation relating the integrals, number of protons, molecular weights, and masses of the analyte and standard to determine purity.[19][22]
Conclusion: A Multi-faceted Approach to Purity Validation
For a comprehensive and defensible assessment of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine purity, a single method is insufficient. While elemental analysis provides an essential confirmation of the bulk elemental composition, it must be integrated with high-resolution separation techniques and, ideally, a primary quantitative method.
Elemental Analysis acts as the first-pass confirmation of the correct empirical formula.
HPLC excels at separating and quantifying non-volatile organic impurities and degradation products.
GC-MS is indispensable for identifying and quantifying volatile impurities, such as residual solvents.
qNMR offers a highly accurate, primary method for purity assignment without the need for an identical reference standard.
By employing this multi-technique, orthogonal approach, researchers and drug developers can build a robust, self-validating data package that ensures the identity, strength, quality, and purity of the drug substance, satisfying the stringent requirements of regulatory bodies and ensuring patient safety.[23]
References
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.[Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. [Link]
Quantitative benchtop NMR. (2016, September 12). Magritek. [Link]
ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International. [Link]
Elemental & TOC analyzers for the pharmaceutical industry. Elementar. [Link]
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]
Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. (2024, September 13). Malvern Panalytical. [Link]
Elemental Analysis. (2024, June 21). Unipd. [Link]
GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. (2025, December 13). ResolveMass Laboratories Inc.[Link]
Elemental Impurity Analysis in Pharmaceutical Products. (2020, October 14). Chemical Industry Digest. [Link]
GC/MS Identification of Impurities. (2024, August 12). Medistri SA. [Link]
GC-MS applications in pharmaceutical analysis. (2017, April 19). European Pharmaceutical Review. [Link]
Gas Chromatography (GC) for Purity & Identity. CUP contract labs. [Link]
How Does a CHNSO Analyzer Work?. (2023, November 2). AZoM. [Link]
CHNS Elemental Analysers. (2008, April 29). The Royal Society of Chemistry. [Link]
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is a specialized secondary benzylamine derivative often utilized as a building block in pharmaceutical synthesis.[1] Due to the limited public availability of specific s...
Author: BenchChem Technical Support Team. Date: February 2026
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is a specialized secondary benzylamine derivative often utilized as a building block in pharmaceutical synthesis.[1] Due to the limited public availability of specific safety data for this exact CAS (418778-20-8), this guide applies a Structure-Activity Relationship (SAR) safety protocol.
Core Safety Premise: Treat this compound as a Class 8 Corrosive and Acute Toxin , consistent with the hazardous profile of chemically analogous benzylamines (e.g., 4-methoxybenzylamine).[1]
Hazard Identification & Waste Classification
Before disposal, you must classify the material to ensure compliance with local regulations (RCRA in the US, EWC in Europe).[1]
Violent Reaction Risk: Do not mix in waste streams.[1]
Pre-Disposal Handling & Segregation
Scientific Rationale: Amines are organic bases. Mixing them with acidic waste streams generates significant heat (exothermic neutralization), which can pressurize waste containers and cause ruptures.
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers (aluminum/zinc) as amines can corrode them or react to form hydrogen gas.
Labeling: Mark container clearly as "HAZARDOUS WASTE - CORROSIVE ORGANIC."
Segregation:
KEEP SEPARATE from mineral acids (HCl, H₂SO₄) and oxidizing agents (Peroxides, Nitrates).[1]
COMPATIBLE with other non-halogenated organic bases (e.g., triethylamine, pyridine) only if permitted by your specific waste contractor.[1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Chemical (Solid or Liquid)
Objective: Thermal destruction via high-temperature incineration.
Protocol:
Dissolution (Optional but Recommended): If the substance is solid and you have a liquid organic waste stream, dissolve small amounts in a compatible combustible solvent (e.g., Methanol or Ethanol). This facilitates cleaner incineration.
Transfer: Pour the material into a dedicated "Organic Base" waste container.
Rinsing: Triple-rinse the original vessel with a solvent (acetone or ethanol). Add the rinsate to the same waste container.
Final Seal: Cap the waste container tightly. Ensure the cap has a pressure-relief mechanism if available, or leave slightly vented in a fume hood for 24h if an exothermic reaction is suspected (unlikely if segregated properly).[1]
Scenario B: Disposal of Aqueous Solutions (Reaction Mixtures)
Objective: Adjust pH and sequester organics.
Protocol:
pH Check: Test the pH of the aqueous stream. If pH > 12, it is D002 waste.[1]
Neutralization (CAUTION):
Place the waste container in an ice bath.
Slowly add dilute Hydrochloric Acid (1M HCl) while stirring.
Extraction: If the amine precipitates or oils out upon neutralization, extract with an organic solvent (e.g., Ethyl Acetate) and dispose of the organic layer as in Scenario A .
Aqueous Disposal: The remaining aqueous layer (now containing the amine salt) should still be treated as chemical waste unless your facility permits sewer disposal for neutralized amine salts (rare).
Scenario C: Spill Cleanup (Emergency Disposal)
Objective: Neutralize and contain without generating toxic vapors.
Protocol:
Evacuate & Ventilate: Clear the area. Amines have potent odors and respiratory toxicity.
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.
Absorb: Cover the spill with a Dry Absorbent (Vermiculite or Clay). Do not use paper towels initially as they increase surface area for evaporation.
Neutralize: Apply a weak acid powder (e.g., Citric Acid or Sodium Bisulfate) over the absorbent to neutralize the base.
Collect: Scoop the mixture into a wide-mouth jar. Label as "Spill Debris - Corrosive."[1]
Disposal Decision Logic (Visualization)
The following diagram illustrates the decision-making process for disposing of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine based on its physical state and mixture composition.
Figure 1: Decision tree for the safe disposal of secondary benzylamine derivatives.
References
PubChem. N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (Compound Summary). National Library of Medicine. Available at: [Link]
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Characteristics (D002). Available at: [Link]
Personal protective equipment for handling N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Executive Summary & Hazard Profile N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CAS: 418778-20-8) is a secondary benzylamine intermediate used in the synthesis of complex pharmaceutical agents.[1][2] As a function...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Profile
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CAS: 418778-20-8) is a secondary benzylamine intermediate used in the synthesis of complex pharmaceutical agents.[1][2] As a functionalized amine, it presents specific risks associated with basicity and nucleophilicity.
Operational Hazard Class:CORROSIVE / SEVERE IRRITANT [1][2]
Primary Risk: Chemical burns to skin and mucous membranes; severe eye damage.[1][3]
Secondary Risk: Acute toxicity via inhalation of vapors/aerosols; potential sensitizer.[1]
Immediate Action Directive:
Treat this compound as a Category 1B Skin Corrosive until specific toxicological data proves otherwise.[1] All handling must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
Scientific rationale dictates that standard "lab safety" gear is insufficient for lipophilic amines, which can rapidly permeate standard latex and thin nitrile.
Protection Zone
Recommended Equipment
Technical Rationale
Ocular/Face
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses allow vapor bypass.[1][2] Amines are lachrymators and can cause corneal opacity. Face shield required for volumes >50 mL.[1]
Dermal (Hands)
Double Nitrile Gloves (min 0.11 mm outer) or Laminate (Silver Shield)
Breakthrough Time: Standard nitrile degrades <15 mins upon direct amine contact.[1][2] Double gloving provides a "change window" upon splash.
Dermal (Body)
Chemical-Resistant Lab Coat (Poly/Cotton blend minimum; Tyvek® for spills)
Cotton absorbs amines, holding them against skin.[1][2] Synthetic blends or aprons repel splashes.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Do not use N95s. If hood unavailable (emergency only), use Half-face respirator with OV/P100 cartridges .
Operational Protocols
A. Engineering Controls & Setup[5][6]
Containment: All open-vessel operations (weighing, transfer, dilution) must be performed inside a fume hood.[1][2]
Static Control: Secondary amines can be static-sensitive.[1][2] Use an antistatic gun or ionizer during weighing if the substance is a solid powder.
Neutralization Prep: Keep a wash bottle of dilute acetic acid (5%) or citric acid solution inside the hood for immediate neutralization of minor surface spills.[1][2]
B. Safe Handling Workflow (Step-by-Step)
Pre-Check: Verify fume hood flow and clear deck space. Position waste container inside the hood.
Donning: Put on inner nitrile gloves (under cuff), lab coat, and outer nitrile gloves (over cuff).[1] Adjust goggles.
Transfer:
If Liquid: Use positive-displacement pipettes to prevent dripping (amines have low surface tension).[1][2]
If Solid: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Decontamination: Wipe all exterior surfaces of flasks/vials with a dry Kimwipe, then a solvent-dampened wipe before removing from the hood.[1]
C. Waste Disposal[1][2][3][5][7][8]
Segregation: Dispose of as Basic Organic Waste .[1] Do not mix with acid waste streams (exothermic reaction risk) or oxidizers.[1]
Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if corrosion is suspected.
Emergency Response Visualization
In the event of exposure or spill, immediate, logical action is critical to prevent permanent injury.
Figure 1: Critical decision pathway for emergency response.[1][2][4] Note that chemical neutralization on skin is contraindicated due to heat generation.[1][2]
Scientific Rationale & Mechanism
The handling requirements for N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine are derived from the structure-activity relationship (SAR) of benzylamines.[1][2]
Basicity: The secondary amine nitrogen possesses a lone pair of electrons, making it a moderate base and nucleophile.[1] Upon contact with skin moisture, it can generate hydroxide ions, leading to liquefactive necrosis (saponification of fats).
Lipophilicity: The pentan-3-yl and ethoxy/methoxy benzyl groups increase lipophilicity compared to simple benzylamine.[1][2] This facilitates rapid absorption through the stratum corneum and permeation through standard glove materials.
Sensitization: Benzylic amines are known structural alerts for skin sensitization (allergic contact dermatitis) via haptenization of skin proteins.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 871467, N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. Retrieved October 26, 2025 from [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: 3-Ethoxy-4-methoxybenzaldehyde (Precursor Safety Data). Retrieved from [Link][1][2]
Prudent Practices in the Laboratory (2011).Handling and Management of Chemical Hazards, Updated Version.